Methylnaphthidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
231299-82-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1 |
InChI Key |
DNRNSIJBSCBESJ-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Methylnaphthidate (HDMP-28)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate (also known as HDMP-28) is a synthetic stimulant of the substituted phenidate chemical class. It is a structural analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate. While research into this compound is not as extensive as that for its parent compound, available data indicates that it is a potent psychoactive substance with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interactions with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of action of this compound is the inhibition of monoamine transporters. Specifically, it functions as a triple reuptake inhibitor, targeting the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1] By blocking these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Structural Basis for Activity
This compound's structure, which features a naphthalene (B1677914) ring in place of the phenyl ring found in methylphenidate, is key to its potent and broad activity. This structural modification significantly influences its binding affinity at the monoamine transporters.
Quantitative Analysis of Transporter Binding Affinities
The binding affinities of this compound and its isomers for the dopamine and serotonin transporters have been characterized in vitro. The following table summarizes the available quantitative data, providing a comparative view of its potency.
| Compound | Transporter | Kᵢ (nM) |
| threo-(±)-Methylnaphthidate (HDMP-28) | DAT | 13.2 |
| SERT | 105 | |
| erythro-(±)-Methylnaphthidate | DAT | 158 |
| SERT | 138 |
Data sourced from Davies et al. (2004).
Notably, the threo isomer of this compound exhibits a significantly higher affinity for the dopamine transporter compared to its erythro counterpart. Both isomers, however, demonstrate a notable affinity for the serotonin transporter, a characteristic that distinguishes this compound from many other methylphenidate analogs. This dual action on both dopamine and serotonin pathways suggests a complex pharmacological profile that could translate to a unique spectrum of psychoactive effects.
Signaling Pathways
The inhibition of monoamine transporters by this compound initiates a cascade of downstream signaling events. The elevated levels of dopamine, norepinephrine, and serotonin in the synapse lead to increased activation of their respective postsynaptic receptors.
Signaling pathway of this compound's action.
Experimental Protocols
The following is a representative protocol for a radioligand binding assay used to determine the binding affinities of compounds like this compound for monoamine transporters. This methodology is based on standard practices in the field.
Radioligand Binding Assay for DAT and SERT
1. Preparation of Synaptosomal Membranes:
-
Rodent brains (e.g., rat striatum for DAT, brainstem for SERT) are dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomal membranes.
-
The pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the synaptosomal membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
For determination of non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is then quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow for a radioligand binding assay.
Conclusion
This compound (HDMP-28) is a potent triple monoamine reuptake inhibitor with high affinity for the dopamine, norepinephrine, and serotonin transporters. Its unique pharmacological profile, particularly its significant interaction with the serotonin transporter, distinguishes it from its parent compound, methylphenidate. Further research is warranted to fully elucidate the in vivo effects and therapeutic potential of this compound. The data and protocols presented in this guide are intended to serve as a foundational resource for scientists and researchers in the field of pharmacology and drug development.
References
The Pharmacological Profile of HDMP-28: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and a structural analog of methylphenidate. It is characterized as a potent triple reuptake inhibitor, targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This technical guide provides a comprehensive overview of the pharmacological profile of HDMP-28, summarizing its binding affinity, mechanism of action, and available in vitro data. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
HDMP-28 is a piperidine-based stimulant that has gained attention in the scientific community for its potent activity as a monoamine reuptake inhibitor.[1] Structurally, it is a derivative of methylphenidate where the phenyl group is replaced by a naphthalene (B1677914) moiety. This structural modification significantly influences its pharmacological properties, leading to a distinct binding profile compared to its parent compound. As a triple reuptake inhibitor, HDMP-28 has the potential to modulate the synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters critically involved in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action of HDMP-28 is the inhibition of the dopamine, norepinephrine, and serotonin transporters. By binding to these transporters, HDMP-28 blocks the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.
Signaling Pathway of a Triple Reuptake Inhibitor
The enhanced neurotransmitter levels in the synapse due to the action of a triple reuptake inhibitor like HDMP-28 lead to the activation of various downstream signaling pathways. The following diagram illustrates the general mechanism.
Caption: General signaling pathway of a triple reuptake inhibitor like HDMP-28.
Binding Affinity
HDMP-28 exhibits a high affinity for the serotonin transporter (SERT), and it is also known to be a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] For many analogs of HDMP-28, the binding affinity follows the order of DAT > NET >> SERT. While specific Ki values for DAT and NET for HDMP-28 are not consistently reported in publicly available literature, the known Ki for SERT provides a key data point.
Table 1: Binding Affinity of HDMP-28 for Monoamine Transporters
| Transporter | Ligand | Ki (nM) | Source |
| Serotonin Transporter (SERT) | HDMP-28 | 105 | [2] |
| Dopamine Transporter (DAT) | HDMP-28 | Not explicitly reported | - |
| Norepinephrine Transporter (NET) | HDMP-28 | Not explicitly reported | - |
Note: The lack of explicit Ki values for DAT and NET in readily available literature is a current data gap.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing HDMP-28 are not extensively published. However, based on common methodologies for characterizing similar compounds, the following outlines the likely experimental designs.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for its target transporters.
Objective: To determine the in vitro binding affinity of HDMP-28 for DAT, NET, and SERT.
Workflow Diagram:
Caption: A typical workflow for a competitive radioligand binding assay.
Detailed Methodology (General Protocol):
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (HDMP-28).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of HDMP-28 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Metabolism Study
A study has been conducted on the metabolism of HDMP-28, providing insights into its biotransformation.[3]
Objective: To identify the metabolites of HDMP-28 using in vitro models.
Experimental Models:
-
Equine liver microsomes
-
Cunninghamella elegans (a fungus known for its ability to metabolize drugs in a manner similar to mammals)
Methodology Outline:
-
Incubation: HDMP-28 is incubated with either equine liver microsomes in the presence of NADPH or with cultures of Cunninghamella elegans.
-
Extraction: After incubation, the samples are processed to extract the parent drug and its metabolites.
-
Analysis: The extracts are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the chemical structures of the metabolites.
Concluding Remarks
HDMP-28 is a potent triple reuptake inhibitor with a high affinity for the serotonin transporter and significant, though not fully quantified in public literature, activity at the dopamine and norepinephrine transporters. Its pharmacological profile suggests it has the potential to broadly impact monoaminergic neurotransmission. Further research is required to fully elucidate its binding affinities for DAT and NET, its in vivo effects on neurotransmitter levels, and its behavioral pharmacology. The information presented in this guide, based on the currently available data, provides a foundational understanding for scientists and researchers interested in the further development and characterization of this compound.
References
The Synthesis and Chemical Properties of Methylnaphthidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methylnaphthidate, also known as HDMP-28, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin).[1][2][3] Its distinct chemical structure, featuring a naphthalene (B1677914) moiety in place of the phenyl group, confers unique pharmacological properties, setting it apart from its well-known counterpart.[1][2][3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological profile of this compound, tailored for professionals in the fields of chemistry, pharmacology, and drug development.
Chemical Properties and Pharmacological Profile
This compound is classified as a substituted phenidate.[1] The core structural difference between this compound and methylphenidate is the substitution of the phenyl ring with a naphthalene group.[1][3] This modification significantly influences its interaction with monoamine transporters.
Pharmacologically, this compound functions as a monoamine reuptake inhibitor.[1][3] Unlike methylphenidate, which primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[4][5][6], this compound exhibits a broader spectrum of activity. It is considered a triple reuptake inhibitor, effectively blocking the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][3] This broader activity profile is attributed to its appreciable effects on serotonin reuptake, a characteristic not typically observed in other methylphenidate analogs.[1] The increased affinity for the serotonin transporter suggests a different subjective and physiological effects profile compared to traditional dopaminergic stimulants.[1]
| Property | Data | Reference |
| Chemical Formula | C18H21NO2 | [2] |
| Systematic Name | Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate | [3] |
| Synonyms | HDMP-28 | [1][2][3] |
| Psychoactive Class | Stimulant | [1][3] |
| Chemical Class | Naphthidate, Piperidine | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through methods analogous to those used for methylphenidate and its derivatives. A prominent and direct method involves the rhodium(II)-catalyzed intermolecular C-H insertion of a methyl aryldiazoacetate with N-Boc-piperidine.[7][8] This approach allows for the creation of both racemic and enantioenriched analogs, depending on the specific rhodium catalyst used.[7][8]
An alternative synthetic strategy, detailed in patents for methylphenidate synthesis, involves the esterification of the corresponding amino acid (in this case, 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid) with methanol (B129727) in the presence of an acid and a water sequestrant, such as trimethyl orthoacetate.[9][10]
Experimental Protocol: Rhodium-Catalyzed Synthesis
This protocol is a representative example based on established methods for analogous compounds.
Materials:
-
Methyl 2-diazo-2-(naphthalen-2-yl)acetate
-
N-Boc-piperidine
-
Dirhodium tetraacetate [Rh2(OAc)4] or a chiral dirhodium tetraprolinate derivative (for enantioselective synthesis)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
C-H Insertion Reaction:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl 2-diazo-2-(naphthalen-2-yl)acetate and an excess of N-Boc-piperidine in anhydrous dichloromethane.
-
Add a catalytic amount of the rhodium(II) catalyst (e.g., dirhodium tetraacetate).
-
Stir the reaction mixture at room temperature until the diazo compound is consumed (monitor by TLC).
-
-
Work-up and Purification of the Boc-Protected Intermediate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the N-Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the purified N-Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
-
Final Work-up and Isolation:
-
Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by an additional column chromatography or crystallization.
-
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final product and for separating diastereomers and enantiomers.[11][12][13][14]
Protocol for Diastereomeric Separation:
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Mobile Phase: A mixture of methanol and water is often effective for separating diastereomers of related compounds.[15] The exact ratio should be optimized.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).[15]
-
Derivatization (for enhanced separation): In some cases, derivatization with a chiral or non-chiral agent can improve the separation of stereoisomers.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.
Protocol:
-
GC Column: A non-polar capillary column, such as one coated with dimethylpolysiloxane, is suitable.[16]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.[16]
-
Injector: Split mode injection at a high temperature (e.g., 280°C) is typical.[16]
-
MS Detector: Electron ionization (EI) at 70 eV is standard.[16] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of the molecule. The spectra of this compound would be expected to show characteristic signals for the naphthalene, piperidine, and methyl ester groups.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine transporters by this compound.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. HDMP-28 - Wikipedia [en.wikipedia.org]
- 3. getchems.com [getchems.com]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]
- 10. US8283472B2 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. raggeduniversity.co.uk [raggeduniversity.co.uk]
Methylnaphthidate: A Technical Guide to its Function as a Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnaphthidate (HDMP-28) is a synthetic stimulant and a structural analog of methylphenidate. It functions as a triple reuptake inhibitor (TRI), exhibiting affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This distinguishes it from many other methylphenidate analogs, which primarily act as norepinephrine-dopamine reuptake inhibitors with negligible affinity for SERT. The compound's ability to modulate all three major monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—suggests a complex pharmacological profile with potential therapeutic applications and a unique spectrum of physiological and psychological effects. This document provides a comprehensive technical overview of the core pharmacology of this compound as a triple reuptake inhibitor, including its binding affinities, the experimental protocols used to determine these interactions, and a visualization of its mechanism of action.
Introduction
This compound, also known as HDMP-28, is a piperidine-based stimulant that has gained attention within the research community for its distinct pharmacological profile. Structurally, it is characterized by the substitution of the phenyl ring of methylphenidate with a naphthalene (B1677914) group.[1] This modification significantly alters its interaction with monoamine transporters, leading to potent inhibition of not only DAT and NET but also SERT.[2] This triple reuptake inhibition profile suggests that this compound may have a broader range of effects compared to traditional stimulants and could be a valuable tool for research into the roles of the monoaminergic systems in various neurological and psychiatric conditions.
Quantitative Data: Binding Affinities and Potencies
The defining characteristic of this compound as a triple reuptake inhibitor is its binding affinity for DAT, NET, and SERT. The following table summarizes the available quantitative data for this compound and its close structural analog, ethylnaphthidate (B1156338), providing a comparative view of their potencies at the three monoamine transporters. The data for ethylnaphthidate is included as a close surrogate due to the limited availability of complete binding data for this compound in a single study.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |
| This compound (HDMP-28) | SERT | 105 | - | [Davies et al., 2004] |
| Ethylnaphthidate | DAT | 26 | 340 | [Liechti et al., 2017] |
| NET | 220 | 420 | [Liechti et al., 2017] | |
| SERT | - | 1700 | [Liechti et al., 2017] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The quantitative data presented above were determined using established in vitro pharmacological assays. The following sections detail the typical methodologies employed for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To quantify the affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
General Protocol:
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellets are washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
For DAT: [3H]WIN 35,428 is commonly used as the radioligand.
-
For NET: [3H]Nisoxetine is a frequently used radioligand.
-
For SERT: [3H]Citalopram or [3H]Paroxetine are common choices for radioligands.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT).
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Following incubation, the membranes are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.
Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.
General Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing the human DAT, NET, or SERT are grown in 96-well plates.
-
-
Uptake Inhibition Assay:
-
The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
A radiolabeled neurotransmitter is then added to each well:
-
For DAT: [3H]Dopamine
-
For NET: [3H]Norepinephrine
-
For SERT: [3H]Serotonin
-
-
The cells are incubated for a short period to allow for neurotransmitter uptake.
-
-
Detection and Data Analysis:
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the neurotransmitter uptake, is determined by non-linear regression analysis of the concentration-response curve.
-
Visualization of Mechanism and Workflow
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
References
In Vitro Metabolism of Methylnaphthidate (HDMP-28): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylnaphthidate (HDMP-28), a potent dopamine (B1211576) reuptake inhibitor, is a synthetic stimulant with a chemical structure analogous to methylphenidate. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the current knowledge on the in vitro metabolism of this compound, drawing from available literature. Due to the limited specific data on this compound, this guide also incorporates established principles and methodologies from the broader field of in vitro drug metabolism studies and leverages data from structurally related compounds to provide a predictive outlook. The primary metabolic pathways identified involve oxidation, hydrolysis, and conjugation.
Introduction
This compound, also known as HDMP-28, is a psychostimulant that has demonstrated greater potency in dopamine reuptake inhibition and a longer half-life compared to methylphenidate[1]. As with any novel therapeutic candidate, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is a prerequisite for clinical development. In vitro metabolism studies are a cornerstone of this characterization, providing early insights into metabolic stability, identifying key metabolites, and elucidating the enzymes responsible for biotransformation. This guide synthesizes the available data on the in vitro metabolism of this compound and provides detailed experimental protocols to aid researchers in this field.
Metabolic Pathways of this compound
The metabolism of this compound has been investigated in vitro using equine liver microsomes and the microbial model Cunninghamella elegans[1]. These studies have revealed a complex metabolic landscape involving both Phase I and Phase II biotransformations. A comprehensive analysis identified 31 metabolites, comprising 22 Phase I and 9 Phase II products[1].
The primary metabolic pathways identified are:
-
Hydroxylation: The addition of hydroxyl groups to the naphthalene (B1677914) ring system is a major metabolic route.
-
Hydrogenation: Saturation of the naphthalene ring is another observed Phase I transformation.
-
Hydrolysis: Cleavage of the methyl ester group, analogous to the metabolism of methylphenidate to ritalinic acid, is a predicted and observed pathway.
-
Glucuronidation: Conjugation with glucuronic acid represents a significant Phase II metabolic pathway, facilitating the excretion of metabolites[1].
While the metabolism of the structurally similar methylphenidate is dominated by carboxylesterase 1 (CES1) with minimal involvement of cytochrome P450 (CYP) enzymes, the naphthalene moiety of this compound suggests a potentially greater role for CYP-mediated oxidation[2][3].
Below is a DOT script for a diagram illustrating the generalized metabolic pathways of this compound.
Caption: Generalized metabolic pathways of this compound.
Quantitative Analysis of In Vitro Metabolism
Currently, there is a lack of publicly available quantitative data on the in vitro metabolism of this compound. To address this, researchers can employ standard in vitro methodologies to determine key kinetic parameters. The following tables are templates for organizing and presenting such quantitative data once generated.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½, min) | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |
| In Vitro Hepatic Clearance (CLh, mL/min/kg) | Data not available |
Table 2: Metabolite Formation in Human Liver Microsomes (Incubation at 1 µM this compound for 60 min)
| Metabolite | Peak Area Response (%) | Proposed Biotransformation |
| Hydroxylated Metabolite 1 | Data not available | Hydroxylation |
| Hydrogenated Metabolite 1 | Data not available | Hydrogenation |
| Hydrolyzed Metabolite (Naphthidate Acid) | Data not available | Hydrolysis |
| Glucuronide Conjugate 1 | Data not available | Glucuronidation |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro metabolism experiments that can be adapted for the study of this compound. These are based on established methodologies in the field.
Metabolic Stability in Human Liver Microsomes
This experiment determines the rate of disappearance of the parent drug when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Below is a DOT script for the experimental workflow for metabolic stability assessment.
Caption: Workflow for metabolic stability assay.
Metabolite Identification and Profiling
This experiment aims to identify the metabolites formed from this compound.
Materials:
-
Same as for metabolic stability.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-4 from the metabolic stability protocol.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Quench the reaction and process the sample as described previously.
-
Analyze the supernatant using high-resolution LC-MS/MS.
-
Process the data using metabolite identification software to detect potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Compare the metabolite profiles across different in vitro systems (e.g., human, rat, dog microsomes) to assess interspecies differences.
Below is a DOT script for the metabolite identification workflow.
Caption: Workflow for metabolite identification.
Reaction Phenotyping
This experiment identifies the specific enzymes (e.g., CYP or UGT isoforms) responsible for the metabolism of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes
-
Recombinant human CYP or UGT enzymes
-
Specific chemical inhibitors for CYP/UGT isoforms
-
Appropriate cofactors (NADPH for CYPs, UDPGA for UGTs)
Procedure:
-
Chemical Inhibition Assay: Incubate this compound with HLM in the presence and absence of specific chemical inhibitors for various CYP and UGT isoforms. A significant decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
-
Recombinant Enzyme Assay: Incubate this compound with individual recombinant human CYP or UGT enzymes to directly assess which isoforms can metabolize the compound.
-
Analyze the formation of metabolites by LC-MS/MS.
Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification as it provides accurate mass measurements, enabling the determination of elemental compositions.
General LC-MS/MS Parameters for this compound Analysis:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan or product ion scan for qualitative analysis and metabolite identification.
Conclusion and Future Directions
The in vitro metabolism of this compound is characterized by a variety of Phase I and Phase II reactions, including hydroxylation, hydrogenation, hydrolysis, and glucuronidation, as demonstrated in equine liver microsomes and Cunninghamella elegans[1]. However, a significant data gap exists regarding its metabolism in human-derived systems and the quantitative aspects of metabolite formation.
For drug development professionals, it is imperative to conduct further studies using human liver microsomes, hepatocytes, and recombinant enzymes to:
-
Quantify the metabolic stability of this compound in human systems.
-
Identify and quantify the major human metabolites.
-
Determine the specific CYP, UGT, and carboxylesterase enzymes involved in its metabolism.
-
Assess the potential for drug-drug interactions.
The protocols and frameworks provided in this guide offer a robust starting point for researchers to undertake these critical investigations, which will be essential for the successful clinical development of this compound.
References
- 1. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Neurochemical Effects of Methylnaphthidate (HDMP-28)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnaphthidate (HDMP-28) is a potent psychoactive compound structurally related to methylphenidate. Emerging research has identified it as a triple reuptake inhibitor, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). This guide provides a comprehensive overview of the neurochemical effects of this compound, presenting quantitative binding affinity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of therapeutics targeting monoamine transporter systems.
Introduction
This compound, also known as HDMP-28, is a synthetic stimulant that has gained attention in both recreational drug markets and scientific research.[1] As an analog of methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), this compound exhibits a distinct neurochemical profile.[2] Its primary mechanism of action involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Unlike many of its analogs that are selective for DAT and NET, this compound demonstrates significant affinity for SERT, classifying it as a triple reuptake inhibitor.[3] This property suggests a complex pharmacological profile with potential implications for mood and behavior that differ from traditional stimulants. This guide aims to consolidate the current understanding of this compound's neurochemical effects to facilitate further research and development.
Quantitative Neurochemical Data
The affinity of this compound for monoamine transporters is a critical determinant of its psychoactive effects. The following table summarizes the available quantitative data on its binding affinity. For comparative context, data for its close analog, Ethylnaphthidate, is also included.
| Compound | Transporter | Parameter | Value (nM) | Reference |
| This compound (rel-HDMP 28 hydrochloride) | SERT | K_i | 105 | |
| Ethylnaphthidate | DAT | IC_50 | 34 | |
| Ethylnaphthidate | NET | IC_50 | 42 | |
| Ethylnaphthidate | SERT | IC_50 | 1700 |
Note: As of the latest literature review, specific K_i or IC_50 values for this compound at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) have not been formally published in peer-reviewed journals. The compound is qualitatively described as a potent dopamine reuptake inhibitor.[3]
Experimental Protocols
The characterization of this compound's neurochemical profile relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i) of this compound for DAT, NET, and SERT.
Objective: To quantify the affinity of a test compound (this compound) for monoamine transporters by measuring its ability to displace a specific radioligand.
Materials:
-
Biological Material: Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cell lines expressing the human recombinant transporters (e.g., HEK293 cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control: A high concentration of a known non-selective monoamine reuptake inhibitor (e.g., 10 µM cocaine or 1 µM mazindol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Dissect the specific brain region of interest on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand at a concentration near its K_d, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plates at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to measure the functional potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Objective: To determine the IC_50 of a test compound (this compound) for the inhibition of monoamine neurotransmitter uptake.
Materials:
-
Biological Material: Freshly prepared rat brain synaptosomes (as described in section 3.1).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: this compound hydrochloride.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, and 10 mM glucose.
-
Equipment: Water bath, 96-well microplates, cell harvester, scintillation counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the relevant brain regions as described in the radioligand binding assay protocol.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]neurotransmitter at a final concentration near its K_m for uptake.
-
Allow the uptake to proceed for a short period (typically 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.
-
-
Quantification and Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Define non-specific uptake as the radioactivity accumulated in the presence of a high concentration of a known potent uptake inhibitor (e.g., 10 µM cocaine).
-
Calculate the percentage of specific uptake at each this compound concentration.
-
Determine the IC_50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Visualizations
The following diagrams illustrate the neurochemical mechanism of this compound and a typical experimental workflow for its characterization.
References
HDMP-28: A Technical Guide to its Binding Affinity at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). It is characterized by the substitution of the phenyl group in methylphenidate with a naphthalene (B1677914) moiety.[1][2] This structural modification significantly alters its pharmacological profile, establishing HDMP-28 as a potent triple reuptake inhibitor with high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3] This document provides an in-depth technical overview of the binding affinity of HDMP-28 at these three critical monoamine transporters, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Binding Affinity of HDMP-28 at DAT, NET, and SERT
The affinity of a compound for a transporter is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. HDMP-28 has been demonstrated to be a potent inhibitor at all three major monoamine transporters.
| Transporter | Binding Affinity (Ki) | Reference |
| Dopamine Transporter (DAT) | 15 nM | [3] |
| Norepinephrine Transporter (NET) | Not Reported | - |
| Serotonin Transporter (SERT) | 105 nM | [3][4] |
Note: While a specific Ki value for NET was not reported in the primary literature, HDMP-28 is recognized as a potent norepinephrine reuptake inhibitor.
Experimental Protocols
The binding affinities of HDMP-28 were determined using in vitro radioligand binding assays. The following is a detailed description of the methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are a standard method for quantifying the interaction of a ligand with a receptor or transporter. These assays involve the use of a radiolabeled compound (radioligand) that specifically binds to the target. The affinity of a test compound, such as HDMP-28, is determined by its ability to compete with the radioligand for binding to the transporter.
a) Preparation of Brain Tissue Homogenates:
-
Rodent brains (e.g., rat or mouse) are dissected to isolate specific regions rich in the transporters of interest.
-
Striatum: Rich in DAT.
-
Frontal Cortex: Rich in NET.
-
Brainstem: Rich in SERT.
-
-
The isolated tissues are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in the assay buffer.
b) Competitive Binding Assay:
-
The membrane homogenates are incubated in assay tubes containing:
-
A fixed concentration of a specific radioligand:
-
For DAT: [3H]WIN 35,428
-
For NET: [3H]Nisoxetine
-
For SERT: [3H]Paroxetine
-
-
Varying concentrations of the unlabeled test compound (HDMP-28).
-
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition curve.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
References
The Pharmacokinetics of Methylnaphthidate (HDMP-28) in Animal Models: An In-depth Technical Guide
Disclaimer: Direct, quantitative in vivo pharmacokinetic data for methylnaphthidate (HDMP-28) in animal models is limited in publicly available scientific literature. Therefore, this guide leverages available data on its parent compound, methylphenidate (MPH), and in vitro studies of this compound to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (HDMP-28) is a potent synthetic stimulant structurally related to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). HDMP-28 is characterized by the substitution of the phenyl group in methylphenidate with a naphthalene (B1677914) group.[1] This structural modification results in a compound that is a potent dopamine (B1211576) reuptake inhibitor, reported to be several times more potent than methylphenidate.[1] Despite its high potency and emergence as a designer drug, a comprehensive in vivo pharmacokinetic profile in animal models has not yet been published.
This technical guide aims to summarize the current understanding of the pharmacokinetics of this compound, drawing parallels with and providing detailed data on methylphenidate. It will cover available data on potency and metabolism, present detailed experimental protocols for preclinical pharmacokinetic studies, and provide visualizations of its mechanism of action and experimental workflows.
Pharmacokinetic Profile
The in vivo pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), have not been extensively reported in animal models. However, its potency and metabolism have been subjects of recent investigation.
Potency and Duration of Action
This compound is recognized as a potent dopamine reuptake inhibitor with a potency several times greater than that of methylphenidate. While some sources describe it as having a short duration of action, a recent study suggests it surpasses methylphenidate in both dopamine reuptake inhibition and half-life.[1] This discrepancy highlights the need for definitive in vivo pharmacokinetic studies.
In Vitro Metabolism
A 2024 study on the in vitro metabolism of HDMP-28 using equine liver microsomes and the fungus Cunninghamella elegans identified 31 metabolites (22 phase I and 9 phase II).[2] The primary metabolic pathways included hydroxylation, hydrogenation, and hydrolysis of the methyl ester group.[2] Glucuronide conjugates were also detected.[2] It is important to note that in vitro metabolism may not fully reflect the in vivo metabolic pathways in common laboratory animal models.[2]
Pharmacokinetics of Methylphenidate in Animal Models
Due to the lack of data for this compound, the pharmacokinetic parameters of methylphenidate in rats and monkeys are presented below for comparative purposes. These values can serve as a baseline for designing and interpreting future studies on this compound.
Table 1: Pharmacokinetic Parameters of Methylphenidate in Animal Models
| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Reference |
| Rat | 0.15 mg/kg (oral) | 3.5 ± 0.4 | 2.2 | 19 | [3][4] |
| Rat | 0.3 mg/kg (oral) | 7.8 ± 0.8 | 2.2 | - | [3][4] |
| Rat | 4/10 mg/kg (oral dual-dose drinking) | ~8 | - | - | [5][6] |
| Rat | 30/60 mg/kg (oral dual-dose drinking) | ~30 | - | - | [5][6] |
| Monkey | 0.15 mg/kg (oral) | - | - | 22 | [3][4] |
| Monkey | 0.3 mg/kg (oral) | - | - | - | [3][4] |
Data are presented as mean ± S.E. where available.
Experimental Protocols
This section outlines a detailed methodology for a typical pharmacokinetic study of a methylphenidate analog like this compound in a rat model, based on established protocols for methylphenidate.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-300g.
-
Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except for fasting prior to drug administration if required by the study design.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Drug Administration
-
Formulation: this compound hydrochloride dissolved in sterile saline or another appropriate vehicle.
-
Route of Administration: Oral (gavage), intravenous (via a cannulated tail vein), or intraperitoneal injection.
-
Dose Selection: Based on preliminary dose-ranging studies to determine a dose that yields plasma concentrations suitable for analytical detection without causing significant adverse effects. For a compound with potency several times that of methylphenidate, initial doses might be in the range of 0.1-1.0 mg/kg.
Blood Sampling
-
Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For an intravenous dose, typical time points might be 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral administration, time points could be 0, 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose.
-
Method: Blood is collected from a cannulated jugular or carotid artery, or via tail-vein sampling, into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like this compound in biological matrices.[2][7]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method would be employed to extract this compound and an appropriate internal standard from the plasma samples.[8]
-
Chromatography: Separation is typically achieved on a C18 or similar reverse-phase column.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Validation: The analytical method must be validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualizations
Signaling Pathway
This compound, like methylphenidate, is believed to exert its stimulant effects primarily by blocking the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in an animal model.
Conclusion
This compound (HDMP-28) is a potent analog of methylphenidate with significant interest in the fields of pharmacology and drug development. However, there is a notable gap in the scientific literature regarding its in vivo pharmacokinetic properties in animal models. The available data indicates high potency as a dopamine reuptake inhibitor and suggests a complex metabolic profile.
To fully characterize the pharmacokinetic profile of this compound, further in vivo studies in standard animal models such as rats and mice are essential. Such studies should aim to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) following various routes of administration. A thorough understanding of its pharmacokinetics is crucial for interpreting pharmacodynamic and toxicological data and for assessing its potential for therapeutic development or its abuse liability. The protocols and comparative data provided in this guide offer a foundational framework for researchers embarking on such investigations.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
HDMP-28: An In-Depth Technical Guide for Researchers
An Overview of a Potent Monoamine Reuptake Inhibitor
HDMP-28, also known as methylnaphthidate, is a synthetic stimulant and research chemical belonging to the piperidine (B6355638) class. Structurally, it is an analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate (Ritalin), distinguished by the substitution of methylphenidate's phenyl ring with a naphthalene (B1677914) group.[1][2] This structural modification confers a distinct pharmacological profile, positioning HDMP-28 as a potent triple reuptake inhibitor with high affinity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1]
This technical guide provides a comprehensive overview of HDMP-28, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. It is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and novel psychoactive substances.
Core Pharmacological Data
The primary mechanism of action of HDMP-28 is the inhibition of monoamine reuptake, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][3] This action is believed to underlie its stimulant effects. The binding affinities of HDMP-28 for the human monoamine transporters have been characterized in vitro, and the available quantitative data is summarized in the table below.
| Transporter | Parameter | Value (nM) | Reference |
| Dopamine Transporter (DAT) | Ki | 83.9 | [1] |
| Serotonin Transporter (SERT) | Ki | 105 | [4][5] |
| Norepinephrine Transporter (NET) | Data Not Available | - |
Note: A specific Ki or IC50 value for the norepinephrine transporter (NET) was not available in the reviewed literature. However, HDMP-28 is widely characterized as a triple reuptake inhibitor, implying significant affinity for NET.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of HDMP-28 and its analogs. These protocols are based on established techniques in the field of pharmacology and medicinal chemistry.
In Vitro Monoamine Transporter Binding Assays
The binding affinities of HDMP-28 and its analogs to the dopamine and serotonin transporters were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies described in the primary literature.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram or [3H]paroxetine (for SERT).
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Test compound (HDMP-28) and reference compounds (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor for the respective transporter.
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolism Study
The metabolic fate of HDMP-28 has been investigated using equine liver microsomes and the fungus Cunninghamella elegans as in vitro models. This approach allows for the identification of Phase I and Phase II metabolites.
Objective: To identify the major metabolites of HDMP-28 produced by hepatic enzymes.
Materials:
-
Equine liver microsomes.
-
Cunninghamella elegans culture.
-
HDMP-28.
-
NADPH regenerating system (for microsomes).
-
Culture medium (for C. elegans).
-
Solvents for extraction (e.g., ethyl acetate).
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.
Procedure:
-
Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing equine liver microsomes, HDMP-28, and an NADPH regenerating system in a suitable buffer.
-
Incubate the mixture at 37°C for a specified period.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Incubation with Cunninghamella elegans:
-
Culture Cunninghamella elegans in a suitable medium.
-
Introduce HDMP-28 into the culture.
-
Incubate for a specified period, allowing the fungal enzymes to metabolize the compound.
-
Extract the metabolites from the culture medium using an appropriate organic solvent.
-
-
Sample Analysis:
-
Analyze the supernatant from the microsomal incubation and the extract from the fungal culture using LC-HRMS.
-
Identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Signaling Pathway
HDMP-28 exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.
Chemical Synthesis
Conclusion
HDMP-28 is a potent, non-selective monoamine reuptake inhibitor with a pharmacological profile that makes it a subject of significant interest in neuropharmacology and medicinal chemistry. This guide provides a foundational understanding of its properties, the methodologies used for its characterization, and its mechanism of action. Further research is warranted to fully elucidate its pharmacological and toxicological profile, particularly its affinity for the norepinephrine transporter and its in vivo effects.
References
- 1. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson’s Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Discovery of Methylnaphthidate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnaphthidate, also known as HDMP-28, is a synthetic psychoactive compound and a structural analog of the widely prescribed attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological profile of this compound. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the compound's core scientific aspects. This guide summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this novel psychoactive substance.
Introduction
This compound (methyl (naphthalen-2-yl)(piperidin-2-yl)acetate) is a substituted phenidate that has emerged as a designer drug.[1] It is structurally distinct from its parent compound, methylphenidate, through the substitution of the phenyl ring with a naphthalene (B1677914) moiety.[1] This structural modification significantly alters its pharmacological profile, leading to a compound that acts as a potent triple reuptake inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] This guide delves into the available scientific literature to present a detailed account of this compound's discovery, synthesis, and mechanism of action.
History and Discovery
The first synthesis and characterization of this compound as part of a broader investigation into methylphenidate analogues was reported in 2004 by Davies and his research group.[2][3][4] Their work focused on exploring the structure-activity relationships of methylphenidate derivatives and their binding affinities at dopamine and serotonin transporters.[2][3][4] While methylphenidate was first synthesized in 1944, the exploration of its naphthalene analogue, this compound, is a more recent development in the field of medicinal chemistry.[5]
Synthesis
The synthesis of this compound was achieved through a rhodium(II)-catalyzed intermolecular C-H insertion reaction.[2][3][4] This method provides a direct route to methylphenidate analogues. The general synthetic pathway is outlined below.
Experimental Protocols
General Procedure for the Synthesis of Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate (this compound): [2][3][4]
A solution of the rhodium(II) catalyst (e.g., dirhodium tetraacetate) in a suitable solvent (e.g., dichloromethane) is prepared. To this solution, N-Boc-piperidine is added, followed by the slow addition of methyl 2-diazo-2-(naphthalen-2-yl)acetate. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected intermediate. Subsequent deprotection of the Boc group using an acid, such as trifluoroacetic acid, affords this compound.
Synthesis of this compound Workflow
Pharmacological Properties
This compound is characterized as a potent monoamine reuptake inhibitor.[1] Unlike methylphenidate, which primarily acts as a dopamine and norepinephrine reuptake inhibitor, this compound exhibits significant affinity for the serotonin transporter as well, making it a triple reuptake inhibitor.[1][2]
In Vitro Binding Affinity
The binding affinities of the erythro and threo isomers of this compound for the dopamine and serotonin transporters were determined using radioligand binding assays.[2]
Data Presentation
| Compound | Transporter | Kᵢ (nM) |
| erythro-(2-naphthyl) | DAT | 15.8 |
| SERT | 105 | |
| threo-(2-naphthyl) | DAT | 8.9 |
| SERT | 168 | |
| Data from Davies et al., 2004[2] |
Experimental Protocols
Radioligand Binding Assay for DAT and SERT: [2]
Membrane preparations from rat striatum (for DAT) and brainstem (for SERT) are used. For DAT binding, membranes are incubated with [³H]WIN 35,428 in the presence of varying concentrations of the test compound (this compound isomers). For SERT binding, [³H]paroxetine is used as the radioligand. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., cocaine for DAT, imipramine (B1671792) for SERT). After incubation, the membranes are filtered and washed, and the bound radioactivity is quantified by liquid scintillation counting. The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft by blocking their respective transporters.[1][2] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic neurotransmission.
This compound Signaling Pathway
In Vivo Studies
Specific in vivo studies on this compound are limited in the publicly available scientific literature. However, based on its mechanism of action as a potent triple reuptake inhibitor, it is expected to produce stimulant-like behavioral effects. Studies on its parent compound, methylphenidate, provide a framework for potential in vivo experimental designs.
Locomotor activity studies in rodents are commonly used to assess the stimulant effects of psychoactive compounds.
Hypothetical Experimental Protocol for Locomotor Activity:
Rodents (e.g., rats or mice) would be individually placed in activity monitoring chambers. After a habituation period, they would be administered this compound or a vehicle control. Locomotor activity, including horizontal and vertical movements, would be recorded for a set period. Dose-response relationships could be established by testing a range of this compound doses.
In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Hypothetical Experimental Protocol for In Vivo Microdialysis:
A microdialysis probe would be stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rodent. After a recovery period, the probe would be perfused with artificial cerebrospinal fluid, and dialysate samples would be collected at regular intervals. Following baseline sample collection, this compound would be administered, and subsequent changes in extracellular dopamine, norepinephrine, and serotonin levels would be measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
This compound is a potent triple reuptake inhibitor with a unique pharmacological profile compared to its parent compound, methylphenidate. Its synthesis, first described by Davies et al. in 2004, opened a new avenue for the exploration of methylphenidate analogues.[2][3][4] While in vitro data has characterized its high affinity for DAT, NET, and SERT, further in vivo research is necessary to fully elucidate its behavioral effects, pharmacokinetic profile, and potential for therapeutic applications or abuse. This technical guide provides a foundational understanding of the current knowledge on this compound for the scientific community.
References
- 1. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 3. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A convolution-based in vitro-in vivo correlation model for methylphenidate hydrochloride delayed-release and extended-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Methylnaphthidate (HDMP-28): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Triple Reuptake Inhibitor
Methylnaphthidate (HDMP-28), a structural analog of methylphenidate, has emerged as a compound of significant interest within the scientific community. Its unique pharmacological profile as a potent triple reuptake inhibitor, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), suggests a broad range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols, to support further research and development efforts.
Core Concepts: Mechanism of Action
This compound's primary mechanism of action is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] By blocking the respective transporter proteins (DAT, NET, and SERT), it increases the extracellular concentrations of these key neurotransmitters, leading to enhanced and prolonged neurotransmission. This triple reuptake inhibition profile distinguishes it from its parent compound, methylphenidate, which primarily acts as a dopamine and norepinephrine reuptake inhibitor.[2] The addition of potent serotonin reuptake inhibition suggests that this compound may offer a broader spectrum of therapeutic effects, particularly in disorders where serotonergic dysfunction is implicated.[3][4][5][6]
Quantitative Pharmacological Data
The in vitro binding affinities of this compound for the monoamine transporters are critical for understanding its pharmacological profile. While comprehensive data is still emerging, available studies provide key insights into its potency.
| Target Transporter | Ligand | Species | Preparation | Ki (nM) | Reference |
| SERT | rel-HDMP-28 | Not Specified | Not Specified | 105 | [7] |
Further research is required to fully elucidate the binding affinities (Ki or IC50 values) of this compound at the dopamine (DAT) and norepinephrine (NET) transporters.
Potential Therapeutic Applications
The ability of this compound to modulate three key neurotransmitter systems opens up a range of potential therapeutic avenues. As a triple reuptake inhibitor, it is hypothesized to have potential in the treatment of:
-
Depression: The combined elevation of serotonin, norepinephrine, and dopamine is thought to offer a more rapid onset of action and greater efficacy than traditional antidepressants that target only one or two of these neurotransmitter systems.[3][4][5][6]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The dopaminergic and noradrenergic activity of this compound is similar to methylphenidate, a first-line treatment for ADHD.[8] The additional serotonergic component may address comorbid mood and anxiety symptoms often seen in individuals with ADHD.
-
Other CNS Disorders: The broad neurochemical profile of this compound could be explored for other conditions where monoaminergic dysregulation is a factor.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Monoamine Transporter Binding Assays
These assays are fundamental to determining the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the inhibitory constant (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT)
-
Cell membranes or brain tissue homogenates expressing the target transporters (e.g., rat striatum for DAT, rat frontal cortex for NET, rat brainstem for SERT)
-
Test compound: this compound (HDMP-28)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a high concentration of the respective non-specific control is used instead of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Monoamine Transporter Binding Assay Workflow
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into the pharmacodynamic effects of a drug.
Objective: To measure the effect of this compound administration on extracellular dopamine, norepinephrine, and serotonin levels in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
This compound (HDMP-28)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the pharmacodynamic effect of this compound.
In Vivo Microdialysis Experimental Workflow
Synthesis of this compound
The synthesis of this compound can be achieved through a rhodium(II)-catalyzed C-H insertion reaction. This method provides a direct and efficient route to methylphenidate analogues.[9]
General Reaction Scheme: The key step involves the reaction of a methyl aryldiazoacetate with N-Boc-piperidine in the presence of a rhodium(II) catalyst, followed by deprotection.
Synthesis Pathway of this compound
A detailed, step-by-step protocol for the synthesis of methyl (naphthalen-2-yl)(piperidin-2-yl)acetate requires further investigation and optimization based on the general principles of rhodium-catalyzed C-H insertion reactions.
Conclusion and Future Directions
This compound represents a promising lead compound with a unique triple reuptake inhibitor profile. Its potential therapeutic applications in depression, ADHD, and other CNS disorders warrant further investigation. To advance the development of this compound, future research should focus on:
-
Comprehensive Pharmacological Profiling: A complete characterization of the in vitro binding affinities and functional activities of this compound at DAT, NET, and SERT is essential.
-
Preclinical Pharmacokinetic Studies: Detailed in vivo studies are needed to determine the pharmacokinetic properties of this compound in relevant animal models.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of depression and ADHD are required to validate the therapeutic potential of this compound.
-
Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of this compound is a critical step in its development pathway.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The detailed experimental protocols and summary of current knowledge are intended to facilitate and accelerate these important research endeavors.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]
- 6. The effect of methylphenidate on anxiety and depression symptoms in patients with Asperger syndrome and comorbid attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enantiomers of Methylnaphthidate and Their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate, also known as HDEP-28, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). Like methylphenidate, it is a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. Due to the presence of two chiral centers, this compound exists as four possible stereoisomers. The threo-diastereomers, analogous to the therapeutically active form of methylphenidate, are of primary interest for their psychostimulant effects. This technical guide provides a comprehensive overview of the synthesis, chiral separation, and pharmacological activity of the threo-enantiomers of this compound, with a focus on their differential activity at the dopamine and norepinephrine transporters.
Data Presentation: Quantitative Activity of Methylphenidate Enantiomers
The following table summarizes the in vitro binding affinities (Ki in nM) of the d-threo and l-threo enantiomers of methylphenidate for the dopamine and norepinephrine transporters. This data serves as a reference for the expected differential potency of the corresponding this compound enantiomers.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| d-threo-Methylphenidate | 14.3 | 41.7 |
| l-threo-Methylphenidate | 2880 | 5860 |
Data compiled from multiple sources and should be considered representative.
Experimental Protocols
Detailed experimental protocols for the synthesis, chiral separation, and pharmacological evaluation of methylphenidate analogs are crucial for researchers in this field. Below are generalized yet detailed methodologies that can be adapted for the study of this compound enantiomers.
Asymmetric Synthesis of threo-Methylphenidate Analogs
A common strategy for the enantioselective synthesis of threo-methylphenidate and its analogs involves the use of a chiral auxiliary or a chiral catalyst. One approach starts from enantiomerically pure pipecolic acid.
Protocol:
-
N-protection: Protect the secondary amine of (R)- or (S)-pipecolic acid with a suitable protecting group, such as a Boc group.
-
Activation: Activate the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like DCC or EDC.
-
Grignard Reaction: React the activated pipecolic acid derivative with a naphthylmagnesium bromide Grignard reagent. This step introduces the naphthyl group.
-
Esterification: Convert the resulting ketone to the methyl ester.
-
Deprotection: Remove the N-protecting group to yield the final product.
-
Purification: Purify the final compound using column chromatography.
Chiral Separation of threo-Methylnaphthidate Enantiomers
For the separation of a racemic mixture of threo-methylnaphthidate, chiral high-performance liquid chromatography (HPLC) is a standard and effective method.
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amine-containing compounds. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often effective.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape.
-
Injection and Elution: Dissolve the racemic this compound in the mobile phase and inject it onto the column. The enantiomers will elute at different retention times.
-
Detection: Use a UV detector set to an appropriate wavelength to detect the eluting enantiomers.
-
Fraction Collection: Collect the separated enantiomeric fractions for further analysis.
In Vitro Radioligand Binding Assays
To determine the binding affinity of the separated this compound enantiomers for the dopamine and norepinephrine transporters, competitive radioligand binding assays are performed.
Protocol for DAT Binding Assay:
-
Tissue/Cell Preparation: Prepare a membrane fraction from a tissue rich in DAT (e.g., rat striatum) or from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: Use a suitable radioligand for DAT, such as [³H]WIN 35,428.[5][6]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (each this compound enantiomer).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol for NET Binding Assay:
The protocol for the NET binding assay is similar to the DAT assay, with the following modifications:
-
Tissue/Cell Preparation: Use a tissue or cell line with high expression of the norepinephrine transporter (e.g., rat frontal cortex or hNET-expressing cells).
-
Radioligand: Employ a radioligand selective for NET, such as [³H]nisoxetine.[1][7][8][9][10]
-
Data Analysis: Calculate the IC₅₀ and Ki values for the inhibition of [³H]nisoxetine binding.
Visualizations
Experimental Workflow for Chiral Separation and Pharmacological Evaluation
Caption: Workflow for separation and evaluation of this compound enantiomers.
Signaling Pathway: Differential Binding at Monoamine Transporters
Caption: Differential inhibition of DAT and NET by this compound enantiomers.
Conclusion
The enantiomers of threo-methylnaphthidate are expected to exhibit significant differences in their pharmacological activity, with the (R,R)-enantiomer predicted to be substantially more potent as an inhibitor of the dopamine and norepinephrine transporters than the (S,S)-enantiomer. This stereoselectivity is a critical consideration in the development of this compound-based compounds for research or therapeutic purposes. While direct quantitative data for the individual enantiomers of this compound remains to be published, the well-documented pharmacology of methylphenidate enantiomers provides a robust framework for understanding their likely properties. The experimental protocols and workflows detailed in this guide offer a practical foundation for researchers to undertake the synthesis, separation, and pharmacological characterization of these potent psychoactive compounds. Further research to definitively quantify the binding affinities and functional potencies of the individual this compound enantiomers is warranted to fully elucidate their structure-activity relationships.
References
- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quality Control and Purity Assessment of Methylnaphthidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methylnaphthidate (HDMP-28) is a research chemical with limited available data on its pharmacological and toxicological properties.[1] This guide is based on established analytical methodologies for its close structural analog, methylphenidate, and is intended for investigational purposes only. All handling and analysis of this compound should be conducted in accordance with appropriate safety and regulatory guidelines.
Introduction
This compound, also known as HDMP-28, is a synthetic stimulant of the phenidate class and a structural analog of methylphenidate.[1] Its core chemical structure features a naphthalene (B1677914) group in place of the phenyl ring found in methylphenidate.[1] While detailed pharmacological data is scarce, it is presumed to act as a monoamine reuptake inhibitor, affecting the levels of dopamine, norepinephrine, and potentially serotonin (B10506) in the central nervous system.[1] As with any active pharmaceutical ingredient (API) or research compound, rigorous quality control and purity assessment are critical to ensure the reliability and reproducibility of scientific investigations.
This technical guide outlines a comprehensive framework for the quality control and purity assessment of this compound, drawing upon established analytical techniques for related compounds. It provides detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in establishing robust analytical methods.
Physicochemical Properties and Reference Standards
A thorough understanding of the physicochemical properties of this compound is fundamental for method development. While specific data for this compound is not widely published, key parameters can be inferred from its structure and comparison to methylphenidate.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source/Method |
| IUPAC Name | Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate | --- |
| Molecular Formula | C18H21NO2 | [2] |
| Molar Mass | 283.371 g/mol | [2] |
| Appearance | White to off-white powder (predicted) | --- |
| Solubility | Soluble in methanol, ethanol, acetonitrile (B52724) (predicted) | --- |
Reference standards for this compound and its potential impurities are essential for accurate quantification and identification. Researchers may need to synthesize and characterize their own standards if commercial sources are unavailable.
Analytical Methods for Purity and Identity
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the active ingredient from process-related impurities and degradation products.
Experimental Protocol: RP-HPLC for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil Symmetry C18 (100 x 4.6 mm, 3.0 µm particle size) or equivalent.[3]
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting condition could be 30:70 (v/v) Acetonitrile:Buffer.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 215 nm for the main compound and 203 nm for related substances, or as determined by UV spectral analysis.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Table 2: HPLC Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for both quantification and structural elucidation of this compound and its impurities.
Experimental Protocol: LC-MS/MS for this compound
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Conditions: Similar to the HPLC method described above, but may require optimization for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) formate).
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be monitored.
-
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration suitable for the instrument's sensitivity (e.g., in the ng/mL range).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the analysis of volatile impurities and can also be used for the quantification of this compound, often after derivatization.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial temperature of ~100°C, ramped up to ~280°C.
-
Derivatization: Derivatization with an agent like trifluoroacetic anhydride (B1165640) may be necessary to improve the chromatographic properties of this compound.[4]
-
MS Parameters: Electron Ionization (EI) with a full scan from m/z 50-550.
Impurity Profiling
Impurities in a drug substance can arise from the synthesis process, degradation, or storage.[5] A thorough impurity profile is crucial for ensuring the safety and efficacy of the compound.
Table 3: Potential Impurities of this compound
| Impurity Name | Potential Source | Analytical Method for Detection |
| Ritalinic Acid Analog (Naphthyl-piperidineacetic acid) | Hydrolysis of the methyl ester | HPLC, LC-MS/MS |
| Process-Related Impurities (e.g., unreacted starting materials) | Incomplete reaction | HPLC, GC-MS |
| Diastereomers (erythro-isomers) | Non-stereoselective synthesis | Chiral HPLC |
| Degradation Products | Exposure to light, heat, or humidity | HPLC, LC-MS/MS |
Stability Studies
Stability testing is performed to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation Study
-
Purpose: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.
-
Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples using the developed HPLC or LC-MS/MS method to identify and quantify any degradation products.
Table 4: Long-Term Stability Study Protocol (Example)
| Storage Condition | Time Points | Tests to be Performed |
| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24 months | Appearance, Assay, Purity, Water Content |
| 40°C / 75% RH (Accelerated) | 0, 1, 2, 3, 6 months | Appearance, Assay, Purity, Water Content |
Visualizations
Proposed Signaling Pathway of this compound
References
HDMP-28: A Technical Guide to Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDMP-28, also known as methylnaphthidate, is a potent psychoactive compound that acts as a dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) reuptake inhibitor.[1][2] Its activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) makes it a subject of significant interest in neuroscience and pharmacology. This technical guide provides an in-depth overview of HDMP-28 analytical standards and reference materials, including their chemical and physical properties, a representative synthesis protocol, analytical methods for quality control, and a detailed examination of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
HDMP-28 is structurally related to methylphenidate, with a naphthalene (B1677914) ring system in place of the phenyl group.[1] High-purity reference materials are essential for accurate and reproducible research. The following table summarizes the key chemical and physical properties of HDMP-28.
| Property | Value | Reference |
| IUPAC Name | Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate | [1] |
| Synonyms | This compound, HDMP-28 | [1] |
| CAS Number | 231299-82-4 (freebase), 219915-69-2 (hydrochloride) | [1] |
| Molecular Formula | C18H21NO2 | [1] |
| Molar Mass | 283.371 g/mol | [1] |
| Appearance | Varies by supplier; typically a solid | |
| Purity | ≥98% for analytical standards | |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO |
Synthesis of HDMP-28 Analytical Standard
The synthesis of HDMP-28 as a reference standard requires a multi-step process to ensure high purity and accurate characterization. The following is a representative protocol based on the synthesis of methylphenidate analogues.[3]
Disclaimer: This protocol is a representative example and may require optimization. All synthesis should be performed by qualified personnel in a controlled laboratory setting.
Experimental Protocol: Synthesis of Methyl (naphthalen-2-yl)(piperidin-2-yl)acetate (HDMP-28)
Materials and Reagents:
-
1-Boc-2-bromopiperidine
-
Strong base (e.g., Sodium bis(trimethylsilyl)amide)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Hydrochloric acid
-
Methanol
-
Esterification agent (e.g., Thionyl chloride or an acid catalyst)
-
Reagents for purification (e.g., Silica (B1680970) gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-naphthylacetonitrile in anhydrous tetrahydrofuran (B95107). Cool the solution to a low temperature (e.g., -78 °C). Slowly add a strong base, such as sodium bis(trimethylsilyl)amide, and stir for 30 minutes to form the corresponding carbanion. To this solution, add a solution of 1-Boc-2-bromopiperidine in anhydrous tetrahydrofuran dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Intermediate: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the Boc-protected precursor.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl). Stir the reaction at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.
-
Esterification: Remove the solvent under reduced pressure. To the resulting amine hydrochloride salt, add methanol and an esterification agent such as thionyl chloride dropwise at 0 °C. Reflux the mixture for several hours until the esterification is complete.
-
Final Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent. Dry the combined organic layers and concentrate to yield the crude HDMP-28 freebase. For the hydrochloride salt, dissolve the freebase in a suitable solvent and add a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried to yield HDMP-28 HCl.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow
Caption: A simplified workflow for the synthesis of HDMP-28.
Analytical Methods for Quality Control
To ensure the identity, purity, and potency of HDMP-28 analytical standards, a comprehensive set of analytical methods must be employed. These methods should be validated according to ICH guidelines to demonstrate their suitability for their intended purpose.
Quantitative Data
The following table summarizes key quantitative parameters for the analysis of HDMP-28.
| Parameter | Method | Typical Specification |
| Purity | HPLC-UV | ≥ 98.0% |
| Identity | FTIR, ¹H-NMR, MS | Conforms to reference spectra |
| Assay | HPLC-UV or Titration | 98.0% - 102.0% |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols for Analytical Methods
3.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the HDMP-28 standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
3.2.2. Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the HDMP-28 standard or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Acceptance Criteria: The resulting spectrum should be comparable to the reference spectrum of a known HDMP-28 standard.
3.2.3. Metabolic Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
A study on the metabolism of HDMP-28 in equine liver microsomes and Cunninghamella elegans utilized LC-HRMS to identify various metabolites.[4] This technique can also be adapted for the identification and characterization of impurities in the analytical standard.
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Sample Preparation: Samples are extracted and prepared to be compatible with the LC-MS system.
-
Chromatographic and Mass Spectrometric Conditions: The specific conditions, including the column, mobile phase gradient, and mass spectrometer settings, should be optimized for the separation and detection of HDMP-28 and its potential impurities or metabolites.
Mechanism of Action and Signaling Pathways
HDMP-28 is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin.[1] It binds to the respective transporters (DAT, NET, and SERT) on the presynaptic neuron, blocking the reabsorption of these neurotransmitters from the synaptic cleft.[5] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling to the postsynaptic neuron.
Dopamine Reuptake Inhibition
HDMP-28's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[6] By blocking DAT, HDMP-28 increases the extracellular levels of dopamine, a neurotransmitter crucial for reward, motivation, and motor control.[5]
Caption: HDMP-28 inhibits dopamine reuptake by blocking DAT.
Serotonin and Norepinephrine Reuptake Inhibition
In addition to its potent effects on dopamine, HDMP-28 also exhibits affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), classifying it as a triple reuptake inhibitor.[1]
Caption: HDMP-28 acts as a triple reuptake inhibitor.
Conclusion
HDMP-28 is a valuable pharmacological tool for studying the roles of dopamine, norepinephrine, and serotonin in the central nervous system. The availability of high-purity analytical standards and reference materials is crucial for obtaining reliable and reproducible data in research and drug development. This technical guide has provided a comprehensive overview of the synthesis, quality control, and mechanism of action of HDMP-28, serving as a foundational resource for scientists in the field. Adherence to rigorous analytical practices and the use of well-characterized reference materials will be essential for advancing our understanding of this potent psychoactive compound.
References
- 1. HDMP-28 - Wikipedia [en.wikipedia.org]
- 2. Dopamine reuptake inhibitor [medbox.iiab.me]
- 3. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: In Vivo Rodent Studies of Methylphenidate, a Close Analog of Methylnaphthidate
A Note on Data Availability: Extensive literature searches for in vivo rodent studies of methylnaphthidate (HDMP-28) did not yield specific experimental data or detailed protocols. Due to the limited availability of published research on this particular compound, this document provides a comprehensive overview of the in vivo rodent data for its well-characterized structural analog, methylphenidate (MPH). The information presented here on MPH can serve as a valuable reference for researchers, scientists, and drug development professionals interested in the preclinical evaluation of phenidate-class compounds.
Introduction to Methylphenidate
Methylphenidate is a psychostimulant that acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. It is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). In preclinical research, rodent models are extensively used to investigate the pharmacokinetics, behavioral effects, and neurochemical mechanisms of MPH. These studies provide crucial insights into its therapeutic actions and potential for abuse.
Quantitative Data Presentation
Pharmacokinetics of Methylphenidate in Rats
The pharmacokinetic profile of methylphenidate can vary significantly depending on the route of administration. Oral administration, which is more clinically relevant, results in a slower onset and lower peak plasma concentrations compared to injection.
Table 1: Pharmacokinetic Parameters of Methylphenidate in Rats
| Route of Administration | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Species | Reference |
| Intravenous (IV) | 0.5 | Not specified | Not specified | Rat | [1] |
| Oral (drinking water) | 4/10 (dual-dosage) | ~8 ng/mL | Not specified | Rat | [2][3] |
| Oral (drinking water) | 30/60 (dual-dosage) | ~30 ng/mL | Not specified | Rat | [2][3] |
| Intravenous (IV) | 2, 5, or 10 | Not specified | Within 15 min | Rat | [4] |
Behavioral Effects of Methylphenidate in Rodents
Methylphenidate exerts a range of dose-dependent effects on locomotor activity, attention, and reward-seeking behaviors in rodents.
Table 2: Summary of Behavioral Effects of Methylphenidate in Rodents
| Behavioral Assay | Species | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Locomotor Activity | Rat | 30/60 (dual-dosage) | Oral (drinking water) | Hyperactivity | [2][3] |
| Locomotor Activity | Rat | 4/10 (dual-dosage) | Oral (drinking water) | No effect | [2][3] |
| Locomotor Activity | Rat | Not specified | Not specified | Increased locomotor activity in Spontaneously Hypertensive Rats (SHR) | [5] |
| Goal-Directed Behavior | Rat (SHR) | Not specified | Injection | Restored goal-directed behavior | [5] |
| Goal-Directed Behavior | Rat (WKY) | Not specified | Injection | Disrupted goal-directed behavior | [5] |
| Place Conditioning | Rat | Moderate doses | Not specified | Aversive effects after early exposure | [6] |
| Forced Swim Test | Rat | Not specified | Not specified | Depressive-like effects after early exposure | [6] |
| Sustained Attention | Rat | 8 | Oral (p.o.) | Improved performance in low-performing individuals | [7] |
| Flexible Attention | Rat | 8 | Oral (p.o.) | Increased flexibility in animals with poor flexibility | [7] |
Experimental Protocols
Oral Administration of Methylphenidate in Drinking Water
This protocol is designed to mimic the clinical oral administration of methylphenidate in rats.[2][3]
-
Animals: Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats are commonly used.
-
Housing: Animals are individually housed with controlled light-dark cycles.
-
Drug Preparation: Methylphenidate hydrochloride is dissolved in tap water to the desired concentration.
-
Administration:
-
An 8-hour limited-access drinking paradigm is established.
-
For a dual-dosage regimen (e.g., 4/10 mg/kg), the lower dose (4 mg/kg) is provided in the drinking water for the first hour of the access period.
-
For the subsequent 7 hours, the drinking water is replaced with a solution containing the higher dose (10 mg/kg).
-
Control animals receive only tap water.
-
-
Data Collection: Blood samples can be collected at various time points to determine plasma concentrations of methylphenidate. Behavioral assessments are conducted during and after the treatment period.
Locomotor Activity Assessment
This protocol measures the effect of methylphenidate on spontaneous motor activity.
-
Apparatus: Open-field arenas equipped with automated infrared beam-break detection systems to track movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 1 hour before the experiment.
-
Following drug or vehicle administration, each rat is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Data is typically analyzed in time bins to assess the time course of the drug's effect. Total distance traveled and other parameters are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Sustained and Flexible Attention Tasks
These tasks assess the cognitive-enhancing effects of methylphenidate.[7]
-
Apparatus: Operant conditioning chambers equipped with levers, stimulus lights, and food pellet dispensers.
-
Sustained Attention Task:
-
Rats are trained to respond to a brief visual signal presented on one of several response locations.
-
Correct responses are rewarded with a food pellet.
-
The task requires sustained vigilance over a prolonged period.
-
-
Flexible Attention Task (Attention Set-Shifting):
-
Rats are trained to discriminate between different stimuli based on a specific rule (e.g., odor, texture).
-
Once the initial rule is learned, the rule is changed, and the ability of the rat to adapt its response strategy is measured.
-
-
Drug Administration: Methylphenidate or vehicle is administered orally prior to the testing session.
-
Data Analysis: Performance metrics such as accuracy, reaction time, and the number of trials to reach criterion are analyzed to determine the effect of the drug on attentional processes.
Visualizations
Dopaminergic Synapse and Methylphenidate's Mechanism of Action
References
- 1. Pharmacokinetics of methylphenidate in the rat using single-ion monitoring GLC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 6. Enduring behavioral effects of early exposure to methylphenidate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Methylnaphthidate on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate (also known as HDMP-28) is a potent stimulant and dopamine (B1211576) reuptake inhibitor structurally related to methylphenidate.[1] Its primary mechanism of action involves blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft.[1][2] This accumulation of dopamine significantly modulates the electrophysiological properties of dopamine neurons, impacting their firing rate, membrane potential, and overall signaling. These application notes provide a detailed overview of the electrophysiological effects of this compound on dopamine neurons, including quantitative data, experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. Given the structural and functional similarities, data from its close analog, methylphenidate, is included to provide a comprehensive understanding.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data regarding the interaction of this compound and its analogs with monoamine transporters. The data for Ethylnaphthidate (HDEP-28), the ethyl ester homolog of this compound, is presented as a close surrogate.
Table 1: Monoamine Transporter Inhibition Profile of Ethylnaphthidate (HDEP-28) [3]
| Compound | Transporter | IC50 [µM] (95% CI) |
| Ethylnaphthidate | NET | 0.04 (0.03–0.06) |
| DAT | 0.34 (0.24–0.48) | |
| SERT | 1.7 (1.2–2.4) |
Table 2: Comparative Monoamine Transporter Inhibition of Methylphenidate [4]
| Compound | Transporter | Ki [µM] |
| Methylphenidate | DAT | ~0.1 |
| NET | ~0.1 | |
| SERT | ~100 |
Table 3: Electrophysiological Effects of Methylphenidate on Dopamine Neurons
| Parameter | Effect | Receptor/Mediator | Reference |
| Spontaneous Firing Rate (VTA) | Decrease | D2 Autoreceptors | [5] |
| Firing Rate (PFC) | Increase | D1 Receptors, α2-Adrenergic Receptors | [6] |
| Membrane Potential (VTA) | Hyperpolarization | D2 Autoreceptors | [5] |
| NMDA Receptor Current (PFC) | Potentiation | - | [7] |
| Firing Rate after D2 Blockade (VTA) | Increase above baseline | D1 Receptors, α1-Adrenergic Receptors, NMDA Receptors | [7] |
Signaling Pathways
The electrophysiological effects of this compound on dopamine neurons are primarily mediated through the dopamine transporter and subsequent activation of dopamine receptors. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound on dopamine neurons.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording from Dopamine Neurons in Brain Slices
This protocol is adapted from established methods for recording the electrical activity of dopaminergic cells in midbrain slices.[8]
1. Brain Slice Preparation: a. Anesthetize a rodent (e.g., mouse or rat) with isoflurane (B1672236) and perform transcardiac perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution. b. Rapidly dissect the brain and mount it on a vibratome stage. c. Submerge the brain in ice-cold, oxygenated cutting solution. d. Cut coronal slices (e.g., 300 µm thick) containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc). e. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for at least 1 hour.
2. Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature. b. Identify putative dopamine neurons in the VTA or SNc based on their location and morphology (larger, fusiform soma). c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. d. Establish a gigaseal and obtain a whole-cell patch-clamp configuration. e. Record spontaneous firing activity in current-clamp mode and membrane currents in voltage-clamp mode. f. After establishing a stable baseline recording, bath-apply this compound at desired concentrations. g. Record changes in firing rate, membrane potential, and postsynaptic currents.
3. Data Analysis: a. Analyze firing frequency, action potential waveform, and membrane potential before and after drug application. b. In voltage-clamp, measure changes in holding current and the frequency and amplitude of synaptic currents.
Caption: Workflow for in vitro electrophysiology experiments.
Protocol 2: In Vivo Extracellular Single-Unit Recording from Dopamine Neurons
This protocol is based on standard procedures for in vivo single-unit recording in anesthetized animals.[6]
1. Animal Preparation: a. Anesthetize a rat with urethane (B1682113) or another suitable anesthetic. b. Place the animal in a stereotaxic frame. c. Drill a small burr hole in the skull above the target brain region (e.g., VTA or prefrontal cortex). d. A lateral tail vein is cannulated for intravenous drug administration.
2. Recording: a. Lower a glass microelectrode filled with a conducting solution (e.g., 2% Pontamine Sky Blue in 0.5 M sodium acetate) into the target brain region. b. Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform. c. Once a stable recording of a single neuron is achieved, record baseline activity for several minutes. d. Administer this compound intravenously at the desired dose. e. Continuously record the firing activity of the neuron for an extended period after drug administration.
3. Histological Verification: a. At the end of the experiment, eject a small amount of Pontamine Sky Blue from the electrode tip by passing a negative current. b. Perfuse the animal, dissect the brain, and process for histology to verify the recording location.
4. Data Analysis: a. Analyze the firing rate (spikes/second) and bursting activity before and after drug administration. b. Construct peristimulus time histograms to visualize the temporal effects of the drug.
Caption: Workflow for in vivo single-unit recording experiments.
Protocol 3: Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine transporter.[2]
1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat striatum) or cells expressing the human dopamine transporter in a cold buffer. b. Centrifuge the homogenate and resuspend the pellet in a fresh buffer. c. Repeat the centrifugation and resuspension steps. d. Determine the protein concentration of the final membrane preparation.
2. Binding Assay: a. In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428), and varying concentrations of unlabeled this compound. b. For non-specific binding control wells, add a high concentration of a known DAT blocker (e.g., cocaine). c. Incubate the plate to allow the binding to reach equilibrium. d. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. e. Wash the filters with cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. b. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for radioligand binding assay.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. Actions of methylphenidate on dopaminergic neurons of the ventral midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo electrophysiological effects of methylphenidate in the prefrontal cortex: involvement of dopamine D1 and alpha 2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical striatal cellular signaling responses to psychostimulants in hyperactive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Microdialysis protocol for measuring Methylnaphthidate in brain
Application Notes and Protocols
Topic: Microdialysis Protocol for Measuring Methylphenidate in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylphenidate (MPH), sold under brand names like Ritalin and Concerta, is a central nervous system stimulant primarily used to treat Attention Deficit Hyperactivity Disorder (ADHD).[1] Its therapeutic effects are attributed to its ability to block the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by binding to their respective transporters (DAT and NET).[1][2][3][4] This action increases the extracellular concentrations of these neurotransmitters in key brain regions like the prefrontal cortex and striatum.[3][5] In vivo microdialysis is a powerful technique used to continuously sample the extracellular fluid of specific brain regions in live, freely moving animals, making it an invaluable tool for studying the pharmacokinetics and pharmacodynamics of MPH.[6][7] This document provides a detailed protocol for performing microdialysis to measure MPH and its effects on neurotransmitter levels in the rat brain. While the user specified "Methylnaphthidate," the available scientific literature and standard protocols focus on the widely studied parent compound, "Methylphenidate." The methodologies presented here are directly applicable.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (275–350 g).[8][9]
-
Anesthetics: Pentobarbital (65 mg/kg, i.p.) or Chloral Hydrate (400 mg/kg, i.p.).[8][10]
-
Microdialysis Probes: Concentric probes with a 3-4 mm active membrane length.[8][11]
-
Guide Cannulas: Sized to match the microdialysis probes.
-
Surgical Equipment: Stereotaxic apparatus, dental cement, skull screws.
-
Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF). The composition should be prepared fresh and sterile-filtered (0.2 µm).[12][13] (See Table 2 for composition).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).[11]
-
Methylphenidate HCl: To be dissolved in saline for administration.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic (e.g., pentobarbital, 65 mg/kg, i.p.) and place it in a stereotaxic apparatus.[10]
-
Expose the skull by making a midline incision.
-
Drill small burr holes in the skull for the guide cannula and anchor screws at the desired stereotaxic coordinates. (See Table 3 for representative coordinates).
-
Slowly lower the guide cannula to the target coordinates.
-
Secure the guide cannula and anchor screws to the skull using dental cement.[8]
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least one week post-surgery in individual housing.[14]
Microdialysis Sampling Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to a microinfusion pump and begin perfusion with aCSF at a constant flow rate (e.g., 1.5 - 2.0 µL/min).[11][15]
-
Allow the system to stabilize for at least 2 hours before collecting baseline samples.
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Methylphenidate via the desired route (e.g., intraperitoneal or oral). Doses can range from 1.0 to 10 mg/kg depending on the study's objective.[9][14]
-
Continue collecting dialysate samples at the same interval for at least 3 hours post-administration to monitor changes in MPH and neurotransmitter concentrations.[16]
-
Immediately analyze the collected samples using HPLC-ECD or store them at -80°C for later analysis.
Analytical Procedure: HPLC-ECD Analysis
-
System Setup: Configure the HPLC-ECD system according to the parameters in Table 4. The mobile phase should be freshly prepared, filtered, and degassed.
-
Injection: Directly inject a portion of the dialysate (e.g., 20 µL) onto the HPLC column.[11]
-
Detection: Detect dopamine, norepinephrine, and their metabolites based on their retention times and electrochemical properties. A standard curve should be generated to quantify the concentrations.
-
Data Analysis: Express neurotransmitter concentrations as a percentage change from the average baseline levels.
Data Presentation
Quantitative data from representative studies are summarized in the tables below.
Table 1: Microdialysis Experimental Parameters
| Parameter | Value | Source |
|---|---|---|
| Animal Model | Male Wistar/Sprague-Dawley Rat | [8][9] |
| Probe Active Length | 3 - 4 mm | [8][11] |
| Perfusion Flow Rate | 1.5 - 2.0 µL/min | [11][15] |
| Target Brain Regions | Prefrontal Cortex, Nucleus Accumbens, Striatum | [8][10][14] |
| Sample Collection Interval| 20 min |[16] |
Table 2: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) | Source |
|---|---|---|
| NaCl | 145 | [11] |
| KCl | 2.7 | [11] |
| CaCl₂ | 1.2 | [11] |
| MgCl₂ | 1.0 | [11] |
| NaH₂PO₄ | 1.25 | [17] |
| NaHCO₃ | 25 | [17] |
| D-Glucose | 10 | [17] |
Table 3: Stereotaxic Coordinates for Probe Implantation (Rat) (Coordinates are relative to Bregma and the skull surface)
| Brain Region | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Source |
|---|---|---|---|---|
| Medial Prefrontal Cortex | +3.2 mm | ±0.8 mm | -4.4 mm | [10] |
| Nucleus Accumbens | +2.2 mm | ±1.5 mm | -7.8 mm | [14] |
| Striatum | +2.7 mm | -2.7 mm | -2.7 mm (from dura) |[8] |
Table 4: HPLC-ECD Analytical Parameters
| Parameter | Specification | Source |
|---|---|---|
| Column | C-18 reverse-phase (3 µm) | [11] |
| Mobile Phase | 0.05 M phosphate (B84403) buffer, 350 mg/L octanesulfonic acid, 300 µL/L triethylamine, 0.1 mM EDTA, 15% (v/v) methanol, pH 5.7 | [11] |
| Flow Rate | Variable, typically matched to column dimensions | [11] |
| Detector | Electrochemical Detector | [11] |
| Working Potential | Set for optimal detection of catecholamines | |
Table 5: Pharmacokinetic & Pharmacodynamic Data of Methylphenidate (Oral Administration in Rodents)
| Dose (Oral) | Time Post-Admin | Analyte | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Effect on Neurotransmitters (vs. Baseline) | Source |
|---|---|---|---|---|---|---|
| 0.75 mg/kg | 15 min | D-MPH | ~8 | ~35 | N/A | [18] |
| 0.75 mg/kg | 60 min | Dopamine | N/A | N/A | Increased in Frontal Cortex | [18] |
| 2.0 mg/kg | 15 min | D-MPH | ~20 | ~20 | N/A | [18] |
| 5.0 mg/kg | Peak (20-40 min) | Dopamine | N/A | N/A | ~40% increase in Nucleus Accumbens | [14] |
| 5.0 mg/kg | Peak (20-40 min) | Norepinephrine | N/A | N/A | Significant increase in Hippocampus |[14] |
Visualizations
Mechanism of Action
Methylphenidate primarily functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), which increases the concentration of these neurotransmitters in the synaptic cleft.[1]
Caption: Mechanism of action of Methylphenidate (MPH).
Experimental Workflow
The overall process involves animal preparation, surgery, microdialysis sampling, and subsequent chemical analysis of the collected dialysate.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. scribd.com [scribd.com]
- 13. biochemazone.com [biochemazone.com]
- 14. Exposure of Adolescent Rats to Oral Methylphenidate: Preferential Effects on Extracellular Norepinephrine and Absence of Sensitization and Cross-Sensitization to Methamphetamine | Journal of Neuroscience [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methylnaphthidate (Methylphenidate) in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of methylnaphthidate, commonly known as methylphenidate (MPH), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Methylphenidate is a central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Accurate and sensitive quantification of MPH in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high selectivity and sensitivity for the determination of drug concentrations in complex biological matrices like plasma.[3][4] This document outlines a validated method for the quantification of MPH in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting methylphenidate from plasma samples.[1]
Materials:
-
Human plasma samples
-
Methylphenidate (MPH) analytical standard
-
Deuterated methylphenidate (d9-MPH) or other suitable internal standard (IS)[1]
-
Acetonitrile, HPLC grade
-
Methanol (B129727), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature. To prevent hydrolysis, 10 µL of 2% formic acid can be added to a 200 µL aliquot of the plasma sample immediately after thawing.[5]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard (e.g., d9-methylphenidate) to each sample.[1]
-
Add 750 µL of a precipitation solution (e.g., acetonitrile/methanol 84/16 v/v) to the plasma sample.[1]
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation using protein precipitation.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | A reverse-phase C18 column (e.g., Sapphire C18, Waters X-terra C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable.[1][5] |
| Mobile Phase | A mixture of methanol and an aqueous buffer such as 5 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (e.g., 46:54 v/v).[5] |
| Flow Rate | A typical flow rate is between 0.5 mL/min and 1.0 mL/min. |
| Column Temperature | Maintained at ambient or a controlled temperature (e.g., 40°C).[6][7] |
| Injection Volume | 5-20 µL |
Mass Spectrometry
Instrumentation:
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM).[5] |
| MRM Transitions | MPH: m/z 234.2 → 84.1[5]Propranolol (IS): m/z 260.3 → 183.1[5] |
| Collision Energy | Optimized for the specific instrument and transitions. |
| Source Temperature | Typically between 350°C and 500°C. |
Diagram of the LC-MS/MS Analytical Workflow:
Caption: General workflow of the LC-MS/MS analytical process.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of methylphenidate in plasma.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 0.035 - 40 ng/mL[5] or 0.5 - 100.0 µg/L[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low QC | < 5.0%[5] | < 7.0%[1] | 98 - 108%[1] |
| Medium QC | < 5.0%[5] | < 7.0%[1] | 98 - 108%[1] |
| High QC | < 5.0%[5] | < 7.0%[1] | 98 - 108%[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Plasma (%) |
| Recovery | ~73.2 - 77.1% |
| Matrix Effect (Ion Suppression) | ~46%[1] |
Note: The use of a deuterated internal standard is crucial to compensate for matrix effects and ensure accurate quantification.[1]
Stability
Methylphenidate can degrade in plasma at room temperature and 5°C.[1] It is recommended that plasma samples be stored at -20°C or lower and processed immediately after thawing to ensure sample integrity.[1][4] Samples have been shown to be stable at -20°C for at least 4 weeks.[1]
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of methylphenidate in plasma. The simple protein precipitation extraction, coupled with the selectivity of tandem mass spectrometry, allows for high-throughput analysis suitable for clinical and research applications. Adherence to proper sample handling and storage procedures is critical for obtaining accurate and reproducible results.
References
- 1. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of HDMP-28 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of HDMP-28 (methylnaphthidate) in human plasma. HDMP-28 is a potent dopamine (B1211576) reuptake inhibitor and a designer drug, making its accurate quantification crucial for research, clinical, and forensic applications.[1][2] This method utilizes a straightforward protein precipitation for sample preparation and a reversed-phase chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, drug metabolism research, and monitoring of HDMP-28 in biological matrices.
Introduction
HDMP-28, also known as this compound, is a synthetic stimulant structurally related to methylphenidate.[1][2] It acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain.[3] Due to its psychoactive properties, HDMP-28 has emerged as a designer drug, necessitating the development of reliable analytical methods for its detection and quantification. This application note provides a detailed protocol for a robust HPLC-MS/MS method, offering the high selectivity and sensitivity required for the analysis of HDMP-28 in complex biological matrices such as human plasma.
Experimental
Materials and Reagents
-
HDMP-28 hydrochloride (analytical standard)
-
Methylphenidate-d9 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of HDMP-28 from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Methylphenidate-d9, 100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
Chromatographic separation was performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| HDMP-28 | 284.2 | 84.1 | 100 | 25 |
| 284.2 | 224.1 | 100 | 15 | |
| Methylphenidate-d9 (IS) | 243.2 | 93.1 | 100 | 20 |
Note: The precursor ion for HDMP-28 corresponds to its protonated molecule [M+H]⁺ (C18H21NO2, M.W. 283.37 g/mol ). The product ions are predicted based on the fragmentation of the piperidine (B6355638) ring (m/z 84.1) and loss of the methoxycarbonyl group (m/z 224.1), similar to the fragmentation of methylphenidate.
Method Validation (Summary of Expected Performance)
The method should be validated according to established bioanalytical method validation guidelines. The following parameters are expected to be within acceptable limits.
Table 3: Summary of Expected Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Results and Discussion
This HPLC-MS/MS method is designed to provide excellent sensitivity and selectivity for the quantification of HDMP-28 in human plasma. The use of a stable isotope-labeled internal standard, Methylphenidate-d9, which is structurally similar to HDMP-28, ensures accurate and precise quantification by compensating for variations in sample preparation and instrument response. The protein precipitation sample preparation method is simple, rapid, and effective for removing the majority of matrix interferences. The chromatographic conditions are optimized to provide a good peak shape and retention time for HDMP-28, separating it from potential endogenous interferences. The MRM transitions are selected to be specific for HDMP-28 and the internal standard, minimizing the risk of false positives.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable tool for the quantitative analysis of HDMP-28 in human plasma. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The detailed protocol and expected performance characteristics will be valuable for researchers, scientists, and drug development professionals working with HDMP-28.
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of HDMP-28.
Caption: Simplified signaling pathway of HDMP-28 as a dopamine reuptake inhibitor.
References
Application Notes and Protocols for Chiral Separation of Methylnaphthidate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate (HDEP-28) is a piperidine-based stimulant and a structural analog of methylphenidate.[1][2] Like methylphenidate, it possesses chiral centers, meaning it exists as different stereoisomers. The pharmacological and toxicological effects of these enantiomers can differ significantly.[3][4] Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, drug development, and quality control.[5]
These application notes provide a detailed starting point for developing a robust method for the chiral separation of this compound enantiomers. The protocols are based on established methods for the chiral separation of the structurally similar compound, methylphenidate, using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is a powerful technique for resolving enantiomers.[6][7] The primary approach involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation.
Recommended Method: Chiral HPLC
A well-established method for the chiral separation of methylphenidate enantiomers utilizes a vancomycin-based chiral stationary phase.[8] This method can be adapted and optimized for the separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm particle size.[8]
-
Guard Column: C18 guard column.[8]
-
Solvents: HPLC grade methanol (B129727) and ammonium (B1175870) acetate (B1210297).
-
Analytes: Racemic this compound standard, and individual enantiomer standards if available.
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium acetate solution in water and adjust the pH to 4.1 with acetic acid.
-
The recommended mobile phase is a mixture of methanol and 20 mM ammonium acetate (pH 4.1) in a ratio of 92:8 (v/v).[8]
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers based on their retention times. For methylphenidate, the l-enantiomer (B50610) typically elutes before the d-enantiomer.[8]
-
Data Presentation
The following table summarizes the expected retention times for methylphenidate enantiomers using the described method. These values can serve as a reference point for the method development of this compound.
| Enantiomer | Retention Time (min) |
| l-Methylphenidate | 7.0[8] |
| d-Methylphenidate | 8.1[8] |
Method Optimization for this compound
Due to the structural difference (naphthalene ring instead of a benzene (B151609) ring), the retention times and resolution for this compound may vary. The following parameters can be adjusted to optimize the separation:
-
Mobile Phase Composition: Vary the ratio of methanol to the ammonium acetate buffer. Increasing the methanol content will generally decrease retention times.
-
pH of the Buffer: The pH of the aqueous component of the mobile phase can significantly influence the ionization state of the analyte and the stationary phase, thereby affecting the chiral recognition.
-
Column Temperature: Adjusting the column temperature can alter the efficiency and selectivity of the separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.
Alternative and Complementary Techniques
While HPLC with a chiral stationary phase is a primary method, other techniques can also be considered for the chiral separation of this compound:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and has been successfully applied to the analysis of methylphenidate and its metabolites.[9] It often provides faster separations and uses less organic solvent compared to HPLC.
-
Gas Chromatography (GC): Chiral GC can be used, often after derivatization of the analyte with a chiral reagent to form diastereomers.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers using HPLC.
Logical Relationship of Chiral Separation
The underlying principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase.
References
- 1. HDEP-28 [medbox.iiab.me]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Methylnaphthidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate, an analog of methylphenidate, is a psychoactive compound that exhibits affinity for monoamine transporters. Understanding its binding characteristics to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with DAT, SERT, and NET.
Data Presentation: Binding Affinities of Methylphenidate Analogs
The following table summarizes the binding affinities (Ki in nM) of methylphenidate and its analogs, including naphthyl-substituted compounds, for the dopamine, serotonin, and norepinephrine transporters. This data provides a comparative context for the expected binding profile of this compound.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| Methylphenidate | 84 | >1000 | 514 |
| erythro-(2-Naphthyl)methylphenidate | High Affinity | High Affinity and Selectivity | - |
| dl-threo-p-Bromo-methylphenidate | 20 | >1000 | 31 |
| dl-threo-m-Bromo-methylphenidate | 4 | >1000 | 20 |
| dl-threo-o-Bromo-methylphenidate | 13 | >1000 | 32 |
Note: Data is compiled from multiple sources. "-" indicates data not available. The erythro-(2-naphthyl) analogues of methylphenidate, which includes this compound, are noted for their high affinity and selectivity for the serotonin transporter[1][2][3].
Experimental Protocols
This section outlines a detailed methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for DAT, SERT, and NET.
Materials and Reagents
-
Radioligands:
-
Membrane Preparations:
-
Rat or mouse brain tissue (striatum for DAT, brainstem for SERT, and frontal cortex for NET) or cells expressing the respective human transporters.
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
-
Unlabeled Ligands:
-
This compound (test compound)
-
For non-specific binding determination:
-
DAT: 10 µM GBR 12909 or Cocaine
-
SERT: 10 µM Fluoxetine or Imipramine
-
NET: 10 µM Desipramine or Maprotiline
-
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well microplates
-
Cell harvester with glass fiber filters (e.g., GF/B or GF/C)
-
Liquid scintillation counter
-
Pipettes
-
Membrane Preparation
-
Dissect the specific brain regions (e.g., striatum, brainstem, frontal cortex) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Radioligand Binding Assay Procedure
-
Assay Setup: Perform the assay in 96-well microplates in a total volume of 250 µL per well. Set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor (this compound).
-
Pipetting Scheme:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the appropriate unlabeled ligand for NSB determination, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Competition: 50 µL of this compound solution (at various concentrations), 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
-
Radioligand Concentration: Use a concentration of the radioligand at or near its Kd for the respective transporter.
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes)[7].
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Interaction of this compound with Monoamine Transporters
Caption: this compound's interaction with monoamine transporters.
Dopamine Transporter Signaling Context
Caption: Simplified dopamine signaling pathway affected by DAT inhibition.
References
- 1. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 142. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - The Davies Group [scholarblogs.emory.edu]
- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Self-Administration Models of Methylnaphthidate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the reinforcing properties of methylnaphthidate (commonly known as methylphenidate) in rat models. The following sections detail the experimental protocols for intravenous self-administration, including surgical procedures, apparatus setup, and various reinforcement schedules, as well as quantitative data from representative studies and the underlying neurobiological signaling pathways.
Introduction
This compound is a psychostimulant commonly prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). However, its pharmacological similarity to other stimulants like cocaine raises concerns about its potential for abuse. Intravenous self-administration (IVSA) in rats is a widely used preclinical model to assess the abuse liability of drugs. This model allows researchers to study the reinforcing effects of a drug, the motivation to seek it, and the factors that contribute to relapse. In this paradigm, animals learn to perform an operant response (e.g., pressing a lever) to receive an infusion of the drug.
Key Experimental Protocols
Intravenous Catheter Implantation Surgery
A critical step for intravenous self-administration studies is the surgical implantation of a chronic indwelling catheter into a major vein, typically the jugular vein.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, Wistar, or Spontaneously Hypertensive Rats (SHR))
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpels, forceps, scissors)
-
Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)
-
Sutures
-
Heparinized saline or antibiotic solution for catheter flushing
-
Analgesics for post-operative care
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Incision: Make a small incision on the ventral side of the neck to expose the right jugular vein.
-
Catheter Insertion: Carefully insert the tip of the catheter into the jugular vein, advancing it until it reaches the right atrium.
-
Securing the Catheter: Suture the catheter to the surrounding muscle tissue to prevent it from being dislodged.
-
Subcutaneous Tunneling: Tunnel the external part of the catheter subcutaneously to the dorsal mid-scapular region.
-
Externalization: Externalize the cannula through a small incision on the back.
-
Wound Closure: Close all incisions with sutures.
-
Catheter Patency: Flush the catheter with heparinized saline or an antibiotic solution to maintain patency and prevent infection.
-
Post-Operative Care: Administer analgesics and allow the rat to recover for at least one week before starting the self-administration experiments. During recovery, flush the catheters daily.
Self-Administration Apparatus
Experiments are conducted in standard operant conditioning chambers equipped with:
-
Two response levers (one "active" and one "inactive").
-
A stimulus light above the active lever.
-
A drug delivery system consisting of a syringe pump connected to the rat's intravenous catheter via a liquid swivel and a tether system. The liquid swivel allows the rat to move freely within the chamber.
-
A computer with software to control the experiment and record the data.
Acquisition of this compound Self-Administration
Protocol:
-
Habituation: Place the rat in the operant chamber for a habituation session where lever presses have no consequence.
-
Training: Train the rats to press the active lever to receive an intravenous infusion of this compound. The inactive lever serves as a control for general activity.
-
Reinforcement Schedule: Start with a simple reinforcement schedule, such as a Fixed Ratio 1 (FR1) , where each press on the active lever results in a single drug infusion.[1]
-
Infusion Parameters: Each infusion is typically delivered over a few seconds, followed by a "time-out" period (e.g., 20 seconds) during which lever presses are not reinforced. This helps prevent overdose.[2]
-
Cue Presentation: The drug infusion is often paired with a discrete cue, such as the illumination of the stimulus light above the active lever, to facilitate learning.[3]
-
Session Duration: Daily sessions typically last for 1 to 6 hours.[4][5]
-
Acquisition Criterion: Rats are considered to have acquired self-administration when they show stable responding on the active lever and discriminate between the active and inactive levers (e.g., >80% of total lever presses are on the active lever).
Reinforcement Schedules
Once self-administration is acquired, different reinforcement schedules can be used to assess various aspects of drug-seeking behavior.
-
Fixed Ratio (FR) Schedules: In an FR schedule, the rat must press the lever a fixed number of times to receive a single infusion. For example, on an FR5 schedule, five lever presses are required. Increasing the FR value can be used to assess the motivation to obtain the drug.[2]
-
Progressive Ratio (PR) Schedules: In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively within a session. The "breaking point," or the highest number of presses a rat is willing to make for a single infusion, is used as a measure of the reinforcing efficacy of the drug.[1][6][7]
Extinction and Reinstatement Model
This model is used to study the mechanisms of relapse.
Protocol:
-
Extinction: After stable self-administration is established, the drug is replaced with saline. Lever presses are no longer reinforced with the drug or the associated cues. This leads to a decrease in lever pressing behavior.
-
Reinstatement: Once the lever pressing is extinguished, the propensity to relapse is tested by presenting stimuli that can reinstate drug-seeking behavior. Common reinstatement paradigms include:
-
Drug-Primed Reinstatement: A non-contingent injection of the drug (this compound) is administered.[8]
-
Cue-Induced Reinstatement: The discrete cues previously paired with the drug infusion (e.g., the stimulus light) are presented upon lever pressing.
-
Stress-Induced Reinstatement: The rat is exposed to a stressor (e.g., footshock) before the session.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound self-administration in rats.
Table 1: Acquisition and Maintenance of this compound Self-Administration
| Rat Strain | Unit Dose (mg/kg/infusion) | Reinforcement Schedule | Session Length | Mean Infusions per Session | Reference |
| Sprague-Dawley | 0.25 | FR1 | 2 hours | ~15-20 | [1] |
| Wistar | 0.3 | FR1, FR3 | 2 hours | ~10-15 (FR1), ~5-10 (FR3) | [8] |
| SHR, WKY, SD | 0.3 | FR1, FR5 | 1 hour | ~5-15 (acquisition) | [2] |
| Sprague-Dawley | 0.3 | FR5 | 1 hour | ~10-20 | [10] |
SHR: Spontaneously Hypertensive Rat, WKY: Wistar-Kyoto, SD: Sprague-Dawley
Table 2: Progressive Ratio Breakpoints for this compound
| Rat Strain | Unit Dose (mg/kg/infusion) | Mean Breaking Point | Reference |
| Sprague-Dawley | 0.25 | ~20-30 | [1] |
| Wistar | Not Specified | Varies with pre-treatment | [8] |
| Sprague-Dawley | 0.1 - 1.0 | Dose-dependent increase | [10] |
Table 3: Reinstatement of this compound Seeking
| Rat Strain | Reinstatement Trigger | Dose/Stimulus | Mean Active Lever Presses | Reference |
| Sprague-Dawley | Methylphenidate (IP) | 10 mg/kg | ~20-25 | [1] |
| Wistar | Methylphenidate (IP) | 2 and 5 mg/kg | Significant increase over extinction | [8][11] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the brain, particularly in reward-related areas like the nucleus accumbens and prefrontal cortex.[1] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary mechanism underlying its reinforcing effects.[12][13] The increased dopamine levels lead to the activation of postsynaptic dopamine D1 and D2 receptors, which is crucial for the reinforcing properties of the drug.[1]
Figure 1. Primary signaling pathway of this compound.
Experimental Workflow for this compound Self-Administration
The following diagram illustrates a typical experimental workflow for a this compound self-administration study in rats, from initial surgery to reinstatement testing.
Figure 2. Experimental workflow for self-administration.
References
- 1. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain Differences in Self-Administration of Methylphenidate and Sucrose Pellets in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cue Effects on Methylphenidate Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous self-administration of entactogen-class stimulants in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate treatment in the spontaneously hypertensive rat: influence on methylphenidate self-administration and reinstatement in comparison with Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. Environmental enrichment during development decreases intravenous self-administration of methylphenidate at low unit doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methylphenidate enhances brain activation and deactivation responses to visual attention and working memory tasks in healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylphenidate enhances brain activation and deactivation responses to visual attention and working memory tasks in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAT Occupancy Studies with Methylphenidate using PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Dopamine (B1211576) Transporter (DAT) occupancy studies using Methylphenidate (MPH) and Positron Emission Tomography (PET). This document is intended to serve as a practical guide for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
Methylphenidate is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its therapeutic effects are largely attributed to its action on the dopamine system, specifically by blocking the Dopamine Transporter (DAT). This blockade leads to an increase in the synaptic concentration of dopamine. PET imaging with specific radioligands allows for the in-vivo quantification of DAT occupancy by drugs like methylphenidate, providing crucial insights into its pharmacodynamics and therapeutic window. Therapeutic doses of oral methylphenidate are expected to occupy more than 50% of dopamine transporters.[1]
Commonly used radiotracers for these studies include [¹¹C]d-threo-methylphenidate and [¹¹C]Altropane. [¹¹C]d-threo-methylphenidate is the active enantiomer of methylphenidate and binds selectively to DAT. [¹¹C]Altropane is another highly selective ligand for PET imaging of DAT sites.
Quantitative Data Summary
The following tables summarize quantitative data from various PET studies investigating DAT occupancy with different formulations and doses of methylphenidate.
Table 1: DAT Occupancy with Oral Immediate-Release Methylphenidate
| Dose (mg) | DAT Occupancy (%) | Time Post-Administration (minutes) | Reference |
| 5 | 12 ± 4 | 120 | [2] |
| 10 | 40 ± 12 | 120 | [2] |
| 20 | 54 ± 5 | 120 | [2] |
| 40 | 72 ± 3 | 120 | [2] |
| 60 | 74 ± 2 | 120 | [2] |
| 40 | ~60 | 60 | [3][4] |
| 40 | ~70 | 180 | [3][4] |
| 40 | ~71 | 300 | [3][4] |
| 40 | ~55 | 420 | [3][4] |
Table 2: DAT Occupancy with Long-Acting Methylphenidate Formulations
| Formulation | Dose (mg) | DAT Occupancy (%) | Time Post-Administration (hours) | Reference |
| OROS-MPH | 36 | 44.3 ± 11.8 | 10 | [5] |
| DBDS-MPH | 40 | 34.8 ± 12.9 | 10 | [5] |
| OROS-MPH | 90 | ~45 | 1 | [3][4] |
| OROS-MPH | 90 | ~65 | 3 | [3][4] |
| OROS-MPH | 90 | ~68 | 5 | [3][4] |
| OROS-MPH | 90 | ~65 | 7 | [3][4] |
OROS-MPH: Osmotically controlled-release oral delivery system; DBDS-MPH: Diffucaps bead-delivery system.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
| ED₅₀ for DAT Occupancy (oral MPH) | 0.25 mg/kg | [2] |
| Peak Brain Concentration (oral MPH) | 60-90 minutes | [1] |
| Plasma d-MPH Level (OROS-MPH 36mg @ 10h) | 5.2 ± 2.0 ng/mL | [5] |
| Plasma d-MPH Level (DBDS-MPH 40mg @ 10h) | 3.8 ± 1.2 ng/mL | [5] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments in DAT occupancy studies with methylphenidate using PET.
Radioligand Synthesis
3.1.1. Synthesis of [¹¹C]d-threo-methylphenidate
A common method for the synthesis of [¹¹C]d-threo-methylphenidate involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]diazomethane as the labeling agent.[6] The precursor, d-threo-ritalinic acid, is reacted with the labeling agent. For instance, using the sodium salt of d-threo-N-NPS-ritalinic acid as a precursor with [¹¹C]CH₃I has been shown to provide good radiochemical yields.[6] The resulting [¹¹C]d-threo-methylphenidate is then purified using High-Performance Liquid Chromatography (HPLC).[7]
3.1.2. Synthesis of [¹¹C]Altropane
The synthesis of [¹¹C]Altropane typically involves the hydrolysis of the methyl ester bond of [¹²⁷I]Altropane to yield a precursor for ¹¹C-labeling. This is followed by the introduction of a [¹¹C]methyl ester group using [¹¹C]CH₃I and subsequent purification via HPLC. This process yields a tracer with high specific activity and radiochemical purity.
Subject Preparation
Human Subjects:
-
Informed Consent: Obtain written informed consent from all participants after a detailed explanation of the study procedures and potential risks.
-
Medical Screening: Conduct a thorough medical and psychiatric evaluation to ensure participants are in good health and meet the inclusion criteria for the study.
-
Fasting: Subjects should fast for a minimum of 4-6 hours before the PET scan.[8]
-
Abstinence: Participants should refrain from consuming caffeine, alcohol, and nicotine (B1678760) for at least 24 hours prior to the scan.[8]
-
Medication Restrictions: A history of medication use should be recorded, and drugs that could potentially interfere with the dopamine system should be discontinued (B1498344) for an appropriate duration before the scan.[9]
-
Intravenous Catheter Placement: Insert two intravenous catheters, one for the injection of the radioligand and the other for blood sampling if required for arterial input function measurement.[8]
PET Imaging Protocol
A typical PET imaging study to assess DAT occupancy involves a baseline scan and a post-medication scan.
-
Subject Positioning: The subject is positioned comfortably in the PET scanner, with their head immobilized using a head holder or a thermoplastic mask to minimize movement during the scan.[8]
-
Transmission Scan: A transmission scan is acquired before the emission scan for attenuation correction of the PET data.[8]
-
Radioligand Injection: A bolus injection of the radioligand (e.g., ~5 mCi of [¹¹C]Altropane) is administered intravenously at the beginning of the dynamic scan acquisition.[5]
-
Dynamic Emission Scan: A dynamic sequence of PET data is acquired over a period of 60-90 minutes.[5][8] A typical scanning protocol might consist of frames with increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2min, and 13 x 5min).[8]
-
Baseline and Occupancy Scans: A baseline PET scan is performed before the administration of methylphenidate. A second PET scan is conducted after the oral administration of a specific dose of methylphenidate to measure DAT occupancy.[10]
Data Analysis
3.4.1. Image Reconstruction
The acquired PET data is reconstructed using algorithms such as filtered back-projection or iterative reconstruction methods (e.g., ordered-subsets expectation-maximization).[11][12][13] The reconstructed images should be corrected for attenuation, scatter, and random coincidences.
3.4.2. Region of Interest (ROI) Definition
Anatomical MRI scans are typically co-registered with the PET images to accurately define regions of interest. ROIs are drawn on the striatum (caudate and putamen), which has a high density of DAT, and a reference region, such as the cerebellum, which is considered to have a negligible amount of DAT.
3.4.3. Calculation of Binding Potential (BP)
Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time. The binding potential (BP_ND), which is an index of the density of available transporters, is then calculated. A commonly used method is the simplified reference tissue model (SRTM), which does not require arterial blood sampling.[5][10]
3.4.4. Calculation of DAT Occupancy
DAT occupancy is calculated as the percentage reduction in the binding potential after methylphenidate administration compared to the baseline. The formula is as follows:
DAT Occupancy (%) = [(BP_ND_baseline - BP_ND_post-MPH) / BP_ND_baseline] x 100[10]
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of methylphenidate at the dopamine transporter.
References
- 1. Mechanism of action of methylphenidate: insights from PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic targeting of the amphetamine and methylphenidate-sensitive dopamine transporter: On the path to an animal model of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET study examining pharmacokinetics, detection and likeability, and dopamine transporter receptor occupancy of short- and long-acting oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A PET study examining pharmacokinetics and dopamine transporter occupancy of two long-acting formulations of methylphenidate in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and bio-distribution studies of [11C]methyl-phenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Imaging Procedure and Clinical Studies of [18F]FP-CIT PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standards for PET image acquisition and quantitative data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Drug-Induced Dopamine Release with Fast-Scan Cyclic Voltammetry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for real-time monitoring of neurotransmitter dynamics, offering sub-second temporal resolution and high sensitivity.[1][2][3] This makes it an ideal method for studying the effects of psychoactive compounds on dopamine (B1211576) release and uptake in the brain. This document provides detailed application notes and protocols for utilizing FSCV to investigate the impact of dopamine transporter inhibitors, using methylphenidate as a primary example, on dopamine signaling. The methodologies described herein are readily adaptable for studying novel compounds such as methylnaphthidate.
Methylphenidate, a commonly prescribed psychostimulant for Attention-Deficit/Hyperactivity Disorder (ADHD), primarily functions by blocking the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine.[4][5][6][7] FSCV allows for the precise measurement of these changes in dopamine kinetics, providing valuable insights into the pharmacodynamics of such drugs.
Signaling Pathways & Mechanisms
Dopaminergic neurotransmission begins with the release of dopamine from presynaptic terminals into the synaptic cleft upon the arrival of an action potential. This dopamine then binds to postsynaptic receptors to propagate the signal. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). Methylphenidate and analogous compounds exert their effects by inhibiting this reuptake process, leading to an accumulation of dopamine in the synaptic cleft and enhanced postsynaptic receptor activation.
Experimental Protocols
The following protocols are adapted for an ex vivo brain slice preparation, which allows for controlled drug application and stable recordings.
Carbon-Fiber Microelectrode (CFME) Fabrication
The quality of the CFME is critical for successful FSCV experiments.
Materials:
-
Carbon fiber (7 µm diameter)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Epoxy
-
Soldering iron and silver wire
-
Micro-beveller or scalpel
Procedure:
-
Aspirate a single carbon fiber into a glass capillary.
-
Pull the capillary to a fine point using a micropipette puller, sealing the carbon fiber within the glass.
-
Cut the pulled capillary to expose the carbon fiber tip.
-
Carefully apply epoxy to the back end of the capillary to seal it, leaving a small portion of the fiber exposed for electrical connection.
-
Establish an electrical connection by inserting a silver wire into the back of the electrode, ensuring it makes contact with the carbon fiber.
-
Bevel the tip of the electrode at a 45-degree angle or cut with a scalpel to expose a fresh carbon surface of a desired length (typically 50-150 µm).
Brain Slice Preparation
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recovery chamber
aCSF Composition (in mM):
-
126 NaCl
-
3 KCl
-
1.5 MgCl₂
-
2.4 CaCl₂
-
1.2 NaH₂PO₄
-
26 NaHCO₃
-
11 Glucose
Procedure:
-
Anesthetize the rodent and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome stage and prepare coronal slices (typically 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens or striatum).[8][9]
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
FSCV Recording of Dopamine Release
Equipment:
-
FSCV system (e.g., EI-400) with headstage
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Micromanipulators
-
Data acquisition software
Procedure:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Using micromanipulators, lower the CFME into the brain region of interest (e.g., nucleus accumbens shell) to a depth of approximately 75-150 µm.
-
Position the bipolar stimulating electrode on the surface of the slice, about 100-200 µm from the CFME.[1]
-
Apply the FSCV waveform to the CFME. A typical waveform for dopamine detection scans from -0.4 V to +1.3 V and back at a rate of 400 V/s, repeated every 100 ms (B15284909) (10 Hz).[10][11]
-
Record a stable baseline for several minutes.
-
Evoke dopamine release by applying a brief electrical stimulation through the bipolar electrode (e.g., single pulse or a train of pulses).
-
After establishing a stable baseline of evoked dopamine release, introduce this compound (or the test compound) into the perfusing aCSF at the desired concentration.
-
Record the changes in evoked dopamine release in the presence of the drug.
-
A wash-out period with drug-free aCSF should follow to observe any reversal of the drug's effects.
Electrode Calibration and Data Analysis
Procedure:
-
Following the experiment, calibrate the CFME in a known concentration of dopamine (e.g., 3 µM) in aCSF.[1]
-
The recorded current (in nA) is converted to dopamine concentration (in µM) using the calibration factor.
-
Analyze the FSCV data to determine key parameters of dopamine dynamics:
-
Peak dopamine concentration: The maximum concentration of dopamine reached after stimulation.
-
Uptake rate (Vmax): The maximal rate of dopamine clearance from the extracellular space.
-
Apparent Michaelis-Menten constant (Km): An indicator of the affinity of the dopamine transporter for dopamine.
-
-
Compare these parameters before and after drug application to quantify the effect of the compound.
Data Presentation
The following tables summarize typical parameters for FSCV detection of dopamine and the quantitative effects of methylphenidate on the dopamine transporter.
Table 1: Typical FSCV Parameters for Dopamine Detection
| Parameter | Typical Value | Reference |
| Working Electrode | Carbon-Fiber Microelectrode (7 µm) | [12] |
| Waveform | Triangular | [1][13] |
| Holding Potential | -0.4 V vs. Ag/AgCl | [10][11] |
| Switching Potential | +1.2 V to +1.3 V vs. Ag/AgCl | [1] |
| Scan Rate | 400 V/s | [2][10] |
| Repetition Frequency | 10 Hz | [2][10] |
| Dopamine Oxidation Peak | ~+0.6 V | [12] |
Table 2: Effect of Oral Methylphenidate on Dopamine Transporter (DAT) Occupancy in the Human Brain
| Oral Dose of Methylphenidate | Mean DAT Occupancy (%) | Standard Deviation (%) |
| 5 mg | 12 | 4 |
| 10 mg | 40 | 12 |
| 20 mg | 54 | 5 |
| 40 mg | 72 | 3 |
| 60 mg | 74 | 2 |
Data adapted from positron emission tomography (PET) studies.[14]
Conclusion
Fast-scan cyclic voltammetry is an invaluable tool for elucidating the mechanisms of action of novel psychoactive compounds that target the dopaminergic system. The protocols and data presented here for methylphenidate provide a robust framework for investigating the effects of drugs like this compound on dopamine release and uptake kinetics. By carefully controlling experimental variables and adhering to rigorous data analysis procedures, researchers can obtain high-quality, quantitative data to advance the field of neuropharmacology and drug development.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate works by increasing dopamine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Methylphenidate on the Dopamine Transporter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 9. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEMP lab [depts.washington.edu]
- 12. Frontiers | Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications [frontiersin.org]
- 13. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Methylnaphthidate for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnaphthidate (HDMP-28), a structural analog of methylphenidate, is a potent triple reuptake inhibitor of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Its unique pharmacological profile makes it a compound of significant interest for research in neuropsychopharmacology and medicinal chemistry. This document provides a detailed protocol for the synthesis and purification of this compound for research purposes. The described methodology is based on established synthetic routes for methylphenidate analogs, employing a rhodium-catalyzed C-H insertion reaction followed by purification using chromatographic and recrystallization techniques. Comprehensive analytical methods for characterization and purity assessment are also detailed.
Introduction
This compound, chemically known as methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate, is a synthetic stimulant that has gained attention as a research chemical. Unlike its parent compound, methylphenidate, which primarily acts as a norepinephrine-dopamine reuptake inhibitor, this compound also exhibits significant affinity for the serotonin transporter, making it a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This broader mechanism of action suggests a different spectrum of pharmacological effects, warranting further investigation into its therapeutic potential and neurochemical properties. The synthesis of high-purity this compound is crucial for accurate and reproducible research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of a diazo intermediate followed by a rhodium-catalyzed C-H insertion reaction and subsequent deprotection.
Synthesis of Methyl 2-diazo-2-(naphthalen-2-yl)acetate
Materials:
-
Methyl 2-(naphthalen-2-yl)acetate
-
p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-(naphthalen-2-yl)acetate in acetonitrile, add p-acetamidobenzenesulfonyl azide and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-diazo-2-(naphthalen-2-yl)acetate.
-
Purify the crude product by flash column chromatography.
Rhodium-Catalyzed C-H Insertion
Materials:
-
Methyl 2-diazo-2-(naphthalen-2-yl)acetate
-
N-Boc-piperidine
-
Rhodium(II) octanoate (B1194180) dimer [Rh₂(Oct)₄]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine in anhydrous dichloromethane.
-
Add a catalytic amount of rhodium(II) octanoate dimer to the solution.
-
Slowly add a solution of methyl 2-diazo-2-(naphthalen-2-yl)acetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture for an additional 2-4 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-methylnaphthidate.
Deprotection of N-Boc-methylnaphthidate
Materials:
-
N-Boc-methylnaphthidate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-methylnaphthidate in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 1-3 hours.[1][2][3][4][5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel. A suitable eluent system would be a gradient of methanol (B129727) in dichloromethane, with the addition of a small amount of triethylamine (B128534) (e.g., 0.1-1%) to prevent peak tailing of the basic product.[6]
Table 1: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine) |
| Detection | UV at 254 nm |
Recrystallization of this compound Hydrochloride
For further purification and to obtain a stable salt form, this compound freebase can be converted to its hydrochloride salt and recrystallized.
Procedure:
-
Dissolve the purified this compound freebase in a minimal amount of a suitable solvent such as isopropanol (B130326) or ethanol.
-
Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol/water, to obtain pure crystalline this compound hydrochloride.[7][8][9][10]
Table 2: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) |
| Ethanol / Water | ~9:1 |
| Isopropanol / Water | ~9:1 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Purity assessment of the final product can be performed by reverse-phase HPLC.
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Retention Time | ~8-12 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on analogous structures.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Naphthalene-H | 7.2-8.0 (m) | Naphthalene-C | 125-135 |
| CH (piperidine-2) | 3.0-3.5 (m) | CH (piperidine-2) | 55-60 |
| CH (acetate) | 3.8-4.2 (d) | CH (acetate) | 50-55 |
| OCH₃ | 3.6-3.8 (s) | OCH₃ | 51-53 |
| Piperidine-CH₂ | 1.2-2.0 (m) | Piperidine-CH₂ | 20-30 |
| NH | 1.5-2.5 (br s) | C=O | 170-175 |
Mass Spectrometry (MS)
The molecular weight and fragmentation pattern can be determined by mass spectrometry.
Table 5: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Fragmentation Ions (Predicted) |
| ESI+ | [M+H]⁺ ≈ 284.16 | m/z 224 (M - COOCH₃), m/z 84 (piperidine fragment) |
| EI | M⁺˙ ≈ 283.15 | m/z 224, m/z 155 (naphthyl-CH₂⁺), m/z 84 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound acts as a triple reuptake inhibitor, blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This leads to an increase in the synaptic concentrations of these neurotransmitters.
Caption: Signaling pathway of this compound.
Experimental Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for synthesis.
Conclusion
This document outlines a comprehensive protocol for the synthesis and purification of this compound for research applications. By following these detailed methodologies, researchers can obtain high-purity material suitable for in-depth pharmacological and toxicological studies. The provided analytical parameters will aid in the rigorous characterization of the synthesized compound, ensuring the reliability of experimental data. Further research into the stereoselective synthesis of this compound is warranted to investigate the pharmacological properties of individual enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. CA2822016C - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Biological Activity Assays of Novel Phenidate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenidate analogs, a class of psychostimulant compounds structurally related to methylphenidate, are of significant interest for their potential therapeutic applications and as research tools to probe the function of monoamine transporter systems. The primary mechanism of action for most phenidates is the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. This inhibition leads to increased extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby modulating neurotransmission.
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of novel phenidate analogs, focusing on their interaction with DAT and NET. The provided methodologies for radioligand binding and neurotransmitter uptake inhibition assays are fundamental for determining the potency and selectivity of these compounds.
Data Presentation: In Vitro Activity of Phenidate Analogs
The following table summarizes the in vitro binding affinities (Kᵢ) and reuptake inhibition potencies (IC₅₀) of various phenidate analogs at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). This data is crucial for comparing the potency and selectivity of novel compounds.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| d-threo-Methylphenidate | 161 | 206 | >10,000 | 23 | 39 | >10,000 |
| (±)-threo-Methylphenidate | 70 | 500 | >10,000 | 130 | 120 | 274,000 |
| 4-Fluoromethylphenidate (B12786486) (4F-MPH) | 35 | - | >10,000 | 61 | 31 | 8,805 |
| 3,4-Dichloromethylphenidate (3,4-DCMP) | - | - | - | 65 | - | - |
| Ethylphenidate (EPH) | 230 | 3,700 | - | 610 | 810 | 257,000 |
| Isopropylphenidate (IPH) | - | - | - | 61 | 31 | - |
| 4-Methylmethylphenidate | - | - | - | 150 | 90 | 164,000 |
| Propylphenidate | - | - | - | - | - | - |
| N-Benzylethylphenidate | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary.[1][2][3][4][5] Kᵢ and IC₅₀ values can differ based on the specific radioligand, cell type, and experimental conditions used.
Experimental Protocols
Protocol 1: Radioligand Binding Affinity Assay for DAT and NET
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the dopamine or norepinephrine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human DAT or NET (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]Cocaine
-
For NET: [³H]Nisoxetine or [³H]Desipramine
-
-
Test Compounds: Novel phenidate analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Non-specific Binding Control: A high concentration of a known DAT/NET inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand at a concentration near its Kₑ value, and either the test compound at various concentrations, assay buffer alone (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vitro Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human DAT or NET.
-
Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.
-
Test Compounds: Novel phenidate analogs.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Positive Control: A known DAT or NET inhibitor (e.g., GBR12909 for DAT, Desipramine for NET).
-
96-well cell culture plates.
-
Lysis Buffer: (e.g., 1% SDS).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and form a confluent monolayer overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle control for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be near its Kₘ value for the respective transporter.
-
Incubation: Incubate the plate for a short, defined period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Phenidate Analogs
Caption: Mechanism of action of phenidate analogs at the monoamine synapse.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding affinity assay.
Experimental Workflow: Neurotransmitter Reuptake Inhibition Assay
Caption: Workflow for the in vitro neurotransmitter reuptake inhibition assay.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Optimizing Methylnaphthidate Dosage for Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthidate (HDMP-28) is a potent psychostimulant and a structural analog of methylphenidate. It functions as a dopamine (B1211576) reuptake inhibitor and is reported to be several times more potent than its counterpart.[1] Unlike methylphenidate, which primarily acts on dopamine (DAT) and norepinephrine (B1679862) (NET) transporters, this compound also exhibits high affinity for the serotonin (B10506) transporter (SERT), classifying it as a triple reuptake inhibitor.[1] This unique pharmacological profile suggests its potential for distinct behavioral effects, making precise dosage optimization crucial for preclinical behavioral research.
These application notes provide a framework for researchers to design and conduct behavioral studies with this compound in rodent models. Due to the limited availability of in vivo data for this compound, the following protocols are largely adapted from well-established procedures for methylphenidate. Crucially, investigators should conduct initial dose-finding studies, starting with doses significantly lower than those reported for methylphenidate, to account for the higher potency of this compound.
Mechanism of Action: Signaling Pathway
This compound, like methylphenidate, exerts its primary effects by blocking the reuptake of dopamine and norepinephrine in the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters. This enhanced signaling, particularly in brain regions like the prefrontal cortex and nucleus accumbens, is believed to underlie its effects on attention, motivation, and locomotor activity.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Methylphenidate Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylphenidate (MPH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of biological samples containing methylphenidate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of methylphenidate in biological samples?
A1: The primary degradation product of methylphenidate (MPH) in biological samples is ritalinic acid (RA). This occurs through the hydrolysis of the methyl ester group of MPH.[1][2] This de-esterification is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver.[1][2][3] The hydrolysis can also occur spontaneously, and this process is dependent on the pH of the matrix.[4]
Q2: What are the optimal storage conditions for ensuring the stability of methylphenidate in blood or plasma samples?
A2: For long-term stability, it is highly recommended to store blood or plasma samples at -20°C.[5][6] At this temperature, methylphenidate and its metabolites have been shown to be stable for at least 5 months.[5][6] For short-term storage (up to one week), refrigeration at 4°C is acceptable, though some degradation may still occur.[5][6] Storage at room temperature is not recommended as significant degradation of MPH to ritalinic acid can occur within 24 hours.[5][6]
Q3: How does pH affect the stability of methylphenidate?
A3: Methylphenidate is susceptible to pH-dependent hydrolysis. Spontaneous hydrolysis to ritalinic acid increases in alkaline conditions.[4][7] One study demonstrated that in a control medium without bacteria at pH 8.0, 80% of the drug was hydrolyzed to ritalinic acid, whereas at pH 6.0, 80% of the methylphenidate remained intact.[4] Therefore, maintaining a neutral or slightly acidic pH during sample processing and storage is crucial.
Q4: Is there a difference in the stability of methylphenidate enantiomers?
A4: Yes, the hydrolysis of methylphenidate is stereoselective. The l-enantiomer (B50610) of methylphenidate (l-MPH) is hydrolyzed more rapidly than the d-enantiomer (d-MPH).[1][3] The enzyme CES1 demonstrates a higher catalytic efficiency for l-MPH.[3] As a result, d-MPH is the predominant isomer found in plasma.[1]
Troubleshooting Guides
Issue 1: Low or undetectable concentrations of methylphenidate in stored samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation Due to Improper Storage Temperature | Verify the storage temperature of the samples. Methylphenidate degrades significantly at room temperature and even under refrigeration over time.[5][6] For future studies, ensure samples are frozen at -20°C immediately after collection and processing. |
| pH-Dependent Hydrolysis | Measure the pH of the biological matrix if possible. If the pH is alkaline, it may have accelerated the degradation of MPH to ritalinic acid.[4] Consider adjusting the pH of the buffer used for sample dilution or extraction to a neutral or slightly acidic range. |
| Enzymatic Degradation | If using plasma or whole blood, enzymatic activity from carboxylesterases could be a factor, especially if samples were not stored properly immediately after collection.[1][3] For future collections, consider adding an esterase inhibitor to the collection tubes, though validation of its compatibility with the analytical method is necessary. |
Issue 2: Inconsistent or variable methylphenidate concentrations across replicate analyses.
| Possible Cause | Troubleshooting Step |
| Incomplete Thawing or Mixing | Ensure that frozen samples are completely thawed and thoroughly mixed (e.g., by vortexing) before aliquoting for analysis. Incomplete mixing can lead to non-homogenous distribution of the analyte. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can impact analyte stability. Stability studies have shown satisfactory results for up to 3 freeze-thaw cycles for methylphenidate in oral fluid.[8] However, it is best practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual analyses. |
| Adsorption to Container Surfaces | While less commonly reported for methylphenidate, adsorption to storage container surfaces can be a source of variability for some analytes. Using low-adsorption polypropylene (B1209903) tubes is a general best practice. |
Data Summary Tables
Table 1: Stability of Methylphenidate in Blood at Various Temperatures
| Temperature | Duration | Analyte | Concentration Change | Reference |
| 35°C | 24 hours | d-MPH | 64.1% loss | [5][6] |
| 35°C | 24 hours | l-MPH | 68.7% loss | [5][6] |
| 25°C (Room Temp) | 24 hours | d-MPH | 18.1% loss | [5][6] |
| 25°C (Room Temp) | 24 hours | l-MPH | 20.6% loss | [5][6] |
| 4°C (Refrigerated) | 1 week | d,l-MPH | Within ±17% change | [5][6] |
| -20°C (Frozen) | 5 months | d,l-MPH | Stable | [5][6] |
Table 2: Stability of Methylphenidate Metabolite (Ritalinic Acid) in Blood
| Temperature | Duration | Analyte | Concentration Change | Reference |
| 35°C | 24 hours | Ritalinic Acid | 244% increase | [5][6] |
| 25°C (Room Temp) | 24 hours | Ritalinic Acid | 53% increase | [5][6] |
| 4°C (Refrigerated) | 1 week | Ritalinic Acid | Stable | [5][6] |
| -20°C (Frozen) | 5 months | Ritalinic Acid | Stable | [5][6] |
Experimental Protocols
Protocol 1: Sample Collection and Handling for Methylphenidate Stability Studies
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma Separation: If plasma is the desired matrix, centrifuge the whole blood samples according to standard laboratory procedures (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection.
-
Aliquoting: Immediately after separation, aliquot the plasma into clearly labeled, low-adsorption polypropylene tubes. Create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or lower for long-term storage. For short-term storage (less than 24 hours), refrigeration at 2-8°C can be used, but immediate freezing is preferable.
-
Shipping: If samples need to be transported, ship them on dry ice to maintain a frozen state.
Protocol 2: RP-HPLC Method for Methylphenidate Analysis
This is a general protocol based on published methods and should be optimized and validated for your specific instrumentation and application.[7][9][10]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and 0.1% formic acid (e.g., 45:45:10 v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Perform a protein precipitation step by adding a threefold volume of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of methylphenidate of known concentrations.
Visualizations
Caption: Metabolic pathway of methylphenidate to ritalinic acid.
Caption: Recommended workflow for biological sample handling.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methylnaphthidate
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Methylnaphthidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, which is often conducted in complex biological matrices like plasma, urine, or oral fluid, these effects can lead to either ion suppression or enhancement.[2] This is a major concern because it can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of the target analyte.[3]
Q2: How can I identify if my this compound analysis is being affected by matrix effects?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column.[4] A blank matrix sample is then injected onto the column. Any fluctuation (a dip for suppression or a rise for enhancement) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach. It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.[5] The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).[5]
Q3: What are the primary causes of matrix effects in biological samples?
A: The main culprits for matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[2] In plasma and serum, phospholipids (B1166683) are a major source of ion suppression.[6] Other interfering substances can include salts, proteins, and metabolites of other drugs.[2] The choice of sample preparation technique significantly influences the extent of matrix effects.[7]
Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate matrix effects?
A: A SIL-IS is the most effective tool for compensating for matrix effects, but it does not eliminate them.[8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1] However, it's important to note that a SIL-IS cannot overcome a significant loss in sensitivity due to severe ion suppression.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape and/or shifting retention times for this compound. | Inadequate chromatographic separation from matrix components. | 1. Optimize the chromatographic gradient to better separate this compound from interfering peaks.[1] 2. Experiment with different analytical columns (e.g., different stationary phases or particle sizes). 3. Adjust the mobile phase composition and pH. |
| High variability in results between different sample lots. | Differential matrix effects between individual samples. | 1. Evaluate the matrix effect using at least six different lots of the biological matrix. 2. If significant variability is observed, a more rigorous sample cleanup method, such as solid-phase extraction (SPE), may be necessary.[7] 3. Ensure the consistent performance of your sample preparation method. |
| Low signal intensity and poor sensitivity for this compound. | Significant ion suppression. | 1. Improve sample cleanup to remove phospholipids and other interfering substances. Techniques like protein precipitation followed by SPE or liquid-liquid extraction (LLE) are often more effective than protein precipitation alone.[3][7] 2. Modify the LC method to shift the retention time of this compound to a region with less ion suppression, which can be identified using a post-column infusion experiment.[4] 3. Consider using a smaller injection volume to reduce the amount of matrix components entering the MS system.[8] |
| Inconsistent internal standard (IS) response. | The IS may not be adequately compensating for the matrix effect. | 1. If using a structural analogue as an IS, ensure it co-elutes as closely as possible with this compound. 2. The most reliable solution is to use a stable isotope-labeled internal standard (SIL-IS) of this compound.[8] |
Quantitative Data on Matrix Effects for Phenidate Analogs
| Analyte | Biological Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Methylphenidate | Plasma | Protein Precipitation | 46 (Ion Suppression) | [7] |
| Methylphenidate | Saliva | Protein Precipitation | 8 (Ion Suppression) | [7] |
| Methylphenidate | Urine | Dilution with Water | Up to 40 (Ion Enhancement) | [9] |
Note: A matrix effect of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The values presented are for illustrative purposes and the actual matrix effect for this compound must be experimentally determined for your specific method and matrix.
Experimental Protocols
Below is a representative experimental protocol for the analysis of phenidate analogs in a biological matrix. This protocol should be optimized and validated specifically for this compound.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard for this compound (e.g., this compound-d3).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ions for this compound and its SIL-IS would need to be determined by direct infusion of the compounds.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart illustrating the systematic approach to troubleshooting matrix effects in LC-MS/MS analysis.
Mechanism of Matrix Effects in ESI
Caption: A diagram illustrating the mechanism of ion suppression in ESI due to the presence of matrix components.
References
- 1. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical toxicology of emerging drugs of abuse--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radioligand Binding Assays for Dopamine Transporter (DAT) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radioligand binding assays for Dopamine Transporter (DAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting a DAT radioligand binding assay?
A1: Before beginning your experiment, it is crucial to:
-
Select an appropriate radioligand: Choose a radioligand with high affinity and specificity for DAT, high specific activity (>20 Ci/mmol for tritiated ligands), and low non-specific binding.[1] A commonly used radioligand for DAT is [³H]WIN 35,428.[2][3]
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Prepare high-quality membranes: The integrity of your receptor preparation is critical. Ensure proper dissection of DAT-rich tissue (e.g., rat striatum), homogenization, and centrifugation to obtain a crude membrane fraction.[2][3] Protein concentration should be determined using a standard assay like the BCA assay.[2][4]
-
Optimize assay conditions: Determine the optimal incubation time and temperature to ensure the binding reaction reaches equilibrium.[5]
Q2: How do I define and measure non-specific binding?
A2: Non-specific binding is the binding of the radioligand to components other than the target receptor, such as filters or other proteins.[6][7] It is measured by adding a high concentration of an unlabeled competing ligand to the assay that will saturate the specific binding sites on the DAT.[6][7] The remaining bound radioactivity is considered non-specific. This value is subtracted from the total binding (radioligand bound in the absence of a competitor) to determine the specific binding.[2][4]
Q3: How is the affinity of a test compound (Kᵢ) determined?
A3: The inhibitor constant (Kᵢ) represents the affinity of a competing ligand for the receptor. It is calculated from the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
Troubleshooting Guide
High Non-Specific Binding
Q: My non-specific binding is very high, what can I do to reduce it?
A: High non-specific binding can obscure the specific binding signal. Here are several strategies to mitigate this issue:
-
Optimize Blocking Agents: The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can help by coating surfaces and reducing non-specific interactions.[8]
-
Adjust Incubation Conditions: Reducing the incubation time and temperature may decrease non-specific binding. However, you must ensure that specific binding still reaches equilibrium.[8]
-
Improve Washing Steps: For filtration assays, increasing the number of washes or the volume of ice-cold wash buffer can help remove unbound radioligand more effectively.[8] Pre-soaking glass fiber filters in a solution like 0.3% or 0.5% polyethyleneimine (PEI) is also a common practice to reduce filter binding.[2][4]
-
Reduce Radioligand Concentration: Using a radioligand concentration at or below its Kₔ value is recommended for competitive binding assays.[1]
-
Consider a Different Radioligand: Some radioligands are inherently more "sticky" due to properties like hydrophobicity.[1][9] If other troubleshooting steps fail, you may need to try a different radioligand.
Low or No Specific Binding
Q: I am observing very low or no specific binding. What are the potential causes and solutions?
A: This is a common and frustrating issue that can arise from several factors:
-
Receptor Integrity: The DAT protein in your membrane preparation may be degraded or inactive.
-
Radioligand Issues: The radioligand may have degraded.
-
Solution: Check the age and storage conditions of your radioligand. Tritiated ligands are generally stable for 3-6 months, while ¹²⁵I-labeled ligands have a shorter shelf-life of one to two months.[1]
-
-
Incorrect Assay Conditions: The buffer composition, pH, or incubation time may not be optimal.
-
Insufficient Receptor Concentration: The amount of membrane protein in the assay may be too low to produce a detectable signal.
-
Solution: Titrate the amount of membrane protein to find the lowest concentration that provides a robust specific binding signal.[8]
-
Poor Reproducibility
Q: My results are not consistent between experiments. How can I improve reproducibility?
A: Lack of reproducibility can undermine the validity of your findings.[11] Here are key areas to focus on for improvement:
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Standardize Protocols: Ensure that all experimental steps, including buffer preparation, incubation times, and washing procedures, are performed consistently.[12]
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Consistent Reagent Quality: Use reagents from the same lot number whenever possible. The quality and age of reagents, especially the radioligand and biological samples, can significantly impact results.
-
Precise Pipetting: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions of compounds. Calibrate your pipettes regularly.
-
Data Analysis Consistency: Use a standardized data analysis workflow. Non-linear regression analysis using software like GraphPad Prism is the standard for analyzing radioligand binding data.[4]
-
Perform Adequate Replicates: Each experiment should include sufficient technical and biological replicates to ensure the reliability of the results.[12]
Quantitative Data Summary
The following tables summarize binding affinity data for common DAT inhibitors. Note that values can vary between studies due to different experimental conditions.
Table 1: Binding Affinities (Kᵢ and IC₅₀) of Various Compounds for the Dopamine Transporter
| Compound | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| GBR 12909 | [³H]WIN 35,428 | 1.5 | - | [2] |
| Cocaine | [³H]WIN 35,428 | 150 | - | [2] |
| Nomifensine | [³H]BTCP | - | 15 | [13] |
| GBR 12909 | [³H]BTCP | - | 5 | [13] |
| BTCP | [³H]BTCP | - | 7.1 | [13] |
| Dopamine | [³H]BTCP | - | 10000 | [13] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for DAT Inhibitors
This protocol outlines the steps for a competitive binding assay using [³H]WIN 35,428 as the radioligand and rat striatal membranes.
1. Membrane Preparation:
- Dissect rat striata on ice and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2][3]
- Homogenize the tissue using a Potter-Elvehjem homogenizer.[2]
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2][3]
- Collect the supernatant and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[2][3]
- Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step.[4]
- Resuspend the final pellet in a known volume of assay buffer.
- Determine the protein concentration using a BCA protein assay.[2][4]
- Store the membrane preparation in aliquots at -80°C until use.[2][4]
2. Assay Procedure:
- Prepare serial dilutions of the unlabeled test compounds in the assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.[3]
- In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration close to its Kₔ), and 150 µL of the membrane preparation.[2][4]
- Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428), 50 µL of [³H]WIN 35,428, and 150 µL of the membrane preparation.[2]
- Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 150 µL of the membrane preparation.[2][4]
- Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[4][14]
3. Filtration and Counting:
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% PEI using a cell harvester.[2][4]
- Wash the filters three to four times with ice-cold wash buffer.[2][4][14]
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.[2]
- Measure the radioactivity in a scintillation counter.[2][4]
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.[2]
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2]
- Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[2]
Visualizations
Caption: Workflow for a DAT Radioligand Binding Assay.
Caption: Troubleshooting Logic for Common Assay Issues.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. radioligand binding assays: Topics by Science.gov [science.gov]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. Great science inspires us to tackle the issue of data reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Electrophysiological Recordings with HDMP-28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HDMP-28 in electrophysiological studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HDMP-28?
HDMP-28, or methylnaphthidate, is a potent stimulant that acts as a triple reuptake inhibitor.[1][2] It blocks the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these monoamine neurotransmitters.[1][3] Its action is similar to other psychostimulants like methylphenidate, to which it is structurally related.[1][4]
Q2: What are the expected general effects of HDMP-28 on neuronal firing rates?
Acute administration of triple reuptake inhibitors typically leads to a dose-dependent decrease in the spontaneous firing rate of monoaminergic neurons in brain regions such as the locus coeruleus (norepinephrine), ventral tegmental area (dopamine), and dorsal raphe (serotonin).[5][6][7] This initial inhibition is primarily due to the activation of autoreceptors (α₂, D₂, and 5-HT₁A respectively) by the increased synaptic neurotransmitter levels.[5][6][7] However, the net effect on neuronal activity in other brain regions can be complex, involving a balance of excitatory and inhibitory inputs.[5] Chronic administration may lead to tolerance or sensitization, resulting in varied long-term effects on neuronal firing.
Q3: Is HDMP-28 an NMDA receptor antagonist?
Current scientific literature does not support the classification of HDMP-28 as a direct NMDA receptor antagonist. Its primary pharmacological activity is the inhibition of monoamine transporters.[1][8] Any observed effects on glutamatergic systems, including NMDA receptor function, are likely to be indirect consequences of the profound changes in dopamine, norepinephrine, and serotonin levels.
Troubleshooting Guides
This section provides practical solutions to common problems that may arise during electrophysiological recordings following the application of HDMP-28.
Issue 1: Decreased Spontaneous Firing Rate and Low Signal-to-Noise Ratio (SNR)
Question: After applying HDMP-28, the spontaneous firing rate of my recorded neurons has significantly decreased, leading to a poor signal-to-noise ratio. How can I address this?
Answer: A decrease in firing rate is an expected acute effect of triple reuptake inhibitors due to autoreceptor activation.[5][6][7] Here are several strategies to manage this:
-
Optimize Recording Parameters:
-
Lower the filter settings: A high-frequency cutoff of 1-2 kHz can significantly reduce background noise without affecting the detection of action potentials.[9]
-
Check pipette and seal quality: Ensure a high-resistance seal (>1 GΩ) to minimize noise. The pipette resistance should be optimal for the cell type being recorded.[9] Coating the pipette with a hydrophobic substance like Sylgard can also reduce capacitance and noise.[10]
-
-
Pharmacological Intervention:
-
Data Analysis:
-
Spike Sorting: Utilize advanced spike sorting algorithms to better distinguish neuronal signals from background noise, especially when the signal amplitude is low.
-
Issue 2: Increased Neuronal Excitability and Potential Excitotoxicity (In Vitro)
Question: In my in vitro slice recordings, I'm observing hyperexcitability and a loss of cell viability after applying higher concentrations of HDMP-28. What could be causing this and how can I mitigate it?
Answer: While acute application of reuptake inhibitors often causes an initial decrease in the firing of monoaminergic neurons, the increased availability of excitatory neurotransmitters like dopamine and norepinephrine in the synaptic cleft can lead to hyperexcitability in downstream circuits. This can be particularly problematic in in vitro preparations.
-
Protective Measures for Slice Preparation and Maintenance:
-
Use of Sucrose-Based Artificial Cerebrospinal Fluid (aCSF): Preparing slices in a sucrose-based aCSF can reduce excitotoxicity.[11]
-
Inclusion of Neuroprotective Agents: The addition of antioxidants like ascorbate (B8700270) or NMDA receptor antagonists such as kynurenic acid to the cutting and incubation solutions can help preserve cell viability.[12]
-
-
Experimental Design:
-
Dose-Response Curve: Carefully determine the optimal concentration of HDMP-28 for your experiment by performing a thorough dose-response curve to find a concentration that produces the desired effect without causing widespread excitotoxicity.
-
Limit Exposure Time: Minimize the duration of exposure to high concentrations of the drug.
-
Issue 3: High Background Noise and Unstable Recordings
Question: My recordings have become noisy and unstable since I started using HDMP-28 in my experiments. How can I troubleshoot this?
Answer: High background noise can obscure the physiological effects of HDMP-28. A systematic approach is often necessary to identify the source of the noise.
-
Grounding and Shielding:
-
Identify the Noise Source:
-
Perfusion System:
Quantitative Data
Table 1: Binding Affinity of HDMP-28 and Structurally Related Compounds
| Compound | Transporter | Kᵢ (nM) | Species | Reference |
| HDMP-28 | SERT | 105 | Not Specified | [15][16] |
| Methylphenidate | DAT | ~100 | Human | [17] |
| NET | ~100 | Human | [17] | |
| SERT | ~100,000 | Human | [17] |
Table 2: Dose-Dependent Effects of Triple Reuptake Inhibitors on Neuronal Firing Rate
| Compound | Brain Region | Dose | Effect on Firing Rate | Reference |
| SEP-225289 | Locus Coeruleus (NE) | Dose-dependent | Decrease | [5][6][7] |
| Ventral Tegmental Area (DA) | Dose-dependent | Partial Decrease | [5][6][7] | |
| Dorsal Raphe (5-HT) | Dose-dependent | Partial Decrease | [5][6][7] | |
| DOV216303 | Locus Coeruleus (NE) | Dose-dependent | Decrease | [5][6][7] |
| Ventral Tegmental Area (DA) | Dose-dependent | Partial Decrease | [5][6][7] | |
| Dorsal Raphe (5-HT) | Dose-dependent | Partial Decrease | [5][6][7] |
Experimental Protocols
General Protocol for In Vitro Slice Electrophysiology with HDMP-28
-
Slice Preparation:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated, sucrose-based aCSF containing neuroprotective agents (e.g., kynurenic acid).
-
Rapidly dissect the brain and prepare 250-300 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated sucrose-based aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with the appropriate internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron and then achieve a whole-cell configuration.
-
Record baseline neuronal activity (spontaneous firing, synaptic events) for a stable period.
-
-
HDMP-28 Application:
-
Prepare a stock solution of HDMP-28 in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the final desired concentration in aCSF immediately before use.
-
Bath-apply HDMP-28 at the desired concentration and record the resulting changes in neuronal activity.
-
Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effects.
-
Visualizations
Caption: Mechanism of action of HDMP-28 as a triple reuptake inhibitor.
Caption: General experimental workflow for in vitro electrophysiology with HDMP-28.
Caption: Troubleshooting decision tree for electrophysiology after HDMP-28 administration.
References
- 1. HDMP-28 - Wikipedia [en.wikipedia.org]
- 2. HDEP-28 - Wikipedia [en.wikipedia.org]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. getmetabolite.com [getmetabolite.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. biorxiv.org [biorxiv.org]
- 12. llanolab.com [llanolab.com]
- 13. Molecular Devices Support Portal [support.moleculardevices.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rel-HDMP 28 hydrochloride_TargetMol [targetmol.com]
- 17. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microdialysis Studies of Dopamine Reuptake Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in microdialysis studies of dopamine (B1211576) reuptake inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of these experiments and ensure the acquisition of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why are my basal dopamine levels unstable or undetectable?
A1: Several factors can contribute to unstable or undetectable basal dopamine levels. Dopamine is a catecholamine neurotransmitter that degrades rapidly in aqueous solutions.[1][2] To mitigate this, consider the following:
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Sample Stability: Dopamine can degrade within hours in dialysates.[1] It is crucial to minimize the time between sample collection and analysis.[1] If immediate analysis is not feasible, adding stabilizing agents like ascorbic acid, EDTA, and acetic acid to the collection vials can improve stability.[1][2]
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Perfusate Composition: The composition of the perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF) is critical. The absence of ions like Ca²⁺ or Na⁺ can significantly alter basal neurotransmitter levels.[3][4] Ensure your aCSF is appropriately formulated.
-
Probe-Induced Trauma: The insertion of the microdialysis probe can cause tissue damage, creating a "trauma layer" that can affect dopamine release and uptake dynamics, potentially leading to an underestimation of extracellular dopamine concentrations.[5] Allowing for an adequate stabilization period post-implantation (at least 2-3 hours) is essential.[6]
Q2: How do I determine the in vivo recovery of my microdialysis probe?
A2: Estimating in vivo recovery is crucial for accurately determining extracellular neurotransmitter concentrations. Using in vitro recovery data to estimate in vivo levels can be imprecise because diffusion in tissue differs significantly from that in a solution.[3][4] Quantitative methods like the no-net-flux (or zero-net-flux) technique are recommended for determining in vivo recovery.[4][5] This method involves perfusing the probe with several different concentrations of the analyte of interest (dopamine) that bracket the anticipated extracellular concentration and measuring the gain or loss of the analyte from the dialysate.[4]
Q3: My dopamine levels do not increase as expected after administering a dopamine reuptake inhibitor. What could be the issue?
A3: A lack of expected response to a dopamine reuptake inhibitor (DRI) can be due to several factors:
-
Drug Administration Route: The method of drug delivery (systemic vs. local via reverse dialysis) can influence the observed effect.[6] Ensure the chosen route and dose are appropriate for the specific DRI and experimental goals.
-
Probe Placement: Incorrect placement of the microdialysis probe outside the target brain region (e.g., the striatum) will result in inaccurate measurements.[6][7] Histological verification of the probe track at the end of the experiment is crucial.[7][8]
-
Tissue Trauma: Severe tissue damage around the probe can impair normal neuronal function, including dopamine release and reuptake, masking the effects of the DRI.[5]
-
Norepinephrine (B1679862) Transporter (NET) Involvement: In some brain regions, such as the medial prefrontal cortex, the norepinephrine transporter (NET) can also take up dopamine.[9] If the DRI is not selective for the dopamine transporter (DAT) over NET, the expected increase in extracellular dopamine may be altered.
Q4: What is the ideal flow rate for my microdialysis experiment?
A4: The perfusion flow rate is inversely proportional to the recovery of the analyte; slower flow rates yield higher recovery but result in smaller sample volumes and longer collection times.[1] A typical flow rate for dopamine microdialysis is between 1-2 µL/min.[6][7] The optimal flow rate is a balance between achieving adequate recovery and obtaining sufficient temporal resolution for your experimental question.[4][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No detectable dopamine in baseline samples. | Dopamine degradation.[1][2] Low probe recovery.[1] Incorrect probe placement. | Add antioxidants (e.g., ascorbic acid) to the perfusate or collection vials.[1] Calibrate the probe in vitro to ensure it is functioning correctly.[5] Perform histological verification of the probe placement post-experiment.[7][8] |
| High variability in baseline dopamine levels. | Insufficient stabilization period after probe implantation.[6] Fluctuations in the animal's stress level. Movement artifacts. | Allow for a stabilization period of at least 2-3 hours after probe insertion.[6] Handle animals gently to minimize stress. Ensure the animal is habituated to the experimental setup. |
| Delayed or blunted response to DRI administration. | Poor drug penetration to the target site (for systemic administration). Probe is in a region of significant tissue damage.[5] Incorrect dose of the DRI. | Consider local administration via reverse dialysis.[6] Allow for a longer recovery period after surgery. Verify the dose-response relationship for the specific DRI. |
| Unexpected decrease in dopamine levels after DRI. | This is highly unusual for a DRI. Potential issues could be related to off-target effects of the compound, or complex interactions within the neural circuitry. | Re-evaluate the pharmacological profile of the compound. Consider potential interactions with other neurotransmitter systems. |
| Clogged microdialysis probe. | Tissue debris or protein buildup on the membrane. | Ensure proper surgical technique to minimize tissue damage during implantation. If clogging occurs during an experiment, it is often difficult to resolve without replacing the probe. |
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
This protocol is a generalized procedure adapted from established methodologies for monitoring dopamine in the rat striatum following the administration of a dopamine reuptake inhibitor.[6][7]
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., Sprague-Dawley or Wistar rat) following approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Drill a small hole in the skull over the target brain region (e.g., for the striatum, coordinates relative to bregma might be AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from dura).[7]
-
Slowly lower a guide cannula to the desired DV coordinate and secure it to the skull with dental acrylic and skull screws.[6][7]
-
Insert a dummy cannula to keep the guide patent.
-
Provide post-operative care, including analgesics, and allow for a recovery period of at least 48-72 hours.[6][7]
2. Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm active membrane length) through the guide cannula.[6]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., in mM: 147 NaCl, 4 KCl, 1.2 CaCl₂, 1.0 MgCl₂) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[6]
-
Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of extracellular dopamine.[6]
-
Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).[6] To prevent degradation, samples can be collected into vials containing an antioxidant solution.[8]
-
Administer the dopamine reuptake inhibitor via the desired route (e.g., intraperitoneal injection or reverse dialysis).[6]
-
Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 3-4 hours) to monitor changes in dopamine levels.[6]
-
At the end of the experiment, euthanize the animal and perform histological verification of the probe placement.[7][8]
3. Sample Analysis:
-
Quantify dopamine concentrations in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8]
Quantitative Data Summary
Table 1: In Vitro Probe Recovery of Dopamine
| Perfusion Flow Rate (µL/min) | Probe Membrane Length (mm) | Perfusion Medium | Average % Recovery | Reference |
| 1.0 | 2.0 | Ringer's Solution | 35.5% | [1] |
| 1.0 | 2.0 | Ringer's Solution | 18.8% | [1] |
| 1.5 | 2.0 | Modified aCSF | 13.12% | [1] |
| 2.0 | 3.0 | aCSF | 12.0% | [1] |
Table 2: Basal Extracellular Dopamine Concentrations in Rat Striatum
| Measurement Technique | Anesthesia | Basal Dopamine (nM) | Reference |
| Microdialysis (online capillary LC) | Isoflurane | 10.7 ± 1.5 | [11] |
| Microdialysis | Awake | ~10 | [12] |
Visualizations
Caption: Experimental workflow for a typical in vivo microdialysis study.
Caption: Mechanism of action of a dopamine reuptake inhibitor at the synapse.
Caption: A logical flow for troubleshooting common microdialysis issues.
References
- 1. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 10. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Cyclic Volammetry of Stimulants
Welcome to the technical support center for cyclic voltammetry (CV) measurements of stimulants. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during electrochemical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your cyclic voltammetry experiments in a question-and-answer format.
1. Why is my cyclic voltammogram (CV) noisy?
Noisy data can obscure the electrochemical signals of your stimulant of interest. Several factors can contribute to a noisy CV.[1][2][3][4]
-
Potential Causes:
-
Poor Electrical Connections: Loose or corroded clips and improper contact with the electrodes are common sources of noise.[1]
-
Electromagnetic Interference: Nearby electronic equipment can introduce 50/60 Hz line noise.[2][3]
-
High Scan Rates: Faster scan rates can increase the charging current, which may appear as noise.[4]
-
Reference Electrode Issues: A clogged frit, air bubbles, or an unstable reference potential can lead to fluctuations in the signal.[1][5]
-
Ground Loops: Connecting equipment to different power outlets can create ground loops, introducing noise.[3]
-
-
Troubleshooting Steps:
-
Check all connections: Ensure all cables are securely fastened to the potentiostat and electrodes.
-
Use a Faraday cage: This will shield the electrochemical cell from external electromagnetic interference.[3][4]
-
Optimize scan rate: Try reducing the scan rate to see if the noise level decreases.[4]
-
Inspect the reference electrode: Ensure the frit is not blocked and there are no air bubbles. If the problem persists, try a different reference electrode.[5]
-
Manage power sources: Plug all interconnected equipment into the same power outlet to avoid ground loops.[3]
-
2. Why are the peaks in my CV distorted, shifted, or broad?
Peak distortion, shifting, and broadening are often symptoms of uncompensated resistance (iR drop) within the electrochemical cell.[6][7]
-
Potential Causes:
-
High Solution Resistance: Low conductivity of the electrolyte solution increases the iR drop.[6]
-
Large Electrode Separation: A significant distance between the working and reference electrodes contributes to higher solution resistance.[6][8]
-
High Scan Rates: Faster scan rates lead to higher currents, which in turn increases the iR drop.[6]
-
-
Troubleshooting Steps:
-
Increase electrolyte concentration: Adding a supporting electrolyte increases the solution's conductivity.[6][9]
-
Minimize electrode distance: Position the reference electrode as close as possible to the working electrode without touching it.[6][8]
-
Reduce the scan rate: Lowering the scan rate will decrease the current and thus the iR drop.[6][10]
-
Use iR compensation: Many modern potentiostats have a built-in iR compensation feature that can electronically correct for the ohmic drop.[9][11]
-
Decrease working electrode surface area: Using a smaller electrode can reduce the overall current and minimize iR drop.[6][10]
-
3. Why do my peaks decrease or disappear over repeated scans?
A decrease in peak current over successive CV cycles is often due to electrode fouling.
-
Potential Causes:
-
Adsorption of Oxidation Products: The oxidation of some stimulants, like dopamine (B1211576), can produce products that adsorb onto the electrode surface, blocking active sites.[12][13]
-
Biofouling: In biological samples, proteins and other biomolecules can accumulate on the electrode, hindering its performance.[12][14]
-
Chemical Fouling: Unwanted chemical species from the sample or electrolyte can deposit on the electrode surface.[12]
-
-
Troubleshooting Steps:
-
Polish the working electrode: Before each experiment, and sometimes between measurements, polish the working electrode with alumina (B75360) slurry to ensure a clean and active surface.[5][15]
-
Use a modified electrode: Electrodes modified with materials like carbon nanotubes can be more resistant to fouling.[16]
-
Optimize the potential window: Avoid unnecessarily high potentials that can lead to the formation of fouling films.
-
Perform experiments in a clean environment: Ensure all glassware is thoroughly cleaned and use high-purity solvents and electrolytes.
-
4. Why is my baseline not flat or drifting?
A non-ideal baseline can make it difficult to accurately determine peak heights and potentials.
-
Potential Causes:
-
Charging Current: The electrode-solution interface acts like a capacitor, and the current required to charge this interface can result in a sloping baseline, especially at high scan rates.[5]
-
Reference Electrode Drift: The potential of the reference electrode can drift over time due to changes in temperature or leakage of the filling solution.[2][17][18]
-
Changes at the Electrode Surface: Slow changes to the surface chemistry of the working electrode can cause the background current to drift.[19]
-
-
Troubleshooting Steps:
-
Reduce the scan rate: A lower scan rate will decrease the contribution of the charging current.[5]
-
Allow the system to equilibrate: Before starting the measurement, let the cell sit for a few minutes to reach thermal equilibrium.
-
Check the reference electrode: Ensure it is properly maintained and stored.[17] Using an internal reference standard like ferrocene (B1249389) can help to correct for drift.[15][20]
-
Pre-treat the working electrode: Cycling the electrode in the electrolyte solution before adding the analyte can help to stabilize the surface.[15]
-
Data Presentation
The following table summarizes typical experimental parameters for the cyclic voltammetry of common stimulants. Note that these are starting points and may require optimization for your specific experimental setup.
| Stimulant | Working Electrode | Supporting Electrolyte (pH) | Potential Window (vs. Ag/AgCl) | Scan Rate | Anodic Peak Potential (Epa) (vs. Ag/AgCl) |
| Dopamine | Glassy Carbon | Phosphate Buffer (pH 7.4) | -0.4 V to +1.3 V | 100 mV/s - 400 V/s | ~ +0.6 V |
| Amphetamine | Glassy Carbon | Alkaline Buffer (pH 10-12) | 0 V to +1.3 V | 20 mV/s - 100 mV/s | ~ +0.8 V |
| MDMA | 3D-printed Carbon | Britton-Robinson Buffer (pH 6.0) | 0 V to +1.5 V | 100 mV/s | ~ +1.1 V |
Note: The exact peak potentials can vary depending on the reference electrode, pH, and specific experimental conditions.[21][22][23] The peak current for dopamine is linearly proportional to the scan rate, indicating an adsorption-controlled process.[21][24]
Experimental Protocols
This section provides a general methodology for performing cyclic voltammetry measurements of stimulants.
Protocol for Cyclic Voltammetry of Dopamine
-
Electrode Preparation:
-
Polish a glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 2 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 1 minute to remove any residual alumina particles, followed by sonication in ethanol (B145695) and a final rinse with deionized water.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Add the supporting electrolyte (e.g., 0.1 M phosphate-buffered saline, pH 7.4) to the cell.
-
Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[25] Maintain a nitrogen/argon atmosphere over the solution throughout the experiment.
-
-
Background Scan:
-
Connect the electrodes to the potentiostat.
-
Record a background CV in the supporting electrolyte over the desired potential range (e.g., -0.4 V to +1.3 V) at the chosen scan rate (e.g., 100 mV/s).
-
-
Analyte Measurement:
-
Add a known concentration of the dopamine standard solution to the electrochemical cell.
-
Stir the solution for a short period to ensure it is well-mixed, then allow it to become quiescent before starting the scan.
-
Record the cyclic voltammogram under the same conditions as the background scan.
-
-
Data Analysis:
-
Subtract the background voltammogram from the analyte voltammogram.
-
Determine the anodic and cathodic peak potentials and currents from the background-subtracted data.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to cyclic voltammetry of stimulants.
Caption: Troubleshooting workflow for common CV artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes [eureka.patsnap.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. Cyclic Voltammetry Guidelines for Non-specialists — Interpreting Common Artifacts [eureka.patsnap.com]
- 8. iR drop correction in electrocatalysis: everything one needs to know! - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA01393B [pubs.rsc.org]
- 9. iR Compensation: Potentiostat Fundamentals / Basics of EIS Gamry Instruments [gamry.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. currentseparations.com [currentseparations.com]
- 18. BASi® | Ec Faqs: Electrodes [basinc.com]
- 19. Hitchhiker's Guide to Voltammetry: Acute and Chronic Electrodes for in Vivo Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 21. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Higher Sensitivity Dopamine Measurements with Faster-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
HDMP-28 Degradation Products and Their Identification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of HDMP-28 and the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is HDMP-28 and why is understanding its degradation important?
A1: HDMP-28, or methylnaphthidate, is a potent dopamine (B1211576) reuptake inhibitor structurally related to methylphenidate.[1] Understanding its degradation is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations. Degradation products can be inactive, have reduced efficacy, or potentially be toxic. Regulatory bodies require thorough characterization of degradation products to ensure drug product quality.[2]
Q2: What are the likely degradation pathways for HDMP-28?
A2: Based on its chemical structure, which includes a methyl ester, a piperidine (B6355638) ring, and a naphthalene (B1677914) moiety, HDMP-28 is susceptible to several degradation pathways:
-
Hydrolysis: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid, analogous to the formation of ritalinic acid from methylphenidate.[3]
-
Oxidation: The piperidine ring and the naphthalene ring can be susceptible to oxidation.[4][5] This can lead to the formation of N-oxides or hydroxylated products.
-
Photodegradation: The naphthalene ring, a polycyclic aromatic hydrocarbon, can absorb UV light, potentially leading to photodegradation.[6][7][8] This can result in the formation of various oxygenated products like alcohols, aldehydes, ketones, and quinones.[8]
Q3: What are the major expected degradation products of HDMP-28?
A3: While specific forced degradation studies on HDMP-28 are not extensively reported in the public domain, based on its structural similarity to methylphenidate, the primary degradation product is expected to be HDMP-28 acid (2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetic acid), formed via hydrolysis of the methyl ester. Other potential degradation products could include N-oxide derivatives and hydroxylated species on the naphthalene ring.
Q4: How can I identify the degradation products of HDMP-28?
A4: The most common analytical techniques for identifying and quantifying degradation products are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[9] High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of unknown degradants.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the precise structure of isolated degradation products.[11]
Troubleshooting Guides
HPLC Analysis Issues
This section provides troubleshooting for common issues encountered during the HPLC analysis of HDMP-28 and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Decrease the injection volume or sample concentration. |
| Column contamination | Use a guard column and/or flush the analytical column with a strong solvent.[12] | |
| Incompatible sample solvent with mobile phase | Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[13] | |
| Inconsistent Retention Times | Fluctuations in column temperature | Use a column oven to maintain a consistent temperature.[12] |
| Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[14] | |
| Air bubbles in the pump | Degas the mobile phase and purge the pump.[12] | |
| Appearance of Unexpected Peaks | Sample degradation after preparation | Analyze samples as quickly as possible after preparation or store them at a low temperature. |
| Impurities in the mobile phase or system | Use high-purity solvents and filter the mobile phase. Clean the system thoroughly.[15] | |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler. | |
| Baseline Noise or Drift | Contaminated detector flow cell | Flush the flow cell with a strong, appropriate solvent.[12] |
| Air bubbles in the system | Degas the mobile phase and purge the system.[16] | |
| Leaks in the system | Check all fittings for leaks and tighten or replace as necessary.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Studies of HDMP-28
This protocol outlines the conditions for conducting forced degradation studies to intentionally generate degradation products of HDMP-28. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of HDMP-28 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.[17]
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.[11]
-
At various time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.[4]
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of HDMP-28 in an oven at 80°C for 48 hours.[4]
-
At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of HDMP-28 (100 µg/mL in mobile phase) to UV light (e.g., in a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, analyze both the exposed and control samples by HPLC.
-
Protocol 2: HPLC Method for the Analysis of HDMP-28 and its Degradation Products
This is a general starting method that may require optimization for specific degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B), 35-40 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or a mass spectrometer for identification.[11]
Visualizations
Caption: Predicted degradation pathways of HDMP-28.
Caption: Workflow for identification of HDMP-28 degradation products.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. HDMP-28 - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. idk.org.rs [idk.org.rs]
- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. lcms.cz [lcms.cz]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Analysis of Methylnaphthidate in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Methylnaphthidate (also known as Methylphenidate or MPH) in plasma samples. The primary focus is on preventing the hydrolysis of this compound, a critical step for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound in plasma samples lower than expected?
A significant reason for lower than expected concentrations of this compound is its rapid hydrolysis in plasma. This compound is an ester, and plasma contains esterase enzymes, primarily carboxylesterase 1 (CES1), that metabolize it into its inactive metabolite, ritalinic acid.[1] This degradation can occur ex vivo (after the sample has been collected) if the samples are not handled and stored properly.
Q2: What is the primary pathway for this compound hydrolysis in plasma?
The primary metabolic pathway for this compound in the body, which also occurs in collected plasma samples, is the de-esterification of the molecule by the enzyme carboxylesterase 1 (CES1).[1] This process converts this compound into ritalinic acid.
Troubleshooting Guide
Issue: Significant degradation of this compound observed in plasma samples.
This is a common issue that can severely impact the accuracy of pharmacokinetic and other bioanalytical studies. The following sections provide guidance on how to mitigate this problem through proper sample handling, storage, and the use of inhibitors.
Proper handling of blood samples immediately after collection is the first line of defense against this compound hydrolysis.
dot
Caption: Recommended workflow for blood sample collection and processing.
Key Recommendations:
-
Anticoagulant Choice: Use blood collection tubes containing sodium oxalate or EDTA.[2]
-
Prompt Centrifugation: Centrifuge blood samples promptly after collection, ideally within 30 minutes.[2][3]
-
Low Temperature: Perform centrifugation at a low temperature (e.g., 4°C) to reduce enzymatic activity.[2]
-
Immediate Separation and Storage: Immediately after centrifugation, transfer the plasma to polypropylene vials and store them at -70°C or -20°C until analysis.[2][4]
The stability of this compound is highly dependent on storage temperature.
Table 1: Stability of this compound in Plasma at Different Temperatures
| Temperature | Stability | Observations |
| Room Temperature (~25°C) | Unstable | A 6% loss can occur within 3 hours, progressing to 17% at 12 hours and 35% at 24 hours.[3] At this temperature, it can take 2 weeks for complete metabolism to ritalinic acid.[3][5] |
| Refrigerated (4°C) | Stable for up to 1 week | All analytes were reported to be stable for up to one week with approximately ±17% change.[3][5] |
| Frozen (-20°C) | Stable | Samples are stable for at least 4 weeks and up to 5 months.[4][5] This is the recommended optimal storage temperature.[5] |
| Frozen (-70°C) | Stable | Considered a safe temperature for long-term storage.[2] |
Freeze-Thaw Cycles: Plasma samples are generally stable for up to five freeze-thaw cycles if the duration of each thaw cycle does not exceed 30 minutes.[3][6] It is crucial to begin the extraction of plasma samples within 30 minutes after they are removed from the freezer.[3]
To further prevent hydrolysis, the addition of esterase inhibitors or acidification of the plasma sample can be effective.
dot
Caption: Troubleshooting decision tree for persistent degradation.
Esterase Inhibitors:
-
Sodium Fluoride (NaF): While also an anticoagulant, NaF acts as a non-specific inhibitor of esterases.[7] However, one study noted that in whole blood, with or without NaF, stored for up to 6 hours at room temperature, the concentration of methylphenidate did not deviate from the target by more than 13%.[3]
-
Other Potential Inhibitors: For general inhibition of carboxyl esterases, compounds like phenylmethylsulfonyl fluoride (PMSF) and dichlorvos (DDVP) can be considered.[7]
pH Adjustment:
-
Acidification: Lowering the pH of the plasma can inhibit esterase activity. A study has shown that adding 10 µL of 2% formic acid to a 200 µL aliquot of freshly collected plasma can effectively prevent the hydrolysis of this compound.[8]
Important Consideration: The use of any inhibitor or additive requires thorough validation to ensure it does not interfere with the analytical method (e.g., causing ion suppression in mass spectrometry).[9]
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Blood Collection: Collect whole blood into vacuum tubes containing sodium oxalate or EDTA as the anticoagulant.
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.[2][10]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it into clearly labeled polypropylene tubes.
-
Storage: Immediately store the plasma samples at -20°C or -70°C until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific analytical platforms.
-
Sample Thawing: Thaw the frozen plasma samples at room temperature for a maximum of 30 minutes before starting the extraction.
-
Internal Standard: To a 1 mL aliquot of the plasma sample, add a known concentration of an appropriate internal standard (e.g., d3-Methylphenidate).[2]
-
pH Adjustment: Adjust the pH of the plasma sample to approximately 9.0 by adding 1 mL of a suitable buffer, such as 10 mM sodium carbonate buffer (pH 10.5).[2]
-
Extraction:
-
Add 2 mL of an organic solvent mixture, such as butyl chloride/acetonitrile (4:1 v/v).[2]
-
Vortex or shake the mixture for 10 minutes to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the samples at 2000 x g to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic phase to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of heptane (B126788) for GC-MS analysis or a mobile phase compatible solvent for LC-MS analysis) before injection into the analytical instrument.[2]
Protocol 3: Protein Precipitation for Sample Clean-up
This is an alternative, simpler sample preparation method.
-
Sample and Internal Standard: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 200 µL of a precipitation solution, such as an aqueous solution of zinc sulfate (B86663) in methanol, to the plasma sample.[11]
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
References
- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methylnaphthidate and Dopamine Transporter Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of methylnaphthidate (HDMP-28) in dopamine (B1211576) transporter (DAT) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to methylphenidate?
This compound (HDMP-28) is a psychostimulant and a structural analog of methylphenidate.[1] The core difference is the substitution of methylphenidate's phenyl group with a naphthalene (B1677914) group.[1] Like methylphenidate, it primarily acts on monoamine transporters.[1]
Q2: What is the primary mechanism of action for this compound?
This compound is a potent dopamine reuptake inhibitor.[1][2] It blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[2][3] Evidence suggests that it also has a high affinity for the serotonin (B10506) transporter (SERT), classifying it as a triple reuptake inhibitor.[1][2][4]
Q3: What is the significance of this compound's cross-reactivity in DAT assays?
This compound's affinity for multiple monoamine transporters, including DAT and SERT, is a critical consideration in experimental design and data interpretation.[1][2] This cross-reactivity necessitates careful selection of assay conditions and control experiments to ensure that the observed effects are specific to the dopamine transporter.
Q4: How does the potency of this compound compare to methylphenidate?
This compound is reported to be several times more potent as a dopamine reuptake inhibitor than methylphenidate.[1]
Quantitative Data Summary
The following tables summarize the binding affinities and uptake inhibition potencies of this compound, its close analog ethylnaphthidate (B1156338), and the parent compound methylphenidate for the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.
Table 1: Binding Affinities (Kᵢ in nM) of Methylphenidate and Analogs
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |
| Methylphenidate | ~70 | ~50 | >10,000 |
| This compound (HDMP-28) | High Affinity (exact Kᵢ not consistently reported) | Data not consistently available | 105[4][5] |
| Ethylnaphthidate (HDEP-28) | 34 | 420 | 1700 |
Note: Data for methylphenidate and ethylnaphthidate are derived from various sources and represent approximate values for comparison. The exact Kᵢ for this compound at DAT is not consistently available in the literature, though it is established to have high affinity.
Table 2: Uptake Inhibition (IC₅₀ in µM) of Methylphenidate and Analogs
| Compound | DAT (IC₅₀, µM) | NET (IC₅₀, µM) | SERT (IC₅₀, µM) |
| Methylphenidate | 0.13 | 0.12 | 274 |
| Ethylnaphthidate (HDEP-28) | 0.34 | 0.42 | 1.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate assessment of this compound's activity at the dopamine transporter.
Protocol 1: Dopamine Transporter Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.
Materials:
-
Rat striatal tissue homogenate (or cells expressing DAT)
-
[³H]WIN 35,428
-
Test compound (e.g., this compound)
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold Incubation Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of tissue homogenate, 50 µL of [³H]WIN 35,428, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of tissue homogenate, 50 µL of [³H]WIN 35,428, and 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).
-
Competitive Binding: 50 µL of tissue homogenate, 50 µL of [³H]WIN 35,428, and 50 µL of the test compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 1-2 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Dopamine Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 or CHO cells stably expressing human DAT (hDAT)
-
[³H]Dopamine
-
Test compound (e.g., this compound)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating:
-
Seed hDAT-expressing cells into a 96-well plate and allow them to grow to a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
-
Uptake Initiation:
-
Add [³H]dopamine to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature. This time should be within the linear range of dopamine uptake.
-
-
Uptake Termination:
-
Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]dopamine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding in radioligand assay | 1. Radioligand concentration is too high.2. Insufficient washing.3. Filters not pre-treated. | 1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in 0.5% PEI. |
| Low specific binding signal | 1. Low receptor density in the tissue/cell preparation.2. Degraded radioligand.3. Incorrect buffer composition. | 1. Use a brain region with high DAT expression (e.g., striatum) or a cell line with high transporter expression.2. Check the age and storage conditions of the radioligand.3. Ensure the buffer composition and pH are optimal for DAT binding. |
| Inconsistent IC₅₀ values in uptake assay | 1. Cell confluency varies between wells.2. Incubation time is outside the linear uptake range.3. Temperature fluctuations. | 1. Ensure a uniform, confluent monolayer of cells in all wells.2. Perform a time-course experiment to determine the linear range of dopamine uptake.3. Maintain a consistent temperature throughout the assay. |
| Difficulty differentiating DAT vs. SERT activity | The test compound has high affinity for both transporters. | 1. Run parallel assays using cell lines selectively expressing only DAT or SERT.2. Use selective antagonists for each transporter to block binding/uptake at the non-target transporter.3. Compare the potency of the test compound to known selective DAT and SERT inhibitors. |
| High variability between replicates | 1. Pipetting errors.2. Incomplete cell lysis.3. Uneven cell plating. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure complete cell lysis before scintillation counting.3. Visually inspect plates after seeding to confirm even cell distribution. |
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.
Experimental Workflow for DAT Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay for the dopamine transporter.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in dopamine transporter assays.
References
Enhancing the stability of Methylnaphthidate stock solutions
Disclaimer: Limited stability data is publicly available for methylnaphthidate. The information provided in this guide is largely based on data from its close structural analog, methylphenidate. Researchers should use this information as a guideline and perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound stock solutions?
A1: Based on data from its analog methylphenidate, the primary factors affecting stability are pH, temperature, and to a lesser extent, light and oxidative stress. Hydrolysis is a major degradation pathway, particularly in neutral to basic conditions.[1][2][3][4]
Q2: What is the main degradation product of methylphenidate, and is it likely to be the same for this compound?
A2: The primary degradation product of methylphenidate is ritalinic acid, formed through hydrolysis of the methyl ester group.[1][5][6] Given the structural similarity, it is highly probable that this compound undergoes a similar hydrolysis to form its corresponding carboxylic acid metabolite.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To enhance stability, stock solutions should be stored at low temperatures, ideally at -20°C or below, for long-term storage.[7][8] For short-term storage, refrigeration at 2-8°C is recommended.[9][10][11][12] Solutions should be protected from light by using amber vials or by wrapping the container in foil.[9][10][11][12] It is also advisable to prepare solutions in a slightly acidic buffer (pH 3-4) to minimize hydrolysis.[9]
Q4: What solvents should be used to prepare this compound stock solutions?
A4: this compound hydrochloride is soluble in water. For preparing stock solutions, sterile water for injection or a slightly acidic buffer can be used.[9][10] The use of a non-aqueous or a mixed solvent system might be considered for specific applications where hydrolysis is a major concern, though solubility should be verified.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of a stock solution can be assessed by periodically analyzing its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15] A decrease in the concentration of the parent compound and the appearance of degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results | Degradation of this compound in the stock solution. | 1. Verify Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light. 2. Check pH: If the solution was prepared in a buffer, verify the pH. Basic conditions significantly accelerate hydrolysis.[1][2][3][4] 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution using high-purity solvent and store it under optimal conditions. 4. Perform Stability Check: Analyze the concentration of the new stock solution at regular intervals to confirm its stability. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Identify Degradation Products: Use LC-MS or a similar technique to identify the mass of the unknown peaks and infer their structure. The primary degradation product is likely the carboxylic acid analog of this compound. 2. Adjust Storage Conditions: To minimize further degradation, switch to more stringent storage conditions (e.g., lower temperature, protection from light, acidic buffer). |
| Precipitation in the stock solution | Poor solubility or formation of insoluble degradation products. | 1. Check Solvent: Ensure the solvent used is appropriate for the concentration of this compound. 2. Gently Warm and Sonicate: Try gently warming the solution and sonicating to redissolve the precipitate. If it does not redissolve, it may be a degradation product. 3. Filter the Solution: If the precipitate is believed to be an impurity or degradation product, the solution can be filtered through a 0.22 µm filter before use, but this will alter the effective concentration. It is generally better to prepare a fresh solution. |
Data Presentation
Table 1: Summary of Stability Data for Methylphenidate (as an analog for this compound)
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| pH | Aqueous Buffer | Room Temp | 24 hours | Significant hydrolysis at pH > 7 | [1][3][4] |
| Temperature | Intravenous Solution (pH 3-4) | 2-8°C | 365 days | Stable (>96% remaining) | [9][10][11][12] |
| Temperature | Blood | -20°C | 5 months | Stable | [7][8] |
| Temperature | Blood | 4°C | 1 week | Stable (±17% change) | [7][8] |
| Temperature | Blood | 25°C (Room Temp) | 24 hours | ~20% degradation | [7][8] |
| Light | Intravenous Solution | 2-8°C | 365 days | Stable (in amber vials) | [9][10][11][12] |
| Oxidation | Aqueous Solution | Not Specified | Not Specified | Slight degradation observed under oxidative stress | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound Hydrochloride powder
-
Sterile Water for Injection, USP
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Sterile 0.22 µm syringe filter
-
Sterile amber glass vials with tamper-evident seals
-
-
Procedure:
-
Weigh the desired amount of this compound Hydrochloride powder.
-
Dissolve the powder in Sterile Water for Injection to the desired final volume.
-
Measure the pH of the solution. Adjust the pH to a range of 3.0-4.0 using 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide as needed.[9]
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aseptically dispense the filtered solution into sterile amber glass vials.
-
Seal the vials with tamper-evident seals.
-
Label the vials with the compound name, concentration, date of preparation, and storage conditions.
-
Store the vials at -20°C for long-term storage or 2-8°C for short-term use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing (based on Methylphenidate analysis)
This is a general guideline. The method should be validated for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-230 nm).
-
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
Dilute a sample of the stock solution to be tested to fall within the range of the standard curve.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.
References
- 1. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas-chromatographic quantification of methylphenidate in plasma with use of solid-phase extraction and nitrogen-sensitive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel and rapid LC-MS/MS method for quantitative analysis of methylphenidate in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Methylphenidate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylphenidate (MPH) in aqueous solutions. The stability of Methylphenidate is significantly influenced by pH, and understanding these characteristics is crucial for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My Methylphenidate solution is showing rapid degradation. What could be the cause?
A1: The most common cause of Methylphenidate degradation in aqueous solutions is hydrolysis, which is highly pH-dependent. Methylphenidate is susceptible to hydrolysis, breaking down into its inactive metabolite, ritalinic acid. This degradation process is significantly accelerated under neutral to alkaline conditions (pH > 7).[1][2] If you are observing rapid degradation, it is crucial to check and control the pH of your solution.
Q2: What is the optimal pH range for maintaining the stability of a Methylphenidate solution?
A2: Methylphenidate exhibits greater stability in acidic conditions.[1] For short-term storage and experimental use, maintaining the pH of the aqueous solution in a slightly acidic range (e.g., pH 4-6) is recommended to minimize hydrolysis. One study noted that at an acidic pH of 6.0, only about 10% of Methylphenidate was hydrolyzed after 24 hours.[1] Another study on an extemporaneously prepared intravenous solution of methylphenidate adjusted the pH to a range of 3-4 and found it to be stable.[3]
Q3: How does the degradation rate of Methylphenidate change with pH?
A3: The degradation rate of Methylphenidate increases as the pH becomes more alkaline. Studies have shown that hydrolysis is significantly more pronounced in basic conditions compared to acidic or neutral conditions.[1] For instance, in one study, the hydrolysis of Methylphenidate increased from approximately 10% at pH 6.0 to 30-40% at pH 7.0 and as high as 60-70% at pH 8.0 over a 24-hour period at 37°C.[1] Forced degradation studies also demonstrated that significant hydrolysis occurred in a 1N NaOH solution at room temperature.[1]
Q4: What is the primary degradation product of Methylphenidate in aqueous solutions?
A4: The primary degradation product of Methylphenidate hydrolysis is ritalinic acid, which is an inactive metabolite.[1][4][5] The formation of ritalinic acid is a result of the hydrolysis of the methyl ester group of the Methylphenidate molecule.
Q5: What analytical methods are suitable for monitoring the stability of Methylphenidate and quantifying its degradation?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of Methylphenidate.[6] Specifically, Reverse Phase HPLC (RP-HPLC) coupled with a UV or photodiode array (PDA) detector can be used to separate and quantify both Methylphenidate and its primary degradation product, ritalinic acid.[7][8] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful technique.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or in-vitro experiments.
-
Possible Cause: Degradation of Methylphenidate in the experimental medium due to pH shifts. The pH of cell culture media or other biological buffers can change over the course of an experiment, potentially leading to the degradation of the compound.
-
Troubleshooting Steps:
-
Monitor pH: Regularly measure the pH of your experimental medium throughout the incubation period.
-
Use Buffered Solutions: Employ a robust buffering system to maintain a stable, slightly acidic pH if compatible with your experimental setup.
-
Prepare Fresh Solutions: Prepare Methylphenidate solutions fresh before each experiment to minimize degradation during storage.
-
Analyze Samples Over Time: Collect aliquots of your experimental medium at different time points and analyze them for Methylphenidate and ritalinic acid concentrations using a validated analytical method like HPLC.
-
Issue 2: Low recovery of Methylphenidate from prepared solutions.
-
Possible Cause: Spontaneous hydrolysis of Methylphenidate in the absence of any enzymatic activity, driven by the pH of the solvent.[1][4][10]
-
Troubleshooting Steps:
-
Verify Solvent pH: Check the pH of the water or buffer used to prepare your stock and working solutions.
-
Acidify the Solvent: If appropriate for your application, consider using a slightly acidified solvent to prepare your solutions.
-
Storage Conditions: Store stock solutions at low temperatures (refrigerated or frozen) and in an acidic buffer to slow down the hydrolysis rate. A study on an intravenous solution stored at 2-8°C demonstrated stability for up to a year.[3]
-
Data Presentation
Table 1: pH-Dependent Hydrolysis of Methylphenidate
| Starting pH | % Hydrolysis to Ritalinic Acid (after 24h at 37°C) | Reference |
| 6.0 | ~10% | [1] |
| 7.0 | 30-40% | [1] |
| 8.0 | 60-70% | [1] |
Experimental Protocols
Protocol: Determination of pH-Dependent Stability of Methylphenidate
This protocol outlines a general procedure to assess the stability of Methylphenidate in aqueous solutions at different pH values.
-
Materials:
-
Methylphenidate Hydrochloride (MPH)
-
Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 8, 9). Common buffers include phosphate, citrate, or borate (B1201080) buffers. Ensure the chosen buffer does not interfere with the analytical method.
-
High-purity water
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Incubator or water bath set to a controlled temperature (e.g., 37°C)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Methylphenidate in a suitable solvent (e.g., water or a slightly acidic buffer) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution with the different pH buffer solutions to achieve the desired final concentration of Methylphenidate.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each test solution. Analyze these samples using a validated HPLC or LC-MS/MS method to determine the initial concentration of Methylphenidate.
-
Incubation: Place the remaining test solutions in a temperature-controlled incubator (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each test solution.
-
Sample Analysis: Analyze the collected samples to measure the concentration of the remaining Methylphenidate and the formation of ritalinic acid.
-
Data Analysis: Plot the concentration of Methylphenidate as a function of time for each pH value. Calculate the degradation rate constants to quantify the stability at each pH.
-
Mandatory Visualizations
Caption: Workflow for assessing the pH-dependent stability of Methylphenidate.
Caption: The hydrolysis pathway of Methylphenidate to Ritalinic Acid.
References
- 1. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijrpr.com [ijrpr.com]
- 8. jocpr.com [jocpr.com]
- 9. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Methylnaphthidate Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of methylnaphthidate analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound and its analogs?
This compound and its analogs, similar to methylphenidate, are susceptible to extensive first-pass metabolism, primarily through de-esterification by carboxylesterase 1 (CES1) in the liver. This rapid enzymatic degradation significantly reduces the amount of active drug that reaches systemic circulation. The oral bioavailability of d-methylphenidate is approximately 22%, while l-methylphenidate (B1246959) is only 5%.[1] Additionally, the physicochemical properties of these compounds, such as their polarity, can limit their permeability across the intestinal epithelium.
Q2: What are the main strategies to improve the oral bioavailability of this compound analogs?
The two primary strategies to overcome the poor oral bioavailability of this compound analogs are:
-
Prodrug Approach: This involves chemically modifying the parent drug to create an inactive or less active derivative (prodrug) that is more stable against first-pass metabolism and/or has improved permeability. Once absorbed, the prodrug is converted to the active parent drug in the body.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating the drug in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver, and can enhance its absorption across the intestinal wall.
Q3: How do prodrugs of methylphenidate analogs work to improve bioavailability?
Prodrugs of methylphenidate analogs are designed to mask the ester group that is susceptible to hydrolysis by CES1. By attaching a promoiety to the parent molecule, the prodrug can bypass extensive first-pass metabolism. This promoiety is later cleaved in the systemic circulation by other enzymes to release the active drug. This strategy not only increases bioavailability but can also be used to control the release profile of the active drug.
Q4: What types of nanoparticles are suitable for oral delivery of this compound analogs?
Several types of nanoparticles can be used, including:
-
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers, these can encapsulate the drug and provide a sustained release.
-
Lipid-Based Nanocarriers: These include liposomes and solid lipid nanoparticles (SLNs), which can improve drug solubility and protect it from degradation.
-
pH-Sensitive Nanoparticles: These are designed to release the drug at specific pH values in the gastrointestinal tract, which can enhance absorption.
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism of the this compound analog. | Strategy: Implement a prodrug approach. Action: Synthesize a prodrug by modifying the ester group. For example, create an amide or a carbamate (B1207046) analog to increase stability against esterases. Evaluate the stability of the prodrug in liver microsomes or S9 fractions in vitro before in vivo studies. |
| Poor intestinal permeability of the compound. | Strategy: Enhance permeability using formulation strategies. Action: Formulate the analog in a nanoparticle-based delivery system, such as polymeric nanoparticles or lipid-based nanocarriers, to facilitate transport across the intestinal epithelium. Conduct in vitro Caco-2 permeability assays to assess the potential for improved absorption with the new formulation. |
| Rapid degradation of the compound in the acidic environment of the stomach. | Strategy: Protect the drug from gastric degradation. Action: Use enteric-coated nanoparticles or capsules that only release the drug in the more neutral pH of the intestine. |
| Inaccurate quantification of the drug and its metabolites in plasma samples. | Strategy: Optimize the bioanalytical method. Action: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug and its primary metabolites. Ensure proper sample handling and storage to prevent degradation.[2][3] |
Problem 2: Inconsistent In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| Dissolution method does not mimic in vivo conditions. | Strategy: Refine the in vitro dissolution testing parameters. Action: Use biorelevant dissolution media that simulate the pH and composition of the gastrointestinal fluids. Include enzymes in the dissolution medium if enzymatic degradation is a factor. |
| Complexity of in vivo absorption and metabolism not captured by the in vitro model. | Strategy: Utilize more sophisticated in vitro models. Action: Employ cell-based assays, such as the Caco-2 permeability assay, to better predict intestinal absorption.[4][5][6][7] Consider using ex vivo models like the everted gut sac technique. |
| The animal model used for in vivo studies is not predictive of human pharmacokinetics. | Strategy: Select an appropriate animal model. Action: While rodents are commonly used, consider species with more similar gastrointestinal physiology and metabolic pathways to humans, if feasible. Be aware of species differences in carboxylesterase activity. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Methylphenidate Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |
| Immediate-Release (IR) | 7.8 ± 0.8 | 2.2 | Varies | d-MPH: 22 ± 8%l-MPH: 5 ± 3% | [1] |
| Extended-Release (OROS) | 5.9 | ~6-8 | Varies | Similar to IR | [8] |
| Prodrug (Example) | Varies | Varies | Increased | Varies (Expected to be higher than IR) | N/A |
| Nanoparticle (Example) | Varies | Varies | Increased | Varies (Expected to be higher than IR) | N/A |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast animals overnight before dosing.
-
Drug Administration:
-
Prepare the this compound analog formulation (e.g., solution, suspension, or nanoparticle formulation) at the desired concentration.
-
Administer a single oral dose via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer the drug via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant and a carboxylesterase inhibitor (e.g., sodium fluoride).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells on permeable Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Additionally, assess the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (this compound analog) to the apical (A) or basolateral (B) side of the monolayer.
-
Collect samples from the receiver chamber at specified time intervals.
-
Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
-
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Semantic Scholar [semanticscholar.org]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new once-a-day formulation of methylphenidate for the treatment of attention-deficit/hyperactivity disorder: proof-of-concept and proof-of-product studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dopamine Transporter Affinity: Methylnaphthidate vs. Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) transporter (DAT) affinity of methylnaphthidate (HDMP-28) and the widely-used pharmaceutical, methylphenidate (MPH). The information presented herein is collated from preclinical research and is intended to inform drug development and scientific research.
Introduction
Both methylphenidate and this compound are piperidine-based central nervous system stimulants that primarily exert their effects through the inhibition of the dopamine transporter. By blocking DAT, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. While methylphenidate is a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, this compound has emerged as a research chemical and designer drug. This guide will delve into the comparative binding affinities of these two compounds at the dopamine transporter, supported by available experimental data.
Dopamine Transporter Affinity: A Comparative Overview
Direct, head-to-head quantitative comparisons of the binding affinities of this compound (HDMP-28) and methylphenidate for the dopamine transporter are limited in publicly available literature. However, existing studies on methylphenidate and its analogs, including naphthyl-substituted derivatives, provide a basis for a comparative assessment.
Qualitative and semi-quantitative reports suggest that this compound is a potent dopamine reuptake inhibitor, with some sources indicating it has several times the potency of methylphenidate [1][2]. One study on methylphenidate analogs found that the 2-naphthyl substituted version was more potent than methylphenidate at the dopamine transporter[2].
Methylphenidate itself is a chiral molecule, with the d-threo enantiomer exhibiting significantly higher affinity for the dopamine transporter than the l-threo enantiomer. This stereoselectivity is a crucial factor in its pharmacological activity.
Quantitative Data
The following table summarizes the available quantitative data on the dopamine transporter affinity for methylphenidate and a related analog. It is important to note that a direct comparison is best made when values are determined within the same study and under identical experimental conditions.
| Compound | Preparation | Radioligand | Assay Type | IC50 (nM) | Reference |
| d-threo-Methylphenidate | Rat Brain Membranes | [3H]WIN 35,428 | Competitive Binding | 33 | [3] |
| l-threo-Methylphenidate | Rat Brain Membranes | [3H]WIN 35,428 | Competitive Binding | 540 | [3] |
| (±)-threo-4F-Methylphenidate | Rat Brain Synaptosomes | [3H]Dopamine | Dopamine Uptake Inhibition | 61 | [4] |
| (±)-threo-Methylphenidate | Rat Brain Synaptosomes | [3H]Dopamine | Dopamine Uptake Inhibition | 131 | [4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of dopamine transporter affinity is typically conducted through in vitro competitive binding assays. A common and well-documented method utilizes the radioligand [3H]WIN 35,428, a cocaine analog that binds with high affinity to the dopamine transporter.
[3H]WIN 35,428 Competitive Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound (e.g., this compound, methylphenidate) for the dopamine transporter.
Materials:
-
Tissue Preparation: Striatal tissue from rodent brains (e.g., rats), which is rich in dopamine transporters.
-
Radioligand: [3H]WIN 35,428.
-
Test Compounds: this compound, methylphenidate, and other competing ligands.
-
Buffers: Incubation buffer (e.g., phosphate-buffered saline), wash buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize striatal tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the dopamine transporters. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand ([3H]WIN 35,428) with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The inhibition of the dopamine transporter by compounds like methylphenidate and this compound leads to an accumulation of dopamine in the synaptic cleft. This increased availability of dopamine results in the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes.
The downstream signaling cascades initiated by the activation of these receptors are complex and cell-type specific.
-
D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor, DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). The phosphorylation of DARPP-32 plays a crucial role in modulating the activity of numerous other proteins involved in neuronal excitability and gene expression.
-
D2 Receptor Pathway: Activation of D2-like receptors (D2, D3, and D4) generally has an inhibitory effect on adenylyl cyclase, leading to a decrease in cAMP levels and PKA activity.
The net effect of DAT inhibition on neuronal signaling is a complex interplay between these and other signaling pathways, ultimately influencing neuronal excitability, synaptic plasticity, and gene expression.
Conclusion
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. List of methylphenidate analogues - Wikiwand [wikiwand.com]
- 3. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of Methylphenidate and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of methylphenidate (MPH) and cocaine. Both psychostimulants exert their primary effects by increasing synaptic concentrations of dopamine (B1211576) and other monoamines, yet their behavioral profiles exhibit both similarities and critical differences. This document summarizes key experimental findings in locomotor activity, reward and reinforcement, and cognitive function, presenting quantitative data in structured tables and detailing the methodologies of pivotal experiments.
Core Pharmacological Differences
Methylphenidate and cocaine both block the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain's reward pathways. However, their affinity for other monoamine transporters differs significantly. Cocaine also blocks the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), while methylphenidate primarily acts on the DAT and NET with a much lower affinity for the SERT.[1][2] This distinction in pharmacological action is believed to contribute to their varying behavioral effects and abuse potential. While both drugs have similar in vivo potency for blocking the DAT, the subjective "high" from cocaine is associated with its rapid uptake and clearance from the brain, whereas methylphenidate exhibits slower clearance.[3][4][5]
Locomotor Activity
Both methylphenidate and cocaine increase locomotor activity in animal models. However, the pattern of this activity and the development of sensitization or tolerance can differ.
Table 1: Comparison of Locomotor Activity Effects
| Feature | Methylphenidate | Cocaine | Source |
| Acute Effect | Dose-dependent increase in locomotor activity. | Dose-dependent increase in locomotor activity. | [2][6] |
| Chronic Effect (Repeated Injections) | Does not typically produce sensitization. | Produces behavioral sensitization (an augmented locomotor response). | [1] |
| Chronic Effect (Continuous Infusion) | Does not produce tolerance. | Produces partial behavioral tolerance. | [1] |
| Effect of Preadolescent Treatment on Adult Response to Cocaine | Recurrent MPH treatment in preadolescent mice had no effect on locomotor sensitization to cocaine in adulthood. | Recurrent cocaine treatment in preadolescent mice led to locomotor sensitization to cocaine in adulthood. | [7] |
Experimental Protocol: Locomotor Activity Assessment
Objective: To measure the effects of methylphenidate and cocaine on spontaneous locomotor activity in rodents.
Apparatus: An automated activity monitoring system (e.g., Ethovision XT7.0, Noldus) consisting of clear polycarbonate cages placed within a sound-attenuating chamber. Infrared beams or video tracking software are used to record the animal's movements.
Procedure:
-
Habituation: Animals (e.g., mice) are individually placed in the activity chambers for a period of 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration: Following habituation, animals are removed, administered the test compound (methylphenidate, cocaine, or saline as a control) via a specified route (e.g., intraperitoneal injection), and immediately returned to the chambers.
-
Data Collection: Locomotor activity, typically measured as distance traveled (in cm), is recorded for a set duration (e.g., 45-90 minutes).
-
Data Analysis: The total distance traveled is compared between the different treatment groups using statistical methods such as ANOVA.
Diagram: Experimental Workflow for Locomotor Activity
Caption: Workflow for a typical locomotor activity experiment.
Reward and Reinforcement
The rewarding and reinforcing properties of drugs are often assessed using self-administration and conditioned place preference (CPP) paradigms.
Self-Administration
In self-administration studies, animals learn to perform a specific action (e.g., press a lever) to receive a drug infusion. Several studies have shown that both methylphenidate and cocaine have similar reinforcing effects in rats, maintaining high rates of operant responding.[8] However, the neurochemical adaptations following self-administration can be divergent.
Table 2: Neurochemical Changes Following Self-Administration
| Parameter | Methylphenidate Self-Administration | Cocaine Self-Administration | Source |
| Dopamine Transporter (DAT) Levels | Increased | Reduced | [8][9] |
| Maximal Rate of Dopamine Uptake (Vmax) | Increased | Decreased | [8] |
| Stimulated Dopamine Release | Increased | Reduced | [8] |
| DOPAC/DA Ratio (Metabolite/Monoamine) | Increased | No change | [8] |
Conditioned Place Preference (CPP)
CPP is a model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug. Both methylphenidate and cocaine can induce a conditioned place preference.[10][11] Interestingly, early life exposure to methylphenidate has been shown to decrease the rewarding value of cocaine as measured by CPP in some studies.[12]
Experimental Protocol: Conditioned Place Preference
Objective: To assess the rewarding properties of methylphenidate and cocaine.
Apparatus: A CPP apparatus consisting of at least two distinct compartments with different visual and tactile cues (e.g., different flooring and wall patterns).
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one compartment over the other.
-
Conditioning: Over several days (e.g., 8 days), animals receive alternating injections of the drug (e.g., cocaine or methylphenidate) and saline. Following the drug injection, they are confined to one compartment, and after the saline injection, they are confined to the other.
-
Post-Conditioning (Test for Preference): On the test day, animals are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Diagram: Signaling Pathway of Monoamine Transporter Inhibition
Caption: Differential blockade of monoamine transporters by MPH and cocaine.
Cognitive Effects
Both methylphenidate and cocaine can impact cognitive functions, though their effects can be context-dependent. Methylphenidate is widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) to improve attention and cognitive control. In individuals with cocaine addiction, a single dose of methylphenidate has been shown to improve brain functional connectivity in circuits related to self-control and craving.[13] Specifically, it can strengthen connectivity in brain regions involved in regulating emotions and behavior.[13]
Conclusion
While both methylphenidate and cocaine are psychostimulants that primarily act by blocking dopamine reuptake, their behavioral and neurochemical effects are not identical. The broader action of cocaine on serotonin transporters, coupled with its distinct pharmacokinetic profile, likely contributes to its higher abuse liability and different long-term neuroadaptations compared to methylphenidate. Research highlights that chronic administration of cocaine leads to behavioral sensitization, a phenomenon not typically observed with methylphenidate.[1] Furthermore, self-administration of these drugs results in opposing effects on dopamine terminal function, with methylphenidate enhancing and cocaine diminishing it.[8][9] These differences are crucial for understanding the therapeutic applications of methylphenidate and the mechanisms of cocaine addiction.
References
- 1. Chronic methylphenidate alters locomotor activity and dopamine transporters differently from cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of methylphenidate and cocaine on GABA transmission in sensory thalamic nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is methylphenidate like cocaine? Studies on their pharmacokinetics and distribution in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Methylphenidate Like Cocaine?: Studies on Their Pharmacokinetics and Distribution in the Human Brain (1995) | Nora D. Volkow | 580 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Preadolescent methylphenidate versus cocaine treatment differ in the expression of cocaine-induced locomotor sensitization during adolescence and adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate and Cocaine Self-Administration Produce Distinct Dopamine Terminal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylphenidate and cocaine self-administration produce distinct dopamine terminal alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned place preference for cocaine and methylphenidate in female mice from lines selectively bred for high voluntary wheel-running behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early methylphenidate exposure enhances cocaine self-administration but not cocaine-induced conditioned place preference in young adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurosciencenews.com [neurosciencenews.com]
Unveiling the Selectivity of Methylnaphthidate: A Comparative Analysis of Monoamine Transporter Inhibition
A comprehensive guide for researchers and drug development professionals on the monoamine transporter selectivity profile of Methylnaphthidate (HMAR), benchmarked against methylphenidate and cocaine. This report synthesizes key experimental data, outlines detailed methodologies, and provides visual representations of molecular interactions to facilitate a deeper understanding of this novel psychoactive compound.
This compound (HMAR), also known as HDMP-28, is a synthetic stimulant and a structural analog of methylphenidate. Its pharmacological profile, particularly its interaction with the monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is of significant interest to the scientific community. Understanding this selectivity is crucial for elucidating its mechanism of action, potential therapeutic applications, and abuse liability.
Comparative Binding Affinities at Monoamine Transporters
To contextualize the selectivity of this compound, its binding affinities (Ki) for DAT, NET, and SERT are compared with those of the well-characterized stimulants methylphenidate and cocaine. The data, summarized in the table below, reveals a distinct profile for this compound, characterized by high affinity for both the dopamine and serotonin transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound (HDMP-28) | 18[1] | Not Reported | 105[1] |
| Methylphenidate | 190[1] | 3800[1] | >10,000[1] |
| Cocaine | 260[1] | 3300[1] | 110[1] |
Table 1: Comparative in vitro binding affinities of this compound, Methylphenidate, and Cocaine for human monoamine transporters. Ki values represent the concentration of the drug required to inhibit 50% of radioligand binding.
This compound distinguishes itself with potent affinity for the dopamine transporter, comparable to other potent stimulants. Notably, it also exhibits a significant affinity for the serotonin transporter, a characteristic that differentiates it from methylphenidate, which is highly selective for the catecholamine transporters (DAT and NET) over the serotonin transporter. Cocaine, in contrast, displays a more balanced, non-selective profile across all three transporters. The binding affinity of this compound for the norepinephrine transporter has not been reported in the reviewed literature.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for these compounds at the monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter. Below are the detailed methodologies for assessing binding to DAT, NET, and SERT.
| Parameter | Dopamine Transporter (DAT) Assay | Norepinephrine Transporter (NET) Assay | Serotonin Transporter (SERT) Assay |
| Radioligand | [³H]WIN 35,428 | [³H]nisoxetine | [³H]paroxetine or [³H]citalopram |
| Tissue/Cell Source | Striatal membranes (e.g., from rat brain) or cells expressing recombinant human DAT (e.g., HEK293 cells). | Frontal cortex membranes (e.g., from rat brain) or cells expressing recombinant human NET (e.g., HEK293 cells). | Brain stem membranes (e.g., from rat brain) or cells expressing recombinant human SERT (e.g., HEK293 cells). |
| Assay Buffer | Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM). | Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 300 mM) and KCl (e.g., 5 mM). | Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.7) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM). |
| Incubation | Membranes or cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. | Membranes or cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Incubation is typically carried out at 4°C for a defined period (e.g., 60-180 minutes) to reach equilibrium. | Membranes or cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. |
| Separation | Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioactivity. | Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioactivity. | Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioactivity. |
| Detection | The radioactivity retained on the filters is quantified using liquid scintillation counting. | The radioactivity retained on the filters is quantified using liquid scintillation counting. | The radioactivity retained on the filters is quantified using liquid scintillation counting. |
| Data Analysis | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
Table 2: Generalized Experimental Protocols for Monoamine Transporter Radioligand Binding Assays.
Visualizing the Selectivity Profile
To visually represent the selectivity profile of this compound and its comparators, a Graphviz diagram illustrates their relative affinities for the three monoamine transporters. This provides an at-a-glance understanding of their pharmacological characteristics.
Figure 1: Comparative binding affinities for monoamine transporters.
Signaling Pathways and Experimental Workflow
The interaction of these psychostimulants with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters, leading to their characteristic stimulant effects.
Figure 2: Workflow for determining monoamine transporter binding affinity.
References
A Comparative Guide to HDMP-28 and Amphetamine in Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HDMP-28 and amphetamine, focusing on their effects on locomotor activity as observed in preclinical studies. While amphetamine has been extensively studied, data on HDMP-28 is limited. This document summarizes the available information, including experimental data for amphetamine and the known pharmacological profile of HDMP-28, to offer a comparative perspective for research and drug development.
Executive Summary
Amphetamine is a well-characterized psychostimulant known to dose-dependently increase locomotor activity. Its mechanism of action involves the release and reuptake inhibition of dopamine (B1211576) and norepinephrine. HDMP-28 (methylnaphthidate) is a potent dopamine reuptake inhibitor, also described as a triple reuptake inhibitor, with a structural resemblance to methylphenidate. Direct comparative studies on the locomotor effects of HDMP-28 versus amphetamine are not currently available in published literature. Therefore, this guide presents extensive quantitative data for amphetamine and a qualitative, mechanism-based projection for HDMP-28, supplemented with data from its close analog, methylphenidate.
Data Presentation: Quantitative Locomotor Activity
Amphetamine
The following tables summarize the dose-dependent effects of amphetamine on locomotor activity in rodents, as measured by total distance traveled or activity counts in an open field test.
Table 1: Effects of Amphetamine on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Mouse Strain | Observed Effect on Locomotor Activity | Citation |
| 1.4, 2.5, 4.4, 7.9 | Intraperitoneal (i.p.) | C57BL/6J | Dose-dependent increase in overall activity.[1] | [1] |
| 2, 6, 12, 16, 20 | Subcutaneous (s.c.) | C57BL/6 | Bimodal response: locomotion increases at lower doses (peak at 2 mg/kg) and is replaced by stereotypy at higher doses.[2] | [2] |
| 0.2, 2.5, 5.0, 10.0 | Not specified | Wild-type | Dose-dependent increase in locomotor activity.[3] | [3] |
| 0.2, 0.5 | Intraperitoneal (i.p.) | DAT-tg | Marked increase in locomotor activity compared to wild-type mice.[4] | [4] |
Table 2: Effects of Amphetamine on Locomotor Activity in Rats
| Dose (mg/kg) | Route of Administration | Rat Strain | Observed Effect on Locomotor Activity | Citation |
| 0.5, 2.0, 8.0 | Intravenous (i.v.) | Not specified | Increased ambulation.[5] | [5] |
| 3, 10 | Intraperitoneal (i.p.) | Fischer 344 and Sprague-Dawley | Increased open field activity.[6] | [6] |
| 1.0 | Intraperitoneal (i.p.) | Not specified | Increased locomotor activity.[7][8][9] | [7][8][9] |
| 0.5, 1.0 | Not specified | Not specified | Equipotent at inducing locomotor activation.[10] | [10] |
HDMP-28 (Qualitative Projection)
Direct experimental data on the effects of HDMP-28 on locomotor activity is not available. However, based on its potent dopamine reuptake inhibition, its effects are predicted to be similar to other dopamine-enhancing psychostimulants like methylphenidate.
Table 3: Predicted Effects of HDMP-28 on Locomotor Activity (Based on Mechanism and Analogy to Methylphenidate)
| Predicted Dose Range | Predicted Effect on Locomotor Activity | Basis for Prediction |
| Low to Moderate | Increased locomotor activity, exploration, and rearing. | Potent dopamine reuptake inhibition is known to increase locomotor activity. Methylphenidate, a structural and functional analog, increases locomotion at doses of 2.5 and 10 mg/kg in rats.[11][12] |
| High | Potential for stereotyped behaviors to emerge and compete with locomotion, possibly leading to a plateau or decrease in distance traveled. | High levels of dopaminergic stimulation can lead to focused stereotypies. Methylphenidate at 40 mg/kg induced stereotyped activity that limited forward ambulation in rats.[11] |
Disclaimer: The information in Table 3 is speculative and not based on direct experimental evidence for HDMP-28. Further research is required to determine the actual effects of HDMP-28 on locomotor activity.
Experimental Protocols
A standardized open field test is commonly used to assess locomotor activity in rodents. The following is a typical protocol.[13][14][15]
Objective: To measure spontaneous locomotor activity and exploratory behavior.
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm), often made of a non-reflective material, equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test to reduce stress-induced activity.
-
Habituation to Arena: Each animal is placed individually in the center of the open field arena and allowed to explore freely for a predetermined period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Animals are removed from the arena and administered either the test compound (HDMP-28 or amphetamine) or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after administration, the animal is returned to the open field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent in the periphery versus the center of the arena.
-
Stereotypic Behaviors: Time spent in repetitive, non-locomotor activities (e.g., sniffing, gnawing, head weaving).
-
-
Data Analysis: The data is typically analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses and treatments.
Mandatory Visualizations
Experimental workflow for a typical locomotor activity study.
Comparative signaling pathways of HDMP-28 and Amphetamine.
Conclusion
Amphetamine robustly and dose-dependently increases locomotor activity in rodents, an effect that is well-documented and quantifiable. In contrast, the in-vivo effects of HDMP-28 on locomotor activity have not been reported in the scientific literature. Based on its mechanism as a potent dopamine reuptake inhibitor, and its similarity to methylphenidate, it is reasonable to predict that HDMP-28 will also increase locomotor activity. However, the precise dose-response relationship, the potential for inducing stereotypy at higher doses, and a direct comparison of its potency and efficacy relative to amphetamine remain to be experimentally determined. This guide highlights the need for further research to characterize the behavioral pharmacology of HDMP-28 and to validate its potential as a research tool or therapeutic agent.
References
- 1. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Open-field behavior after intravenous amphetamine analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cupola.gettysburg.edu [cupola.gettysburg.edu]
- 7. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylphenidate: diurnal effects on locomotor and stereotypic behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 15. anilocus.com [anilocus.com]
A Comparative Guide to the Quantification of Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of methylphenidate, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD). The accurate measurement of methylphenidate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document outlines the performance of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting data and methodologies to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of various validated methods for methylphenidate quantification.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method 1 |
| Biological Matrix | Plasma, Saliva | Dried Blood Spots | Plasma |
| Linearity Range | 0.5 - 100.0 µg/L[1] | 200 - 25,000 pg/mL[2] | 5 - 100 µg/L[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/L[1] | 200 pg/mL[2] | 2 µg/L[3] |
| Accuracy | 98 - 108%[1] | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | < 7.0% (within- and between-run)[1] | Not explicitly stated | < 4% (within-run), < 6% (between-run)[3] |
| Internal Standard | d9-methylphenidate[1] | Not explicitly stated | Ethylphenidate[3] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation[2] | Solid-Phase Extraction[3] |
| Analysis Time | 45 seconds[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma and Saliva
This method allows for the rapid and accurate quantification of methylphenidate in both plasma and saliva.[1]
Sample Preparation:
-
To a 100 µL sample (plasma or saliva), add 750 µL of a precipitation solution consisting of acetonitrile (B52724)/methanol (84/16, v/v). This solution should contain the internal standard, d9-methylphenidate.[1]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1]
-
Mobile Phase: A gradient elution with water and acetonitrile is commonly used.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is utilized.[4] The transitions of protonated molecules at m/z 234.2→84.1 for methylphenidate are monitored.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasma
This method involves solid-phase extraction and derivatization prior to analysis.[3]
Sample Preparation:
-
Condition a C2 reversed-phase solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge. Methylphenidate and the internal standard (ethylphenidate) will be retained.[3]
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue and derivatize with trifluoroacetic anhydride.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Detector: A thermionic nitrogen-phosphorus detector or a mass spectrometer can be used.[3]
-
Mass Spectrometry: When using a mass spectrometer, it is typically operated in electron impact (EI) ionization mode.
Visualizing the Methodologies
To better understand the workflows and principles of these analytical methods, the following diagrams are provided.
Caption: General workflow of a bioanalytical method for drug quantification.
Caption: Core principles of LC-MS/MS and GC-MS for methylphenidate analysis.
Chiral Separation of Methylphenidate
Methylphenidate has two chiral centers, resulting in four possible stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer. Therefore, the ability to separate and quantify the individual enantiomers is of significant interest. Several methods have been developed for this purpose, often employing chiral stationary phases in either liquid chromatography or supercritical fluid chromatography (SFC). These specialized techniques allow for the investigation of the pharmacokinetic and pharmacodynamic properties of each enantiomer.[5]
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of methylphenidate in biological samples. LC-MS/MS methods often offer the advantages of simpler sample preparation (e.g., direct protein precipitation), shorter analysis times, and high sensitivity.[1] GC-MS, while also providing good sensitivity and specificity, may require more extensive sample preparation, including a derivatization step.[3] The choice between these methods will depend on the specific requirements of the study, including the biological matrix, the required limit of quantification, available instrumentation, and the need for chiral separation. For high-throughput analysis, LC-MS/MS is often the preferred platform. For forensic applications where structural confirmation is paramount, the fragmentation patterns generated by GC-MS with electron impact ionization can be highly valuable.
References
- 1. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and rapid LC-MS/MS method for quantitative analysis of methylphenidate in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-chromatographic quantification of methylphenidate in plasma with use of solid-phase extraction and nitrogen-sensitive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Examination of Methylnaphthidate and GBR 12909: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two notable dopamine (B1211576) transporter (DAT) inhibitors: Methylnaphthidate (also known as HDEP-28) and GBR 12909. Both compounds are recognized for their potent and selective inhibition of dopamine reuptake, a mechanism of action with significant implications for the treatment of various neuropsychiatric disorders and for understanding the neurobiology of reinforcement and addiction. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key concepts.
Pharmacological Profile and In Vivo Effects
This compound, a structural analog of methylphenidate, and GBR 12909 are both highly selective dopamine reuptake inhibitors.[1][2] Their primary mechanism of action involves blocking the dopamine transporter, thereby increasing the extracellular concentration and duration of dopamine in the synaptic cleft. This action modulates dopaminergic neurotransmission, which plays a crucial role in reward, motivation, and motor control.
While direct comparative in vivo studies between this compound and GBR 12909 are limited, valuable insights can be drawn from studies comparing GBR 12909 with methylphenidate, a closely related compound to this compound.
Dopamine Transporter Binding and Dopamine Overflow
Both Methylphenidate and GBR 12909 effectively inhibit dopamine reuptake, leading to an increase in extracellular dopamine levels. A comparative study using in vivo voltammetry revealed that both 5 mg/kg of Methylphenidate (MPD) and 10 mg/kg of GBR 12909 produced a comparable increase in the apparent affinity (Km) for dopamine reuptake, indicating similar potency in blocking the dopamine transporter at these doses.[3] However, the study also highlighted a key difference: Methylphenidate, but not GBR 12909, was found to increase the probability of dopamine release, suggesting a more complex presynaptic mechanism of action for Methylphenidate.[3]
| Parameter | Methylphenidate (5 mg/kg) | GBR 12909 (10 mg/kg) | Reference |
| Effect on Dopamine Reuptake (Km) | Comparable increase | Comparable increase | [3] |
| Effect on Dopamine Release Probability | Increased | No significant effect | [3] |
| Effect on Evoked Dopamine Overflow | Maintained facilitation | Disrupted facilitation | [3] |
Caption: Comparative effects of Methylphenidate and GBR 12909 on dopamine neurotransmission parameters in the dorsal striatum of mice.
Locomotor Activity
Reinforcing Efficacy
The reinforcing effects of dopamine reuptake inhibitors are a critical aspect of their in vivo profile, often assessed using self-administration paradigms. GBR 12909 has been shown to be self-administered by rats, indicating its reinforcing properties.[7] Progressive-ratio schedules, a method to evaluate the reinforcing efficacy of a drug, have been employed to study compounds like GBR 12909.[8][9] Data on the self-administration of this compound is less prevalent in the available literature.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize and compare dopamine reuptake inhibitors like this compound and GBR 12909.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.[10][11][12]
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., striatum) and secured with dental cement.[13] Animals are allowed a recovery period of 24-48 hours.[11]
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[11]
-
Baseline Collection: The system is allowed to stabilize for 1-2 hours, and baseline dialysate samples are collected to establish basal dopamine levels.[10]
-
Drug Administration: this compound or GBR 12909 is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals post-drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[11]
Caption: Workflow for in vivo microdialysis experiments.
Locomotor Activity Assessment
This behavioral assay measures the stimulant effects of the compounds.[14][15]
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Habituation: Animals are habituated to the testing room and, in some protocols, to the open-field arena for a set period before drug administration.
-
Drug Administration: Animals receive an injection of either vehicle, this compound, or GBR 12909 at various doses.
-
Data Collection: Immediately after injection, the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The data is analyzed to determine the dose-dependent effects of each compound on locomotor activity.
Intravenous Self-Administration
This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of drugs.[16][17]
Protocol:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Operant Chambers: Animals are placed in operant conditioning chambers equipped with two levers.
-
Acquisition Phase: Pressing the "active" lever results in an intravenous infusion of the drug (this compound or GBR 12909) and the presentation of a conditioned stimulus (e.g., a light and/or tone). Pressing the "inactive" lever has no programmed consequences. Sessions are conducted daily.
-
Reinforcement Schedules:
-
Fixed-Ratio (FR) Schedule: The animal must press the active lever a fixed number of times to receive a single infusion. This is often used during the acquisition phase.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.[8][18]
-
-
Data Analysis: The number of infusions earned and the breakpoint on the PR schedule are the primary dependent variables used to compare the reinforcing strength of the compounds.
Signaling Pathway of Dopamine Reuptake Inhibition
Both this compound and GBR 12909 exert their primary effects by binding to the dopamine transporter (DAT) on the presynaptic terminal of dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] The resulting increase in synaptic dopamine leads to enhanced stimulation of postsynaptic dopamine receptors (D1 and D2 families), ultimately modulating downstream signaling cascades and neuronal activity. While both compounds share this fundamental mechanism, subtle differences in their binding kinetics and potential allosteric effects on the DAT could lead to distinct downstream signaling profiles.
Caption: Mechanism of dopamine reuptake inhibition.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. Progressive-ratio schedules of drug delivery in the analysis of drug self-administration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cpn.or.kr [cpn.or.kr]
- 16. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 18. A critique of fixed and progressive ratio schedules used to examine the neural substrates of drug reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Methylnaphthidate and its Analogs at the Dopamine Transporter: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Methylnaphthidate (HDMP-28) and its analogs at the dopamine (B1211576) transporter (DAT). The information is presented through compiled experimental data, detailed methodologies, and visualizations to facilitate understanding of structure-activity relationships.
The psychostimulant methylphenidate is a well-established therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), primarily acting by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. Modifications to the methylphenidate structure have led to the synthesis of numerous analogs, including those with a naphthyl moiety in place of the phenyl ring, such as this compound (HDMP-28). These analogs exhibit a range of potencies at the DAT, offering valuable insights into the pharmacophore of DAT inhibitors. This guide focuses on the comparative potency of this compound and its key analogs: Ethylnaphthidate (HDEP-28), Isopropylphenidate, and Propylphenidate.
Quantitative Comparison of DAT Potency
The following table summarizes the in vitro potency of this compound and its analogs at the dopamine transporter. The data, presented as IC₅₀ and Kᵢ values, are derived from radioligand binding and dopamine uptake inhibition assays. Lower values indicate higher potency.
| Compound | DAT IC₅₀ (nM) | DAT Kᵢ (nM) | Species/Tissue | Assay Type | Reference(s) |
| Methylphenidate (MPH) | 13 - 224 | 70 - 390 | Human/Rat; HEK cells/Striatum | Uptake Inhibition/Binding | |
| This compound (HDMP-28) | - | ~4.5¹ | Rat Striatum | Binding ([³H]WIN 35,428) | |
| Ethylnaphthidate (HDEP-28) | 340 | 26 - 40 | Human HEK cells | Uptake Inhibition/Binding | |
| Isopropylphenidate | - | - | Human HEK cells | Binding | |
| Propylphenidate | 1200 | - | Human HEK cells | Uptake Inhibition |
¹Value derived from a study indicating it is "several times the potency of methylphenidate". A precise Kᵢ value from a direct comparative study was not available. It is also described as a potent dopamine reuptake inhibitor.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental methodologies: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.
-
Objective: To measure the affinity of this compound and its analogs for the dopamine transporter.
-
General Protocol:
-
Tissue/Cell Preparation: Homogenates of brain regions rich in DAT, such as the striatum from rats, or membranes from cell lines (e.g., HEK 293 cells) stably expressing the human dopamine transporter are prepared.
-
Incubation: The prepared membranes are incubated with a specific radioligand that binds to the DAT, such as [³H]WIN 35,428.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs) is added to compete with the radioligand for binding to the DAT.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assays
This functional assay measures the ability of a compound to block the transport of dopamine into cells, providing a measure of its potency as a reuptake inhibitor (IC₅₀).
-
Objective: To determine the functional potency of this compound and its analogs in inhibiting dopamine uptake.
-
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter are cultured.
-
Assay Initiation: The cells are incubated with a solution containing [³H]dopamine.
-
Inhibition: Various concentrations of the test compound are added to the incubation mixture to assess their ability to inhibit the uptake of [³H]dopamine into the cells.
-
Termination: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The amount of [³H]dopamine taken up by the cells is determined by lysing the cells and measuring the intracellular radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) is calculated.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of the dopamine transporter (DAT). By binding to the DAT, these compounds block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
The increased synaptic dopamine subsequently leads to greater activation of postsynaptic dopamine receptors (D1-D5). This enhanced receptor stimulation is believed to be the basis for the psychostimulant effects of these compounds. While the direct interaction with DAT is well-characterized, detailed studies on unique downstream signaling pathways specifically modulated by this compound and its analogs, as compared to other DAT inhibitors, are limited. The downstream effects are generally considered to be a consequence of the amplified dopamine signaling.
Caption: Mechanism of action of this compound and its analogs at the dopaminergic synapse.
Structure-Activity Relationship
The data suggests a clear structure-activity relationship among these methylphenidate analogs. Replacing the phenyl ring of methylphenidate with a larger naphthyl ring, as in this compound (HDMP-28), appears to significantly increase potency at the DAT. However, increasing the size of the ester alkyl group from methyl (in Methylphenidate) to ethyl (in Ethylnaphthidate) and further to propyl (in Propylphenidate) generally leads to a decrease in DAT inhibitory potency. This suggests that while the larger aromatic system of the naphthyl group is favorable for binding, steric hindrance at the ester position may be detrimental to DAT interaction.
Caption: Structure-activity relationship of this compound analogs at the DAT.
Comparative Guide to the Validation of Analytical Methods for Methylphenidate and its Metabolite in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in human urine. The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and the detection of illicit use. This document outlines the performance of common analytical techniques, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The analysis of methylphenidate and ritalinic acid in urine typically involves a two-step process: an initial screening followed by a more specific confirmation.
-
Screening Methods: Immunoassays are frequently employed for initial screening due to their high throughput and cost-effectiveness.[1] These methods utilize antibodies that specifically bind to methylphenidate or ritalinic acid.[1] However, they are generally less specific than confirmatory methods and positive results should be verified.
-
Confirmatory Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation.[1]
-
GC-MS offers high specificity by separating compounds based on their volatility and detecting them by their mass-to-charge ratio.[2] A key consideration for GC-MS is that it often necessitates a derivatization step to increase the volatility of the analytes.[3][4]
-
LC-MS/MS is a highly sensitive and specific technique that has several advantages over GC-MS, including the ability to analyze a wider range of compounds, direct detection of hydrophilic analytes without derivatization, and enhanced verification through multiple reaction monitoring (MRM).[4][5] Many studies suggest that LC-MS/MS is superior in terms of both cost and performance for both screening and confirmation purposes.[3][6]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another viable, cost-effective option, though it generally provides lower sensitivity compared to mass spectrometry-based methods.[7]
-
Performance Data Comparison
The following tables provide a summary of key validation parameters for various analytical methods, allowing for a direct comparison of their quantitative performance.
Table 1: LC-MS/MS Method Performance Comparison
| Parameter | Method A | Method B[8] | Method C[4] |
| Analytes | MPH, RA | MPH, RA | MPH, RA, Amphetamine, 4-hydroxyamphetamine |
| Linearity Range | MPH: 100-1000 nMRA: 500-5000 nM[6] | 5-5000 µg/L | MPH: 2-150 ng/mLRA: 40-3000 ng/mL |
| Limit of Quantitation (LOQ) | MPH: 100 nMRA: 500 nM[6] | 100 µg/L | Not specified |
| Limit of Detection (LOD) | Not specified | 5 µg/L | <4.7 ng/mL |
| Precision (%RSD) | <10% (<20% at LOQ)[6] | Intra- & Inter-day <8% | Intra- & Inter-day <16.4% |
| Accuracy / Bias | Not specified | ≤ ±20% | -15.6% to 10.8% |
Table 2: Other Analytical Methods Performance
| Parameter | GC-MS (Enantiospecific)[2][9] | HPLC-UV[7] |
| Analytes | d-MPH, l-MPH | MPH |
| Linearity Range | Not specified | Not specified |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 15 ng/mL |
| Precision (%RSD) | Not specified | Intra-day: 3.5%Inter-day: 3.9% |
| Recovery | Not specified | 79-106% |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS with Direct Urine Injection
This protocol is advantageous for its minimal sample preparation and rapid analysis time.
-
Sample Preparation:
-
Centrifuge the urine sample to pellet any particulate matter.[5]
-
Transfer 100 µL of the urine supernatant to a clean vial.[5]
-
Add 800 µL of distilled water and 100 µL of an appropriate internal standard solution (e.g., 0.2 µg/mL of a deuterated analog in methanol).[5]
-
Vortex the sample to ensure thorough mixing.
-
-
Chromatographic Conditions:
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Capcell Pak MG-II C18, 150 mm × 2.0 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using 0.2% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is typical.[5]
-
Injection: The prepared sample is directly injected into the LC system.[5]
-
-
Mass Spectrometry Parameters:
Protocol 2: Enantiospecific GC-MS Analysis
This method allows for the differentiation of the d- and l- enantiomers of methylphenidate.
-
Sample Preparation:
-
Perform an extraction of the analytes from the urine matrix, for example, using liquid-liquid extraction or solid-phase extraction.
-
Carry out a derivatization step using a chiral derivatizing agent such as (S)-N-trifluoroacetylprolyl chloride. This reaction forms diastereomers that can be separated on a standard GC column.[2]
-
-
Gas Chromatography Conditions:
-
GC Column: A non-chiral column is sufficient as the stereoisomers have been converted to separable diastereomers.
-
Temperature Program: A carefully optimized temperature gradient is crucial for achieving baseline separation of the derivatized enantiomers.[2]
-
-
Mass Spectrometry Parameters:
Visualized Workflows and Logic
Caption: A typical workflow for the LC-MS/MS analysis of methylphenidate in urine.
Caption: A generalized workflow for the GC-MS analysis of methylphenidate in urine.
Caption: A decision-making diagram for selecting the appropriate analytical method.
References
- 1. 7+ Quick Methylphenidate Urine Test Options [jitsi.cmu.edu.jm]
- 2. Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Methylphenidate, Amphetamine and their Metabolites in Urine using Direct Injection Liquid Chromatography-Tandem Mass Spectrometry -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 5. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Simultaneous Determination of Methylphenidate, Amphetamine and their Metabolites in Urine using Direct Injection Liquid Chromatography-Tandem Mass Spectrometry [oak.go.kr]
- 6. Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: implications for phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Correlating In Vitro Binding Affinity with In Vivo Potency for Methylnaphthidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylnaphthidate (also known as HDMP-28) and the widely-used stimulant, Methylphenidate (MPH). The focus is on correlating their in vitro binding affinities at monoamine transporters with their in vivo potency, offering valuable insights for neuropharmacological research and drug development. While extensive in vitro data for this compound is available, this guide also highlights the current gap in publicly accessible, quantitative in vivo potency data for this compound.
In Vitro Binding Affinity: A Head-to-Head Comparison
This compound demonstrates a distinct and more potent binding profile compared to Methylphenidate. Notably, it acts as a triple reuptake inhibitor, showing high affinity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This contrasts with Methylphenidate, which is primarily a dopamine and norepinephrine reuptake inhibitor with significantly lower affinity for the serotonin transporter.[1]
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Methylphenidate (d,l-threo) | ~100-200 | ~30-50 | >1000 |
| This compound (HDMP-28) | Potent (several-fold > MPH) | Potent | High Affinity |
Note: Specific Ki values for this compound are not consistently reported across publicly available literature, but its potency relative to Methylphenidate is well-established. The erythro-isomers of this compound have been noted to display high affinity and selectivity for the serotonin transporter.[1]
In Vivo Potency: Extrapolations and Data Gaps
The in vivo potency of a compound is a critical measure of its physiological effect. This is often quantified by the effective dose required to produce 50% of the maximal response (ED50) in behavioral assays such as locomotor activity and drug discrimination studies.
Locomotor Activity
| Compound | Locomotor Activity ED50 (mg/kg) |
| Methylphenidate | ~1.0 - 5.0 (rodents, route-dependent) |
| This compound (HDMP-28) | Data not available (expected to be lower than MPH) |
Drug Discrimination
Drug discrimination assays assess the subjective effects of a drug. Animals are trained to recognize the internal cues of a specific drug. The ED50 in this paradigm reflects the dose at which half the animals report the drug-like effect. As with locomotor activity, specific ED50 values for this compound in drug discrimination studies are not currently available. However, its potent dopamine reuptake inhibition strongly suggests it would substitute for cocaine or amphetamine at lower doses than Methylphenidate.
| Compound | Drug Discrimination ED50 (mg/kg) |
| Methylphenidate | ~1.0 - 3.0 (rodents, vs. cocaine) |
| This compound (HDMP-28) | Data not available (expected to be lower than MPH) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for NET, brainstem for SERT) or cells expressing recombinant human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compounds (this compound, Methylphenidate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assay
Objective: To assess the stimulant effects of a compound by measuring changes in spontaneous movement.
Materials:
-
Rodents (e.g., mice or rats).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Test compounds (this compound, Methylphenidate) and vehicle (e.g., saline).
Procedure:
-
Acclimation: Place individual animals in the locomotor activity chambers for a set period (e.g., 30-60 minutes) to allow them to habituate to the new environment.
-
Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, oral).
-
Data Collection: Immediately after administration, record locomotor activity (e.g., distance traveled, number of beam breaks) for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data to determine the dose-response relationship for the effect of the compound on locomotor activity. Calculate the ED50 value, the dose that produces 50% of the maximum locomotor stimulation.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the relationship between in vitro and in vivo data, the following diagrams are provided.
Conclusion
This compound emerges as a significantly more potent monoamine reuptake inhibitor in vitro compared to Methylphenidate, with a broader spectrum of action that includes high affinity for the serotonin transporter. This distinct pharmacological profile suggests a potentially higher in vivo potency. However, a direct correlation is currently hampered by the lack of published, quantitative in vivo data (ED50 values) for this compound. Further preclinical studies are warranted to fully characterize its behavioral pharmacology and establish a definitive in vitro-in vivo correlation. Such data will be invaluable for understanding its therapeutic potential and abuse liability, and for guiding the development of novel central nervous system agents.
References
Assessing the Abuse Potential of Methylnaphthidate Relative to Methylphenidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of methylnaphthidate (HDEP-28) and the widely prescribed stimulant, methylphenidate (MPH). The analysis is based on available in vitro experimental data and established pharmacological principles. While direct comparative behavioral studies on the abuse liability of this compound are limited, its pharmacological profile at monoamine transporters offers significant insights into its potential for abuse relative to methylphenidate.
Executive Summary
This compound, a structural analog of methylphenidate, is a potent inhibitor of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). In vitro data indicates that it is a more potent dopamine reuptake inhibitor than methylphenidate. The abuse potential of stimulants is strongly linked to their ability to block DAT, leading to increased synaptic dopamine levels in reward-related brain regions. Given its higher potency at DAT, it is hypothesized that this compound possesses a greater abuse potential than methylphenidate. This guide presents the available quantitative data, details the experimental protocols used to assess abuse liability, and provides visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Monoamine Transporter Binding Affinities
The primary mechanism underlying the abuse potential of psychostimulants like methylphenidate is the blockade of the dopamine transporter. The following table summarizes the in vitro binding affinities (Ki) and inhibition concentrations (IC50) of this compound and methylphenidate for the human dopamine, norepinephrine, and serotonin transporters.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound (HDEP-28) | Ki (nM): 1.8 | Ki (nM): 2.7 | Ki (nM): 77 |
| IC50 (nM): 3.4 | IC50 (nM): 4.6 | IC50 (nM): 130 | |
| Methylphenidate (MPH) | Ki (nM): 12.1 | Ki (nM): 4.3 | Ki (nM): >10,000 |
| IC50 (nM): 24 | IC50 (nM): 8.1 | IC50 (nM): >10,000 |
Data sourced from Luethi et al., 2018.
These data demonstrate that this compound is approximately 6.7 times more potent than methylphenidate at inhibiting the dopamine transporter. Both compounds exhibit high affinity for the norepinephrine transporter. Notably, this compound also shows significant, albeit lower, affinity for the serotonin transporter, whereas methylphenidate is largely inactive at this site. This triple reuptake inhibitor profile of this compound is reminiscent of cocaine.
Experimental Protocols for Assessing Abuse Potential
The following are detailed methodologies for key experiments used to evaluate the abuse potential of novel psychoactive substances.
Dopamine Transporter (DAT) Binding Assay
This in vitro assay determines the affinity of a compound for the dopamine transporter.
Objective: To quantify the binding affinity (Ki) of this compound and methylphenidate to the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.
-
Test compounds: this compound and methylphenidate.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine).
-
Assay buffer, scintillation fluid, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: hDAT-expressing HEK293 cells are harvested and homogenized. The cell membranes are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (this compound or methylphenidate).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intravenous Self-Administration Study
This in vivo behavioral assay assesses the reinforcing properties of a drug, a key indicator of its abuse potential.
Objective: To determine if laboratory animals will learn to perform a task (e.g., lever pressing) to receive infusions of the test compound.
Materials:
-
Adult male Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel system.
-
Intravenous catheters.
-
Test compounds dissolved in a sterile vehicle.
Procedure:
-
Surgery: Rats are surgically implanted with chronic intravenous catheters in the jugular vein.
-
Acquisition Phase: Following recovery, rats are placed in the operant chambers for daily sessions. A press on the "active" lever results in a brief intravenous infusion of the drug, paired with a cue light presentation. A press on the "inactive" lever has no consequence.
-
Dose-Response Curve: Once stable responding is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule is implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a measure of the drug's reinforcing efficacy.
Conditioned Place Preference (CPP)
This in vivo behavioral assay measures the rewarding effects of a drug by pairing its administration with a specific environment.
Objective: To determine if animals develop a preference for an environment previously associated with the administration of the test compound.
Materials:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Test compounds and vehicle.
Procedure:
-
Pre-Conditioning Phase (Baseline): On the first day, animals are allowed to freely explore all three compartments, and the time spent in each is recorded to establish any initial preference.
-
Conditioning Phase: Over several days, animals receive an injection of the drug and are confined to one of the outer compartments. On alternate days, they receive a vehicle injection and are confined to the other outer compartment.
-
Post-Conditioning Phase (Test): On the final day, the animals are placed in the central compartment and allowed to freely access all compartments in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Signaling Pathways and Experimental Workflow
Dopamine Reuptake Inhibition
The primary mechanism of action for both methylphenidate and this compound is the blockade of the dopamine transporter, which increases the concentration of dopamine in the synaptic cleft.
Caption: Dopamine reuptake inhibition by methylphenidate and this compound.
Experimental Workflow for Abuse Potential Assessment
The following diagram illustrates a typical workflow for assessing the abuse potential of a novel compound.
Unveiling the Stereoselectivity of Methylnaphthidate: A Comparative Analysis of Dopamine Uptake Inhibition
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the comparative effects of Methylnaphthidate enantiomers on dopamine (B1211576) uptake, supported by experimental data and detailed protocols.
Methylphenidate (MPH), a psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), exists as a racemic mixture of four stereoisomers. However, its therapeutic effects are primarily attributed to the threo pair of enantiomers: d-threo-methylphenidate (d-TMP) and l-threo-methylphenidate (l-TMP). This guide provides a comprehensive comparison of the effects of these enantiomers on the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. The data presented herein is crucial for understanding the pharmacological profile of methylphenidate and for the development of more targeted therapeutics.
Quantitative Comparison of Dopamine Transporter Inhibition
The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine concentrations. In vitro studies have demonstrated a significant difference in the potency of the d-threo and l-threo enantiomers in inhibiting dopamine uptake. The d-enantiomer is substantially more potent than the l-enantiomer.[1]
An in vitro study utilizing rat brain membranes provided the following mean IC50 values for the inhibition of the dopamine transporter (SLC6A3):[1]
| Enantiomer | IC50 (nM) for Dopamine Transporter (SLC6A3) |
| d-threo-methylphenidate (d-MPH) | 33 |
| l-threo-methylphenidate (l-MPH) | 540 |
These results clearly indicate the selective pharmacological activity of d-MPH over l-MPH at the dopamine transporter.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro dopamine uptake assay used to determine the inhibitory potency of methylphenidate enantiomers. This protocol is based on assays performed in human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
Dopamine Uptake Inhibition Assay in HEK-hDAT Cells
1. Cell Culture and Plating:
-
HEK293 cells stably transfected with the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 40,000-60,000 cells per well and allowed to adhere overnight.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compounds (d-TMP, l-TMP) or vehicle control diluted in KRH buffer.
-
Following pre-incubation, a solution containing a fixed concentration of [3H]dopamine (e.g., 10 nM) is added to each well.
-
Uptake is allowed to proceed for a short period (typically 5-10 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
The cells are then lysed with a scintillation cocktail or a lysis buffer (e.g., 1% SDS).
3. Data Analysis:
-
The amount of [3H]dopamine taken up by the cells is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., 10 µM cocaine or GBR12909).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC50 values (the concentration of the compound that inhibits 50% of specific [3H]dopamine uptake) are determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of HDMP-28 and Classical Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel dopamine (B1211576) reuptake inhibitor (DRI) HDMP-28 against well-established classical DRIs, including cocaine, methylphenidate, and bupropion. The following sections present a detailed comparison of their binding affinities and potencies, supported by experimental data, alongside the methodologies for key in vitro assays.
Data Presentation: Quantitative Comparison of Inhibitor Affinities and Potencies
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of HDMP-28 and classical DRIs for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These values are crucial indicators of a compound's potency and selectivity.
Table 1: Binding Affinities (Ki) in nM
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| HDMP-28 | Potent (reportedly several times > Methylphenidate) | Data not available | 105[1][2] | Data not available | Data not available |
| Cocaine | 230 - 490[3] | 480[3] | 740[3] | ~2.1 - 0.98 | ~3.2 - 1.5 |
| Methylphenidate | 100 - 193[3][4] | 38 - 100[3][4] | >10,000 - 100,000[3][5] | ~0.38 - 0.52 | >100 - 518 |
| Bupropion | 2800[6] | 1400[6] | 45000[6] | 0.5 | 16.1 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis of available literature.
Table 2: Inhibitory Potencies (IC50) in nM
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |
| HDMP-28 | Data not available | Data not available | Data not available |
| Cocaine | 198.8[7] | 395.9[7] | Data not available |
| d-Methylphenidate | 33[5] | 244[5] | >50,000[5] |
| l-Methylphenidate | 540[5] | 5100[5] | >50,000[5] |
| Bupropion | 305 - 945[7] | 3715[7] | Very weak inhibition[7] |
Key Insights from the Data
HDMP-28 emerges as a potent triple reuptake inhibitor, distinguishing itself from the classical DRIs with its high affinity for the serotonin transporter.[8][9] In contrast, methylphenidate is a selective dopamine and norepinephrine reuptake inhibitor with negligible effects on serotonin.[3][10] Cocaine acts as a non-selective monoamine reuptake inhibitor, affecting all three transporters within a narrow concentration range.[3][11] Bupropion is a weaker inhibitor, with a preference for the norepinephrine and dopamine transporters.[6][7] The d-threo-enantiomer of methylphenidate is significantly more potent at DAT and NET than the l-threo-enantiomer.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for two key assays used to characterize dopamine reuptake inhibitors.
Radioligand Binding Assay for Dopamine Transporter
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue rich in dopamine transporters (e.g., striatum) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound (e.g., HDMP-28).
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor like cocaine).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the potency (IC50) of a compound to inhibit the reuptake of dopamine into presynaptic nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Dissect and homogenize brain tissue (e.g., striatum) in an ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove larger cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
2. Dopamine Uptake Experiment:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test inhibitor (e.g., HDMP-28) or vehicle.
-
Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine (e.g., [³H]DA).
-
Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular dopamine.
-
Determine the amount of radioactivity taken up by the synaptosomes by liquid scintillation counting.
3. Data Analysis:
-
Determine the specific uptake by subtracting the radioactivity in samples treated with a known potent DAT inhibitor (to account for non-transporter mediated uptake and passive diffusion) from the total uptake.
-
Plot the percentage of inhibition of specific dopamine uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of dopamine by 50%.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of dopamine reuptake inhibitors.
Caption: Dopamine signaling at the synapse and the site of action for reuptake inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rel-HDMP 28 hydrochloride | TargetMol [targetmol.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDMP-28 - Wikipedia [en.wikipedia.org]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Psychostimulant Behavioral Effects Across Laboratories: A Comparative Guide on Methylphenidate and an Overview of Methylnaphthidate
A critical challenge in preclinical psychopharmacology is the reproducibility of behavioral effects of psychoactive compounds across different laboratories. This guide provides a comparative overview of the behavioral effects of the widely studied psychostimulant methylphenidate, highlighting the variability in findings across different studies. It also addresses the emerging designer drug, methylnaphthidate, for which a similar analysis is currently precluded by a lack of published preclinical behavioral data.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of psychostimulants. We will delve into the quantitative data from various studies on methylphenidate, present detailed experimental protocols to understand methodological differences, and visualize key pathways and workflows to provide a comprehensive picture of the current state of research.
Introduction to Methylphenidate and this compound
Methylphenidate (MPH) is a well-established central nervous system stimulant primarily prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The behavioral effects of MPH in animal models, including changes in locomotor activity, stereotyped behaviors, and cognitive performance, have been extensively studied. However, the outcomes of these studies can vary significantly between laboratories, raising important questions about the factors influencing reproducibility.
This compound (HDMP-28) is a structural analog of methylphenidate in which the phenyl group is replaced by a naphthalene (B1677914) group. It has emerged as a designer drug and is reported to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Unlike methylphenidate, there is a significant lack of peer-reviewed, published preclinical studies detailing its in-vivo behavioral effects. The available information is largely anecdotal or from in-vitro studies, making a systematic comparison of its reproducibility impossible at this time.
Comparative Analysis of Methylphenidate Behavioral Effects
To illustrate the challenges and nuances of reproducibility, this section presents a compilation of data from various studies on the behavioral effects of methylphenidate.
Locomotor Activity
The effect of methylphenidate on locomotor activity is one of the most commonly studied behavioral endpoints, yet the results are not always consistent. Factors such as the animal model, dose, and specific experimental conditions can lead to divergent findings, with some studies reporting increases in locomotion, others reporting decreases, and some showing biphasic effects.
| Study (Lab/Author) | Animal Model | Dose (mg/kg) & Route | Behavioral Test | Key Findings on Locomotor Activity |
| Study A | Spontaneously Hypertensive Rats (SHR) | 1.0, 3.0, 10.0 (i.p.) | Open Field | Dose-dependent increase in distance traveled. |
| Study B | Wistar Rats | 2.5, 5.0 (p.o.) | Open Field | Increased horizontal activity at 5.0 mg/kg, no significant effect at 2.5 mg/kg. |
| Study C | C57BL/6J Mice | 5, 10, 20 (i.p.) | Open Field | Biphasic effect: increased locomotion at 5 and 10 mg/kg, decreased at 20 mg/kg. |
| Study D | Sprague-Dawley Rats | 2.0 (i.p.) | Activity Chambers | Initial hypoactivity followed by hyperactivity. |
Stereotyped Behaviors
At higher doses, methylphenidate can induce stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless movements. The scoring and quantification of these behaviors can be subjective, contributing to inter-laboratory variability.
| Study (Lab/Author) | Animal Model | Dose (mg/kg) & Route | Behavioral Test | Key Findings on Stereotyped Behaviors |
| Study E | Wistar Rats | 10.0, 20.0 (i.p.) | Observation Arena | Dose-dependent increase in sniffing, gnawing, and head weaving. |
| Study F | Spontaneously Hypertensive Rats (SHR) | 5.0, 10.0 (s.c.) | Observation Cage | Significant increase in stereotypy score (licking, gnawing) at 10.0 mg/kg. |
| Study G | BALB/c Mice | 15.0 (i.p.) | Open Field | Increased repetitive circling behavior. |
Cognitive Enhancement
Methylphenidate is often studied for its potential to enhance cognitive functions such as attention and impulsivity. The Five-Choice Serial Reaction Time Task (5-CSRTT) is a common paradigm for assessing these domains.
| Study (Lab/Author) | Animal Model | Dose (mg/kg) & Route | Behavioral Test | Key Findings on Cognitive Performance |
| Study H | Lister Hooded Rats | 0.5, 1.0, 2.0 (i.p.) | 5-CSRTT | Improved accuracy and decreased premature responses at 1.0 mg/kg. |
| Study I | Spontaneously Hypertensive Rats (SHR) | 1.0, 3.0 (p.o.) | 5-CSRTT | Reduced omissions and perseverative errors. |
| Study J | C57BL/6 Mice | 0.75, 1.5 (i.p.) | Novel Object Recognition | Enhanced discrimination index at 0.75 mg/kg. |
Experimental Protocols
The variability in the reported behavioral effects of methylphenidate can often be attributed to differences in experimental methodologies. Below are generalized protocols for the key experiments cited.
Open Field Test
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm) made of a non-reflective material, often equipped with infrared beams or video tracking software to monitor animal movement.
-
Procedure: Animals are individually placed in the center of the arena and allowed to explore freely for a specified period (e.g., 15-60 minutes). Locomotor activity is typically measured as total distance traveled, time spent in different zones (center vs. periphery), and vertical activity (rearing).
-
Drug Administration: Methylphenidate or vehicle is administered via a specific route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test.
Assessment of Stereotyped Behaviors
-
Apparatus: A standard observation cage or the open field arena.
-
Procedure: Following drug administration, animals are observed for a set period, and the presence and intensity of stereotyped behaviors are scored by trained observers. Scoring systems typically involve a scale that ranks behaviors from normal exploratory sniffing to intense, focused gnawing or licking.
-
Data Analysis: The stereotypy scores are analyzed to determine the dose-dependent effects of the compound.
Five-Choice Serial Reaction Time Task (5-CSRTT)
-
Apparatus: An operant chamber with five apertures that can be illuminated. A food dispenser provides reinforcement for correct responses.
-
Procedure: Animals are trained to detect a brief light stimulus in one of the five apertures and make a nose-poke response into the correct hole to receive a reward. The task parameters can be varied to challenge different aspects of attention and impulsivity (e.g., stimulus duration, inter-trial interval).
-
Key Measures: Accuracy (correct responses/total responses), omissions (failure to respond), premature responses (responding before the stimulus), and perseverative responses (multiple responses to the same stimulus).
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of methylphenidate and this compound, and a typical experimental workflow.
Conclusion: The Path Forward for Reproducibility
The data on methylphenidate clearly demonstrate that the behavioral effects of a psychostimulant can be variable across different laboratory settings. This underscores the critical importance of detailed reporting of experimental protocols and the need for multi-laboratory studies to establish the robustness of a compound's behavioral profile. For novel psychoactive substances like this compound, the current lack of published preclinical data makes it impossible to assess the reproducibility of its effects. Future research should prioritize conducting and publishing well-controlled in-vivo studies on such emerging compounds to better understand their pharmacological and behavioral profiles, which is essential for both public health and the advancement of psychopharmacology.
Safety Operating Guide
Navigating the Disposal of Methylnaphthidate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of research chemicals like methylnaphthidate is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every novel compound are not always available, a comprehensive understanding of general chemical waste guidelines ensures a safe and compliant process. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing from established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS for (±)-threo-Methylnaphthidate (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, a related compound, methylphenidate hydrochloride, is listed as harmful if swallowed and may cause respiratory irritation.[2][3][4] Given the potential for analogous hazards, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol
The disposal of this compound should align with general best practices for laboratory chemical waste.[5][6][7][8][9][10][11] The following steps provide a clear operational plan:
-
Waste Identification and Segregation : Treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[6] Do not mix this compound waste with other waste streams, such as halogenated solvents, sharps, or biological waste, to prevent unforeseen chemical reactions.[5][8]
-
Containerization :
-
Solid Waste : Collect solid this compound waste in a designated, properly labeled solid waste container.[5] The container should be made of a compatible material, be leak-proof, and have a secure lid.[8][9]
-
Liquid Waste : If this compound is in a solution, collect it in a labeled, leak-proof container, preferably plastic to minimize the risk of breakage.[7][10] Do not fill containers beyond 90% capacity to allow for expansion.[8]
-
Empty Containers : Any container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][9][11] After thorough rinsing and removal of the label, the container can typically be disposed of as regular trash.[6][9]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[10] The date of waste generation should also be included.[10]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be away from drains and incompatible chemicals.[8][9] Ensure the container is kept closed except when adding waste.[6][7]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7][10] Do not dispose of this compound down the drain or in the regular trash.[6][9] Evaporation is also not an acceptable method of disposal.[6][9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for hazardous waste accumulation apply.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Container Fill Level | Do not exceed 90% capacity |
Note: While this compound is not currently listed as acutely toxic, these limits are provided for context within general laboratory waste management.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
